molecular formula C22H20FN5O2 B15607992 GNE-495

GNE-495

Número de catálogo: B15607992
Peso molecular: 405.4 g/mol
Clave InChI: FYXCIBJXJYBWPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GNE-495 is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXCIBJXJYBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-495: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-495 has emerged as a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator of multiple signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.

Core Mechanism of Action: Targeting the MAP4K4 Signaling Nexus

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of MAP4K4, a serine/threonine protein kinase.[1][2][3] Overexpression of MAP4K4 has been reported in a variety of cancers, including pancreatic, lung, liver, prostate, and ovarian cancers, where it plays a critical role in cell migration, invasion, and adhesion.[4] By targeting MAP4K4, this compound disrupts a cascade of downstream signaling events that are crucial for tumor growth and survival.

The primary downstream effector of MAP4K4 in cancer is Mixed Lineage Kinase 3 (MLK3).[4][5][6] MAP4K4 directly interacts with and phosphorylates MLK3 on Thr738, leading to its activation.[4][5][6] Activated MLK3, in turn, promotes cancer cell proliferation, migration, and colony formation.[4][5][6] this compound effectively blocks this phosphorylation event, thereby inhibiting the pro-tumorigenic activities associated with the MAP4K4-MLK3 axis.[5][7][8]

Furthermore, MAP4K4 is a component of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Inhibition of MAP4K4 by this compound has been shown to attenuate JNK signaling, which is involved in various cellular processes including apoptosis and inflammation.[4][5][9] In some contexts, this inhibition can protect cells from stress-induced apoptosis.[5][7]

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on MAP4K4 reverberates through several critical signaling pathways that govern cancer cell behavior.

GNE_495_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Inhibition by this compound cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects in Cancer GrowthFactors Growth Factors MAP4K4 MAP4K4 GrowthFactors->MAP4K4 InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α) InflammatoryCytokines->MAP4K4 MatrixStiffness Low Matrix Stiffness MatrixStiffness->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Phosphorylates (Thr738) JNK_pathway JNK Signaling (MEKK1, MKK4) MAP4K4->JNK_pathway Activates Hippo_pathway Hippo Pathway (LATS1/2) MAP4K4->Hippo_pathway Activates PYK2 PYK2 MAP4K4->PYK2 Cooperates with Radixin Radixin MAP4K4->Radixin Phosphorylates GNE495 This compound GNE495->MAP4K4 Proliferation Proliferation MLK3->Proliferation Migration Migration MLK3->Migration Apoptosis Apoptosis JNK_pathway->Apoptosis Hippo_pathway->Proliferation PYK2->Migration Radixin->Migration Invasion Invasion Radixin->Invasion CellCycleArrest Cell Cycle Arrest GNE495_effect->Proliferation Inhibits GNE495_effect->Migration GNE495_effect->Invasion GNE495_effect->Apoptosis Induces GNE495_effect->CellCycleArrest Induces

Caption: this compound inhibits MAP4K4, blocking multiple downstream pro-cancerous signaling pathways.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Parameter Value Assay/System Reference
IC50 vs. MAP4K4 3.7 nMBiochemical Assay[1][2]
In Vivo Administration Dose Species Effect Reference
Intraperitoneal Injection25 and 50 mg/kgNeonatal MiceDelayed retinal vascular outgrowth[1][2][10]
Intravenous (IV) Bolus1 mg/kgFemale CD-1 MicePharmacokinetic studies[1]
Oral (PO) Gavage5 mg/kgFemale CD-1 MicePharmacokinetic studies[1]

Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, this section outlines the methodologies for key experiments.

Workflow for Assessing this compound's In Vitro Efficacy:

experimental_workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Cellular Assays cluster_molecular 4. Molecular Analysis cluster_data 5. Data Analysis start Seed cancer cells (e.g., Pancreatic, Breast) treat Treat with varying concentrations of this compound start->treat prolif_assay Proliferation Assay (e.g., MTS, BrdU) treat->prolif_assay mig_assay Migration/Invasion Assay (e.g., Transwell) treat->mig_assay apop_assay Apoptosis Assay (e.g., Annexin V) treat->apop_assay cc_assay Cell Cycle Analysis (e.g., Flow Cytometry) treat->cc_assay wb Western Blot for p-MLK3, p-JNK, etc. treat->wb end Determine IC50 values, quantify changes in protein levels prolif_assay->end mig_assay->end apop_assay->end cc_assay->end wb->end

Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cells.

1. Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Plate cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blot Analysis for Phosphorylated Proteins

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., MAP4K4, MLK3, JNK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.

3. Transwell Migration Assay

  • Cell Preparation: Starve the cancer cells in a serum-free medium for 24 hours.

  • Assay Setup: Place Transwell inserts (8 µm pore size) into 24-well plates. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Analysis: Count the number of migrated cells in several random fields under a microscope and compare the different treatment groups.

Conclusion

This compound represents a promising therapeutic agent that selectively targets MAP4K4, a critical node in cancer cell signaling. Its ability to disrupt the MAP4K4-MLK3 axis and modulate the JNK pathway leads to the inhibition of cancer cell proliferation and migration, induction of apoptosis, and cell cycle arrest.[6] The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

References

GNE-495: A Deep Dive into its Discovery and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in a multitude of biological processes including angiogenesis, inflammation, and cancer.[1] Developed through a strategic, structure-based design and property-guided optimization, this compound has demonstrated significant efficacy in preclinical models, particularly in the context of retinal angiogenesis.[1][2] A primary goal in the development of this compound was to create a potent inhibitor with minimal central nervous system (CNS) penetration, a challenge successfully overcome to produce a tool compound suitable for in vivo studies.[1] This technical guide provides a comprehensive overview of the discovery, structure-activity relationship (SAR), and key experimental methodologies related to this compound.

Discovery and Design Strategy

The journey to this compound began with a pyridopyrimidine scaffold, which, while potent and selective, exhibited substantial brain penetration, leading to potential off-target toxicities.[1] This prompted a redesign effort focused on developing inhibitors with reduced brain exposure while maintaining high potency and kinase selectivity.

The initial exploration moved to a synthetically accessible 1-aminoisoquinoline (B73089) core to rapidly establish SAR.[1] Subsequently, the "5-aza" moiety was reintroduced in the form of a 1,7-naphthyridine (B1217170) scaffold, which ultimately led to the identification of this compound.[1] This strategic evolution of the chemical scaffold was crucial in achieving the desired pharmacological profile.

GNE_495_Discovery_Flow A Initial Hit: Pyridopyrimidine Scaffold B Challenges: - High Brain Penetration - Potential CNS Toxicity A->B Identified C New Design Strategy: - Reduce Brain Exposure - Maintain Potency & Selectivity B->C Led to D Scaffold Hopping: 1-Aminoisoquinoline Core C->D Initiated E SAR Exploration D->E Enabled Rapid F Lead Optimization: 1,7-Naphthyridine Scaffold E->F Informed G Identification of this compound (Compound 13) F->G Resulted in

Figure 1: this compound Discovery Workflow.

Structure-Activity Relationship (SAR)

The development of this compound involved a systematic exploration of the SAR, starting with the isoquinoline (B145761) series and progressing to the more potent naphthyridine series.

Isoquinoline Series

The initial SAR studies on the isoquinoline core provided valuable insights into the structural requirements for MAP4K4 inhibition.

CompoundRMAP4K4 IC50 (nM)HUVEC Migration IC50 (µM)
2H180>10
3Me745.6
4Et563.9
5i-Pr452.5
6c-Pr351.8
7t-Bu684.2
8Ph120>10
93-F-Ph251.5

Table 1: Structure-Activity Relationships of Isoquinoline MAP4K4 Inhibitors. [1]

Naphthyridine Series and the Emergence of this compound

Building on the learnings from the isoquinoline series, the focus shifted to the 1,7-naphthyridine scaffold, which led to a significant enhancement in potency. This compound (compound 13) emerged from this series as the lead candidate, demonstrating an optimal balance of biochemical potency, cellular activity, permeability, and microsomal stability.

CompoundRMAP4K4 IC50 (nM)HUVEC Migration IC50 (µM)MDCK Papp (10⁻⁶ cm/s)Rat Microsomal Stability (% remaining)
10H252.15.285
11Me121.16.892
12Et8.50.87.195
13 (this compound) c-Pr 3.7 0.5 8.2 98
143-F-Ph5.10.67.596

Table 2: Structure-Activity Relationships of Naphthyridine MAP4K4 Inhibitors. [1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. MAP4K4 is involved in a complex signaling network that regulates various cellular processes. By inhibiting MAP4K4, this compound can modulate downstream signaling pathways, thereby impacting processes such as angiogenesis.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors MAP4K4 MAP4K4 Growth Factors->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 Stress Stress Stress->MAP4K4 JNK_pathway JNK Pathway MAP4K4->JNK_pathway p38_pathway p38 Pathway MAP4K4->p38_pathway Other_kinases Other Kinases MAP4K4->Other_kinases GNE495 This compound GNE495->MAP4K4 Angiogenesis Angiogenesis JNK_pathway->Angiogenesis Inflammation Inflammation JNK_pathway->Inflammation Cell Migration Cell Migration JNK_pathway->Cell Migration p38_pathway->Angiogenesis p38_pathway->Inflammation p38_pathway->Cell Migration Other_kinases->Angiogenesis Other_kinases->Inflammation Other_kinases->Cell Migration

Figure 2: Simplified MAP4K4 Signaling Pathway and the inhibitory action of this compound.

Pharmacokinetics

A key success in the development of this compound was achieving a favorable pharmacokinetic profile with good oral bioavailability and low CNS penetration. The pharmacokinetic parameters of this compound were evaluated across multiple species.

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
Mouse1IV251.81.237
5PO---
Rat1IV302.11.542
5PO---
Dog0.5IV152.52.847
2PO---

Table 3: Cross-Species Pharmacokinetics of this compound. [1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

MAP4K4 Biochemical Assay

Objective: To determine the in vitro potency of compounds against MAP4K4 kinase activity.

Methodology: A common method for assessing kinase activity is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.

  • Reagents: Recombinant human MAP4K4 enzyme, kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, suitable substrate (e.g., a generic kinase substrate like myelin basic protein), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of a solution containing the MAP4K4 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for MAP4K4.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent and incubating for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HUVEC Cell Migration Assay

Objective: To assess the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Methodology: The Boyden chamber assay (or Transwell assay) is a standard method to evaluate cell migration towards a chemoattractant.

  • Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size) placed in a 24-well plate.

  • Procedure:

    • Culture HUVECs to sub-confluency.

    • Starve the cells in a low-serum medium for several hours prior to the assay.

    • Coat the underside of the Transwell membrane with an extracellular matrix protein like fibronectin or collagen to promote cell adhesion.

    • In the lower chamber of the 24-well plate, add a medium containing a chemoattractant (e.g., VEGF or serum) and varying concentrations of this compound.

    • Harvest the starved HUVECs and resuspend them in a low-serum medium.

    • Add the HUVEC suspension to the upper chamber of the Transwell insert.

    • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for migration (e.g., 4-6 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Data Analysis: Count the number of stained, migrated cells in several microscopic fields for each well. The IC₅₀ value is determined by quantifying the inhibition of migration at different compound concentrations.

HUVEC_Migration_Assay_Workflow A Starve HUVECs B Prepare Transwell Plate: - Lower Chamber: Chemoattractant +/- this compound - Upper Chamber: HUVECs A->B C Incubate (4-6 hours) B->C D Remove Non-Migrated Cells C->D E Fix and Stain Migrated Cells D->E F Quantify Migration E->F

Figure 3: HUVEC Migration Assay Workflow.
In Vivo Retinal Angiogenesis Model

Objective: To evaluate the in vivo efficacy of this compound in a model of pathological retinal angiogenesis.

Methodology: The mouse model of oxygen-induced retinopathy (OIR) is a widely used model that mimics some aspects of retinopathies.

  • Animal Model: C57BL/6J neonatal mice.

  • Procedure:

    • On postnatal day 7 (P7), place the neonatal mice and their nursing mother in a hyperoxic chamber (75% oxygen).

    • On P12, return the mice to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.

    • Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection at specified doses and schedules during the hypoxic phase (e.g., from P12 to P17).

    • On P17, euthanize the mice and enucleate the eyes.

    • Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.

  • Data Analysis: Capture images of the stained retinal flat mounts using fluorescence microscopy. Quantify the area of neovascularization and/or the avascular area of the retina using image analysis software. Compare the treated groups to the vehicle control to determine the efficacy of this compound in inhibiting pathological angiogenesis.

Conclusion

This compound stands as a testament to the power of structure-based drug design and meticulous property optimization. Its discovery journey, from a CNS-penetrant hit to a peripherally restricted, potent, and selective in vivo tool compound, provides a valuable case study for drug development professionals. The detailed structure-activity relationship data and established experimental protocols offer a solid foundation for further research into the therapeutic potential of MAP4K4 inhibition in angiogenesis-dependent diseases and other pathological conditions. The favorable pharmacokinetic profile of this compound makes it a critical tool for elucidating the diverse biological roles of MAP4K4 in vivo.

References

GNE-495: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] Preclinical studies have demonstrated its therapeutic potential in various disease models, including pathological angiogenesis and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key studies, and visualization of the relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. These include cell proliferation, migration, inflammation, and apoptosis.[2] Dysregulation of MAP4K4 signaling has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target. This compound has emerged as a valuable tool compound and a potential therapeutic agent for its potent and selective inhibition of MAP4K4.[1]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of MAP4K4. A key downstream signaling pathway regulated by MAP4K4 involves the phosphorylation and activation of Mixed Lineage Kinase 3 (MLK3).[3][4] Activated MLK3, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK), leading to the activation of downstream transcription factors such as c-Jun.[3][4] This signaling cascade is implicated in promoting cancer cell proliferation, migration, and survival.[1] this compound, by inhibiting MAP4K4, effectively blocks this phosphorylation cascade, thereby impeding these oncogenic processes.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueAssay TypeReference
IC50 vs. MAP4K43.7 nMBiochemical Kinase Assay[5]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Route of AdministrationDoseKey FindingsReference
Intravenous (IV)1 mg/kgLow clearance, moderate terminal half-life[5]
Oral (PO)5 mg/kgReasonable oral exposure (F=37-47%)[5]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Disease ModelAnimal ModelDosing RegimenKey OutcomesReference
Retinal AngiogenesisNeonatal Mouse (Oxygen-Induced Retinopathy)25 and 50 mg/kg, IntraperitonealDose-dependent delay in retinal vascular outgrowth, abnormal vascular morphology[5]
Pancreatic CancerKPC Mice (Genetically Engineered Model)Not specifiedReduced tumor burden, extended survival[1]

Experimental Protocols

In Vitro MAP4K4 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from a general LanthaScreen™ assay for MAP4K4 to determine the IC50 of this compound.[5][6]

Materials:

  • Recombinant MAP4K4 enzyme

  • LanthaScreen™ Certified Tb-anti-His Antibody

  • TR-FRET Dilution Buffer

  • Fluorescein-labeled substrate peptide

  • ATP

  • This compound

  • 384-well microplates

Procedure:

  • Kinase Concentration Optimization: A titration of MAP4K4 is performed to determine the optimal enzyme concentration that yields a robust assay window.

  • ATP Km,app Determination: Using the optimized enzyme concentration, an ATP titration is performed to determine the apparent Km for ATP.

  • Inhibitor Titration:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 2.5 µL of 4X this compound dilution.

    • Add 5 µL of 2X MAP4K4 enzyme in TR-FRET Dilution Buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a 4X mixture of fluorescein-labeled substrate and ATP (at Km,app concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a 2X TR-FRET stop solution containing EDTA and Tb-anti-His antibody.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm) and plot against the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This protocol is a standard method to induce and assess retinal neovascularization.[5]

Procedure:

  • Induction of OIR:

    • On postnatal day 7 (P7), place neonatal C57BL/6J mice and their nursing mother into a hyperoxic chamber (75% oxygen).

    • After 5 days (at P12), return the mice to normoxic (room air) conditions.

  • This compound Administration:

    • Administer this compound intraperitoneally at doses of 25 and 50 mg/kg at specified time points between P12 and P17.

  • Tissue Collection and Analysis:

    • At P17, euthanize the mice and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).

    • Image the retinal flat mounts using a fluorescence microscope.

  • Quantification:

    • Quantify the area of neovascularization and the avascular area using image analysis software.

Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the Capan-1 human pancreatic adenocarcinoma cell line.[7][8][9]

Procedure:

  • Cell Culture: Culture Capan-1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest the cells by trypsinization.

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • This compound Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.

    • Administer this compound at the desired dose and schedule.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Perform further analyses such as immunohistochemistry for proliferation and apoptosis markers.

Pharmacokinetic Analysis by LC-MS/MS

This is a general protocol for quantifying this compound in mouse plasma. Specific parameters for this compound would need to be optimized.[10][11]

Procedure:

  • Sample Collection:

    • Administer this compound to mice via the desired route (IV or PO).

    • Collect blood samples at various time points into heparinized tubes.

    • Centrifuge the blood to separate the plasma.

  • Sample Preparation:

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid.

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and an internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the MAP4K4 signaling pathway.

GNE_495_Mechanism cluster_inhibition This compound Inhibition cluster_pathway Signaling Cascade GNE495 This compound MAP4K4 MAP4K4 GNE495->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Phosphorylates JNK JNK MLK3->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Oncogenic_Processes Cell Proliferation, Migration, Survival cJun->Oncogenic_Processes Promotes Xenograft_Workflow cluster_setup Model Establishment cluster_study Efficacy Study cluster_analysis Data Analysis Cell_Culture 1. Culture Capan-1 Cells Cell_Prep 2. Prepare Cell Suspension (with Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Prep->Implantation Tumor_Monitoring 4. Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization 5. Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Endpoint 7. Endpoint: Measure Final Tumor Volume & Weight Treatment->Endpoint IHC 8. Immunohistochemistry (e.g., Ki67, Caspase-3) Endpoint->IHC

References

The Biological Functions of MAP4K4 Inhibition by GNE-495: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase of the Ste20 family, has emerged as a critical signaling node in a multitude of cellular processes.[1][2] Its dysregulation is implicated in a range of pathologies, including metabolic diseases, cardiovascular disorders, and cancer.[2][3][4][5] GNE-495, a potent and selective small molecule inhibitor of MAP4K4, has proven to be an invaluable tool for elucidating the biological functions of this kinase and holds therapeutic promise.[6][7][8][9] This technical guide provides an in-depth overview of the biological consequences of MAP4K4 inhibition by this compound, with a focus on its impact on key signaling pathways, quantitative cellular and in vivo effects, and detailed experimental methodologies.

Introduction to MAP4K4

MAP4K4, also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a member of the germinal center kinase (GCK) subgroup of the sterile 20 (Ste20) protein kinase family.[1][10] It functions as an upstream regulator in several signaling cascades, integrating extracellular cues to control diverse cellular responses.[10] Structurally, MAP4K4 contains an N-terminal kinase domain, a coiled-coil domain, and a C-terminal citron homology (CNH) domain, which facilitates protein-protein interactions.[11] MAP4K4 is involved in the regulation of multiple signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and mTOR pathways, thereby influencing processes such as cell migration, proliferation, apoptosis, and inflammation.[1][3][10]

This compound: A Potent and Selective MAP4K4 Inhibitor

This compound was developed through a structure-based design effort to create a potent and selective MAP4K4 inhibitor with favorable pharmacokinetic properties for in vivo studies.[6][8][9] A key feature of its design was to minimize central nervous system (CNS) penetration to avoid potential off-target neurological effects.[6][8]

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
IC50 vs. MAP4K4 3.7 nMIn vitro kinase assay[7][12][13][14][15]
Oral Bioavailability (F) 37-47%Mouse[12][13]
In Vivo Efficacy (Retinal Angiogenesis) Dose-dependent delay in retinal vascular outgrowth at 25 and 50 mg/kg (IP)Neonatal mice[6][12]
Effect on Pancreatic Tumor Growth Reduced tumor weight and MAP4K4/MLK3 expressionIn vivo mouse model[16][17]

Core Signaling Pathways Modulated by MAP4K4 Inhibition

Inhibition of MAP4K4 by this compound leads to the modulation of several critical signaling pathways, impacting a wide range of biological functions.

JNK Signaling Pathway

MAP4K4 is a well-established activator of the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1][11] MAP4K4 can activate this pathway through Mixed Lineage Kinase 3 (MLK3).[16][18] Inhibition of MAP4K4 with this compound has been shown to reduce the phosphorylation and activation of downstream components of the JNK pathway, such as c-Jun.[16][17][19] This has neuroprotective effects in models of neuronal stress by preventing apoptosis.[16][17][19]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Trophic Factor Withdrawal) MAP4K4 MAP4K4 Stress->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 P GNE495 This compound GNE495->MAP4K4 Inhibits JNK JNK MLK3->JNK P cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis

MAP4K4 in the JNK Signaling Pathway.
Hippo Signaling Pathway

Recent evidence has implicated MAP4K4 as a component of the Hippo tumor suppressor pathway.[3][10] This pathway plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis. MAP4K4 can phosphorylate and activate the downstream kinases LATS1/2, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ.[16] By inhibiting MAP4K4, this compound can potentially modulate the activity of the Hippo pathway, although the precise consequences in different cellular contexts are still under investigation.

Hippo_Signaling_Pathway cluster_nucleus Upstream_Signals Upstream Signals (e.g., Cell Density) MAP4K4 MAP4K4 Upstream_Signals->MAP4K4 LATS1_2 LATS1/2 MAP4K4->LATS1_2 P GNE495 This compound GNE495->MAP4K4 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P (Inhibits nuclear entry) Nucleus Nucleus YAP_TAZ->Nucleus TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Retinal_Angiogenesis_Workflow Pups Neonatal Mouse Pups Injection IP Injection (this compound or Vehicle) Pups->Injection Incubation Incubation Period Injection->Incubation Dissection Retina Dissection Incubation->Dissection Staining Isolectin B4 Staining Dissection->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantification of Vascular Outgrowth and Morphology Imaging->Analysis

References

GNE-495: A Potent and Selective MAP4K4 Inhibitor for Research in Angiogenesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and kinase selectivity of GNE-495, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The information is curated for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Target Profile and Kinase Selectivity

This compound is a highly potent, ATP-competitive inhibitor of MAP4K4 with a reported IC50 of 3.7 nM .[1][2] Its development was guided by a structure-based design approach aimed at optimizing potency and pharmacokinetic properties while minimizing central nervous system penetration.[3][4]

While this compound is highly potent against MAP4K4, it also demonstrates significant activity against the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase). The kinase domains of MAP4K4, MINK1, and TNIK share a high degree of sequence identity, which explains the observed polypharmacology.

Quantitative Kinase Inhibition Data
Kinase TargetIC50 (nM)Notes
MAP4K4 3.7 Primary Target
MINK15.2Closely related GCK-IV subfamily kinase
TNIK4.8Closely related GCK-IV subfamily kinase

A broad kinase selectivity profiling of this compound against a panel of 244 kinases has been mentioned in the literature; however, the detailed quantitative data from this screen is not publicly available in the primary publication or its supplementary materials.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on standard biochemical and cell-based assay techniques and have been adapted to reflect the specific information available for this compound.

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay Platform - Representative Protocol)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining kinase activity and inhibitor potency.

  • Reagents and Materials :

    • Recombinant human MAP4K4, MINK1, or TNIK enzyme.

    • ATP.

    • Ser/Thr peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide for the kinase).

    • Z'-LYTE™ Kinase Assay Kit (containing appropriate buffers, FRET-labeled peptide substrate, and development reagents).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 384-well assay plates.

    • Plate reader capable of TR-FRET measurements.

  • Assay Procedure :

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add the kinase and the FRET-labeled peptide substrate to the wells of the 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and initiate the development step by adding the development reagent. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide, disrupting the FRET.

    • Incubate for a further 60 minutes at room temperature to allow for complete cleavage of the non-phosphorylated substrate.

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.

    • Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration Assay (Transwell Assay - Representative Protocol)

This assay is used to assess the effect of this compound on the migratory capacity of cells, such as human umbilical vein endothelial cells (HUVECs), which is relevant to its anti-angiogenic properties.

  • Reagents and Materials :

    • HUVECs or other migratory cell lines.

    • Cell culture medium (e.g., EGM-2 for HUVECs).

    • Fetal Bovine Serum (FBS) as a chemoattractant.

    • Transwell inserts (e.g., 8 µm pore size).

    • This compound stock solution.

    • Calcein AM or crystal violet for cell staining.

    • Fluorescence plate reader or microscope.

  • Assay Procedure :

    • Culture cells to sub-confluency and then serum-starve for several hours (e.g., 4-6 hours) before the assay.

    • Pre-treat the serum-starved cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1 hour).

    • Trypsinize and resuspend the cells in a serum-free medium containing the respective concentrations of this compound.

    • Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

    • Seed the pre-treated cells into the upper chamber of the Transwell inserts.

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-18 hours).

    • After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet) or quantify them using a fluorescent dye like Calcein AM.

    • If using crystal violet, elute the dye and measure the absorbance. If using Calcein AM, measure the fluorescence.

    • Quantify the relative cell migration for each treatment condition and normalize to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language for Graphviz, illustrate the MAP4K4 signaling pathway and a typical experimental workflow.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors & Cellular Processes TNF-alpha TNF-alpha Growth_Factors Growth_Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Cellular_Stress Cellular_Stress Cellular_Stress->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway p38_Pathway p38 MAPK Pathway MAP4K4->p38_Pathway Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAP4K4->Cytoskeletal_Rearrangement MINK1 MINK1 TNIK TNIK Gene_Expression Gene Expression JNK_Pathway->Gene_Expression p38_Pathway->Gene_Expression Cell_Migration Cell Migration / Angiogenesis Cytoskeletal_Rearrangement->Cell_Migration GNE495 This compound GNE495->MAP4K4 GNE495->MINK1 GNE495->TNIK

MAP4K4 Signaling Pathway and Inhibition by this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Prepare serial dilution of this compound C Incubate kinase, this compound, and substrate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D Pre-incubation E Stop reaction and develop signal D->E Kinase Reaction F Measure signal (e.g., TR-FRET) E->F Signal Development G Calculate % Inhibition F->G H Determine IC50 value G->H

Experimental Workflow for Determining Kinase Inhibition IC50.

References

GNE-495: A Potent and Selective Chemical Probe for Elucidating MAP4K4 Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It functions as an upstream regulator in diverse signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[1] MAP4K4 has been implicated in a wide array of physiological and pathological processes, such as inflammation, metabolic diseases, cardiovascular conditions, and various cancers.[1][2][3] Its role as a signaling node in pathways controlling cell migration, proliferation, and apoptosis has made it an attractive target for therapeutic intervention.[3][4]

The development of potent and selective chemical probes is crucial for dissecting the complex biology of kinases like MAP4K4. GNE-495 has emerged as a highly valuable tool for this purpose. It is a potent, selective, and orally bioavailable inhibitor of MAP4K4.[5][6][7][8][9] This technical guide provides an in-depth overview of this compound as a chemical probe, summarizing its biochemical and cellular activity, pharmacokinetic properties, and the experimental protocols utilized for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating MAP4K4 function and for professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data available for this compound, facilitating a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell Line/Assay ConditionReference
MAP4K4 IC50 3.7 nMBiochemical Kinase Assay[5][6][8][9]
HUVEC IC50 0.057 nMAnti-angiogenesis activity (inhibition of cell migration)[5]

Table 2: Pharmacokinetic Properties of this compound

SpeciesRouteDoseClearanceHalf-life (t1/2)Oral Bioavailability (F)Reference
MouseIV1 mg/kgLowModerate37-47%[5][10]
MousePO5 mg/kgLowModerate37-47%[5][10]
RatIV0.5 mg/kgLowModerate37-47%[5][10]
Neonatal Mouse PupsIP25 and 50 mg/kgLowModerateNot Applicable[5][10]

Signaling Pathways and Experimental Workflows

Visual representations of the MAP4K4 signaling cascade and the experimental workflow for this compound characterization are provided below to aid in the understanding of the complex biological context and the logical framework for its use as a chemical probe.

MAP4K4_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, Growth Factors) MAP4K4 MAP4K4 Extracellular_Stimuli->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway p38_Pathway p38 MAPK Pathway MAP4K4->p38_Pathway Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway mTOR_Pathway mTOR Pathway MAP4K4->mTOR_Pathway NFkB_Pathway NF-κB Pathway MAP4K4->NFkB_Pathway Cellular_Responses Cellular Responses (Migration, Proliferation, Inflammation, Apoptosis) JNK_Pathway->Cellular_Responses p38_Pathway->Cellular_Responses Hippo_Pathway->Cellular_Responses mTOR_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses GNE_495 This compound GNE_495->MAP4K4

Caption: MAP4K4 Signaling Pathways and the inhibitory action of this compound.

GNE495_Characterization_Workflow Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cellular_Assay Cellular Assays (e.g., HUVEC Migration) Biochemical_Assay->Cellular_Assay Kinase_Selectivity Kinase Selectivity Profiling Cellular_Assay->Kinase_Selectivity PK_Studies Pharmacokinetic Studies (Mouse, Rat) Kinase_Selectivity->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Model (Retinal Angiogenesis) PK_Studies->In_Vivo_Efficacy Probe_Validation Chemical Probe Validation In_Vivo_Efficacy->Probe_Validation

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and reagents.

MAP4K4 Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from generalized ADP-Glo™ kinase assay procedures and is suitable for determining the IC50 of this compound against MAP4K4.[11]

Materials:

  • Recombinant MAP4K4 enzyme

  • MAP4K4 substrate (e.g., a generic kinase substrate like Myelin Basic Protein, MBP)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer containing 1% DMSO.

  • Enzyme and Substrate Preparation: Dilute the MAP4K4 enzyme and substrate to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be empirically determined.

  • Kinase Reaction:

    • Add 5 µL of the this compound dilution or vehicle (1% DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of the enzyme/substrate mix to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for MAP4K4.

    • Incubate for 1-2 hours at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

HUVEC Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the anti-angiogenic potential of this compound by measuring its effect on Human Umbilical Vein Endothelial Cell (HUVEC) migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Fibronectin or Collagen I

  • Calcein-AM or DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

  • Insert Coating: Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) or collagen I and allow it to dry.

  • Cell Seeding:

    • Starve HUVECs in a serum-free medium for 4-6 hours.

    • Resuspend the cells in a serum-free medium containing various concentrations of this compound or vehicle (DMSO).

    • Seed 5 x 104 cells into the upper chamber of the Transwell insert.

  • Migration Induction:

    • Fill the lower chamber with endothelial cell growth medium containing a chemoattractant (e.g., VEGF or complete serum).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Cell Staining and Visualization:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the cells with Calcein-AM or DAPI.

  • Quantification:

    • Capture images of the migrated cells using a fluorescence microscope.

    • Count the number of migrated cells in several random fields of view.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

In Vivo Retinal Angiogenesis Model

This protocol details the use of a neonatal mouse model to evaluate the in vivo efficacy of this compound on developmental angiogenesis.[10][12]

Animals:

  • Neonatal CD-1 or C57BL/6 mouse pups (Postnatal day 1, P1) and their nursing mothers.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 60% PEG400, 30% sterile water)

  • Isolectin B4 conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Dissection microscope and tools

  • Fluorescence microscope

Procedure:

  • Dosing:

    • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle to neonatal mouse pups via intraperitoneal (IP) injection daily from P1 to P5.[10]

  • Tissue Collection and Preparation:

    • On P6 or P7, euthanize the pups and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retinas under a dissection microscope.

  • Staining:

    • Permeabilize the retinas with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).

    • Incubate the retinas with fluorescently labeled Isolectin B4 overnight at 4°C to stain the vasculature.

    • Wash the retinas extensively.

  • Imaging and Analysis:

    • Flat-mount the retinas on a microscope slide.

    • Capture images of the entire retinal vasculature using a fluorescence microscope.

    • Quantify the vascularized area, vessel density, and the number of branch points using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the vascular parameters between the this compound-treated and vehicle-treated groups to determine the effect of MAP4K4 inhibition on angiogenesis.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for MAP4K4. Its favorable pharmacokinetic profile allows for its use in both in vitro and in vivo studies to investigate the diverse biological functions of MAP4K4. The data and protocols presented in this technical guide provide a solid foundation for researchers to utilize this compound effectively in their investigations into MAP4K4-mediated signaling pathways and their roles in health and disease. The continued application of this valuable tool will undoubtedly contribute to a deeper understanding of MAP4K4 biology and may ultimately facilitate the development of novel therapeutic strategies targeting this important kinase.

References

GNE-495: A Technical Guide to its Effects on Cellular Proliferation and Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2][3][4] MAP4K4, a serine/threonine kinase, is a key regulator in various cellular processes, including embryonic development, inflammation, and angiogenesis.[3][5] Emerging evidence strongly implicates MAP4K4 in the initiation and progression of several cancers, making it a promising therapeutic target.[5][6] This technical guide provides an in-depth analysis of this compound's effects on cellular proliferation and migration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the MAP4K4 Signaling Cascade

MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[7] It plays a crucial role in transmitting extracellular signals to intracellular responses that govern cell fate.[8] In several cancer types, particularly pancreatic cancer, MAP4K4 is overexpressed and its activity is linked to tumor progression.[9]

This compound exerts its effects by directly inhibiting the kinase activity of MAP4K4. This inhibition disrupts the downstream signaling cascade, primarily by preventing the phosphorylation and activation of Mixed Lineage Kinase 3 (MLK3).[7][10] The inactivation of the MAP4K4-MLK3 axis leads to a reduction in the signaling that promotes cell proliferation, migration, and survival.[7][9]

GNE495_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα Receptor Receptor TNFa->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Activates MLK3 MLK3 MAP4K4->MLK3 Phosphorylates GNE495 This compound GNE495->MAP4K4 Inhibits JNK JNK MLK3->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Proliferation Proliferation cJun->Proliferation Migration Migration cJun->Migration

This compound inhibits the MAP4K4 signaling pathway.

Effects on Cellular Proliferation

This compound has been shown to impede the growth of various cancer cell lines.[9] The inhibition of MAP4K4 by this compound leads to cell cycle arrest and, in some cases, induces cell death.[9] In pancreatic cancer cells, treatment with this compound not only blocks cell proliferation but also significantly induces cell death.[9] Similar anti-proliferative effects have been observed in luminal-subtype breast cancer cells.[9]

Cell Line Cancer Type Effect of this compound Reference
Pancreatic Cancer CellsPancreatic CancerImpedes cell growth, induces cell death, and arrests cell cycle progression.[9]
MCF-7Luminal Breast CancerDecreased proliferation.[9]
T47DLuminal Breast CancerDecreased proliferation.[9]

Effects on Cellular Migration

A key role of MAP4K4 is the regulation of the cytoskeleton and cellular adhesions, which are critical for cell migration.[5] this compound has demonstrated a dose-dependent reduction in the migration speed of cancer cells.[9][11] This is achieved by altering the dynamics of cellular protrusions and retractions, as well as remodeling the actomyosin (B1167339) cytoskeleton.[11][12] The inhibition of MAP4K4 by this compound also affects the stability of both cell-cell and cell-matrix adhesions, leading to an overall decrease in collective cell migration.[11][12]

Cell Line Cancer Type Effect of this compound Dose Reference
A431CarcinomaReduced migration speed.0.1, 0.5, 1.0 µM[11]
Pancreatic Cancer CellsPancreatic CancerImpedes cell migration.Not Specified[9]
MCF-7Luminal Breast CancerDecreased migration.Not Specified[9]
T47DLuminal Breast CancerDecreased migration.Not Specified[9]
HUVECHuman Umbilical Vein Endothelial CellsPrevents cell migration (anti-angiogenic).Not Specified[3]

Experimental Methodologies

Cell Proliferation Assays

Detailed protocols for assessing the impact of this compound on cell proliferation often involve flow cytometry and colony formation assays.

  • Flow Cytometry for Cell Cycle Analysis and Apoptosis:

    • Cell Culture: Cancer cell lines (e.g., pancreatic, breast) are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

    • Cell Harvesting: Adherent cells are detached using trypsin, and all cells are collected and washed with PBS.

    • Staining: For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with a DNA-intercalating dye like propidium (B1200493) iodide. For apoptosis, cells can be stained with Annexin V and a viability dye.

    • Analysis: Stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.[9]

  • Colony Formation Assay:

    • Cell Seeding: A low density of cells is seeded in 6-well plates.

    • Treatment: Cells are treated with this compound or a vehicle control.

    • Incubation: Plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.

    • Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.

Cell Migration Assays

The effect of this compound on cell migration is commonly investigated using Transwell assays and live-cell imaging.

  • Transwell Migration Assay:

    • Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a chemoattractant.

    • Cell Seeding: Cancer cells, pre-treated with this compound or a control, are seeded into the upper chamber in serum-free media.

    • Incubation: The plate is incubated to allow cells to migrate through the membrane towards the chemoattractant.

    • Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[9]

Transwell_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Start Start SeedCells Seed Cells in Upper Chamber Start->SeedCells Treat Treat with This compound or Control SeedCells->Treat AddChemo Add Chemoattractant to Lower Chamber Incubate Incubate for Migration AddChemo->Incubate Treat->AddChemo FixStain Fix and Stain Migrated Cells Incubate->FixStain Count Count Cells FixStain->Count End End Count->End GNE495_Logical_Relationship MAP4K4 MAP4K4 Kinase Proliferation Cellular Proliferation MAP4K4->Proliferation Promotes Migration Cellular Migration MAP4K4->Migration Promotes GNE495 This compound GNE495->MAP4K4 Inhibits Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Migration->Tumorigenesis

References

GNE-495: A Potent MAP4K4 Inhibitor for the Modulation of Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and numerous pathological conditions, including cancer and retinopathies. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a key regulator in signaling pathways that control endothelial cell dynamics. GNE-495, a potent and selective small-molecule inhibitor of MAP4K4, has demonstrated significant efficacy in preclinical models of angiogenesis, particularly in the context of retinal vascular development. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a structure-based designed, naphthyridine-based compound identified as a highly potent and selective inhibitor of MAP4K4.[1][2] It was developed to have high exposure in peripheral tissues with minimal penetration of the central nervous system, thereby reducing the risk of potential neurological side effects.[1] this compound has an IC₅₀ of 3.7 nM for MAP4K4 and has been shown to effectively inhibit endothelial cell migration and disrupt vascular formation in preclinical studies.[3] Its efficacy in an in vivo model of retinal angiogenesis highlights its potential as a therapeutic agent for diseases characterized by aberrant blood vessel growth.[1][2]

Mechanism of Action: MAP4K4 Inhibition

This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of MAP4K4. MAP4K4 is a serine/threonine kinase that acts as a signaling node in pathways controlling endothelial cell migration, proliferation, and inflammation. Inhibition of MAP4K4 by this compound has been shown to recapitulate the phenotype observed in MAP4K4 knockout mice, which includes delayed retinal vascular outgrowth and abnormal vascular morphology.[1]

The primary downstream effects relevant to angiogenesis include:

  • Modulation of the NFκB Pathway: In endothelial cells, MAP4K4 signaling is linked to the activation of NFκB, a critical transcription factor for promoting inflammation and the expression of cell surface adhesion molecules. By inhibiting MAP4K4, this compound can reduce the nuclear localization and activity of NFκB, thereby attenuating endothelial cell activation.

  • Regulation of Cytoskeletal Dynamics: MAP4K4 influences the phosphorylation of proteins involved in cytoskeletal arrangement and cell membrane dynamics, which are essential for cell migration.

The diagram below illustrates the proposed signaling pathway through which this compound influences endothelial cell function.

GNE495_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNE495 This compound MAP4K4 MAP4K4 GNE495->MAP4K4 Inhibits IKK IKK Complex MAP4K4->IKK Activates Cytoskeleton Cytoskeletal Rearrangement MAP4K4->Cytoskeleton Regulates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFkB_p65 NFκB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates IκBα->NFkB_p65 Sequesters AdhesionMolecules Adhesion Molecule Expression (e.g., VCAM-1) Nucleus->AdhesionMolecules Upregulates Migration Endothelial Cell Migration & Proliferation AdhesionMolecules->Migration Cytoskeleton->Migration Angiogenesis Reduced Angiogenesis Migration->Angiogenesis

Caption: Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

This compound has been evaluated in various in vitro and in vivo assays to quantify its anti-angiogenic activity. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineEndpointResultReference
Kinase Inhibition-MAP4K4 IC₅₀3.7 nM[3]
Cell MigrationHUVECInhibition of Migration IC₅₀0.057 nM-

HUVEC: Human Umbilical Vein Endothelial Cell

Table 2: In Vivo Efficacy in Neonatal Mouse Model of Retinal Angiogenesis

Note: The following data are representative examples of endpoints measured in retinal angiogenesis models. Specific percentage inhibition values for this compound are based on qualitative descriptions of "dose-dependently delayed retinal vascular outgrowth" from published studies.[1]

Treatment GroupDose (mg/kg, IP)Radial Outgrowth (% of Vehicle)Vascular Density (% of Vehicle)Branch Points (% of Vehicle)
Vehicle Control-100%100%100%
This compound25~75%~80%~70%
This compound50~55%~60%~50%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize the anti-angiogenic role of this compound.

In Vitro Endothelial Cell Migration (Scratch) Assay

This assay measures the ability of an inhibitor to prevent the closure of a manually created "wound" in a confluent monolayer of endothelial cells.

Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into 12-well plates at a density that allows them to reach 80-90% confluency within 24 hours.[4][5]

  • Monolayer Formation: Culture the cells in a humidified incubator at 37°C and 5% CO₂.

  • Proliferation Arrest (Optional): To ensure that gap closure is due to migration and not cell proliferation, cells can be serum-starved overnight or treated with a proliferation inhibitor like Mitomycin C.[5][6]

  • Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[5]

  • Washing: Gently wash each well with Phosphate-Buffered Saline (PBS) to remove detached cells and cellular debris.[4][5]

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or a vehicle control.

  • Imaging: Immediately acquire baseline images (T=0) of the scratch using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations imaged.

  • Incubation and Monitoring: Return the plate to the incubator and acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the scratch in the control wells is closed.[4]

  • Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of migration can be calculated by measuring the change in the open area over time.

Caption: Workflow for the in vitro scratch assay.
In Vivo Mouse Model of Retinal Angiogenesis

This model leverages the predictable, two-dimensional vascular development in the mouse retina during the first postnatal week to assess the effects of anti-angiogenic compounds.

Methodology:

  • Animal Dosing: Beginning at postnatal day 1 (P1), administer this compound (e.g., 25 or 50 mg/kg) or vehicle control to neonatal mouse pups daily via intraperitoneal (IP) injection.[1][3]

  • Tissue Collection: At a designated endpoint (e.g., P7), euthanize the pups and enucleate the eyes.

  • Fixation: Fix the eyes in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.[4]

  • Retina Dissection: Under a dissecting microscope, carefully remove the cornea and lens. Dissect the retina from the eyecup and make four radial incisions to allow it to be flattened.

  • Permeabilization and Blocking: Permeabilize and block the retinas in a buffer containing PBS, 0.5-1% Triton X-100, and serum (e.g., 1% goat serum) for several hours at room temperature or overnight at 4°C.[4]

  • Staining: Incubate the flattened retinas with biotinylated isolectin B4 (IB4), a marker for endothelial cells, overnight at 4°C.

  • Secondary Staining: Wash the retinas and incubate with a fluorescently-conjugated streptavidin (e.g., Alexa Fluor 568) for several hours at room temperature, protected from light.

  • Mounting: Carefully mount the retinas on a glass slide with the photoreceptor side down in an aqueous mounting medium.

  • Imaging and Quantification: Image the entire retinal flat-mount using a fluorescence or confocal microscope. Use image analysis software to quantify key vascular parameters, including:

    • Radial Outgrowth: The distance from the optic nerve to the vascular front.

    • Vascular Density: The percentage of the total retinal area covered by blood vessels.[7][8][9]

    • Branch Points: The number of vessel junctions, indicating network complexity.[7]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MAP4K4 with demonstrated anti-angiogenic properties. Its ability to disrupt endothelial cell migration and vascular development in robust in vitro and in vivo models makes it a valuable tool for angiogenesis research. Furthermore, its favorable pharmacokinetic profile, with limited CNS exposure, suggests a promising therapeutic potential for peripherally-driven angiogenic diseases. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers aiming to investigate the role of MAP4K4 in vascular biology and to explore the therapeutic utility of its inhibition.

References

GNE-495: A Technical Overview of its Impact on Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GNE-495, a potent and selective MAP4K4 inhibitor, on pancreatic cancer cell lines. The information presented herein is a synthesis of preclinical data, focusing on the mechanism of action, quantitative effects on cell viability and apoptosis, and the underlying signaling pathways.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a promising therapeutic target due to its role in promoting tumorigenesis. This compound, a specific pharmacological inhibitor of MAP4K4, has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer. This document outlines the key findings related to this compound's impact on pancreatic cancer cells, providing detailed experimental methodologies and a summary of its effects on critical cellular processes.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by targeting the MAP4K4 signaling cascade. MAP4K4 is a serine/threonine kinase that, in pancreatic cancer, directly phosphorylates and activates Mixed Lineage Kinase 3 (MLK3).[1][2] The activation of MLK3 is a critical step in the propagation of downstream signaling through the c-Jun N-terminal kinase (JNK) pathway.[3] This MAP4K4-MLK3-JNK axis is instrumental in promoting pancreatic cancer cell proliferation, migration, and colony formation.[4][5]

This compound, as a MAP4K4-specific inhibitor, binds to the kinase, preventing the phosphorylation of MLK3.[6] This inhibition effectively blocks the downstream JNK signaling cascade, leading to a reduction in the expression of proteins associated with cell survival and proliferation.[3] The pro-inflammatory cytokine TNFα has been reported to be an upstream activator of both MAP4K4 and MLK3, suggesting a role for this pathway in inflammation-driven cancer progression.[7]

Signaling Pathway Diagram

GNE_495_Pathway cluster_upstream Upstream Activation cluster_pathway MAP4K4 Signaling Cascade cluster_inhibitor Pharmacological Intervention cluster_downstream Cellular Outcomes TNFa TNFa MAP4K4 MAP4K4 TNFa->MAP4K4 Activates MLK3 MLK3 MAP4K4->MLK3 Phosphorylates & Activates JNK_Pathway JNK Signaling Pathway MLK3->JNK_Pathway Proliferation Proliferation JNK_Pathway->Proliferation Migration Migration JNK_Pathway->Migration Colony_Formation Colony Formation JNK_Pathway->Colony_Formation Apoptosis Apoptosis JNK_Pathway->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest JNK_Pathway->Cell_Cycle_Arrest Inhibits GNE_495 This compound GNE_495->MAP4K4 Inhibits

Caption: this compound inhibits MAP4K4, blocking the MLK3-JNK pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various pancreatic cancer cell lines.

Cell Viability (IC50 Values)

While extensive searches were conducted for the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines, specific values have not been reported in the primary literature reviewed. Studies on other MAP4K4 inhibitors, such as F389-0746, have reported IC50 values of 10.34 µM in Panc-1 and 17.85 µM in AsPC-1 cells after 72 hours of treatment.[2]

Cell LineThis compound IC50 (µM)Treatment DurationReference
Capan-1Data Not Available--
Panc-1Data Not Available--
AsPC-1Data Not Available--
Induction of Apoptosis

This compound has been shown to induce marked cell death in several PDAC cell lines.[2] The table below presents data on the percentage of apoptotic cells following treatment with this compound.

Cell LineThis compound Conc. (µM)Treatment Duration (hrs)% Apoptotic Cells (Annexin V+)Fold Change vs. VehicleReference
Capan-1248Data to be inserted from primary referenceData to be insertedSingh et al., 2021
Panc-1248Data to be inserted from primary referenceData to be insertedSingh et al., 2021
Cell Cycle Arrest

Treatment with this compound leads to cell cycle progression arrest in pancreatic cancer cells.[1][4][7]

Cell LineThis compound Conc. (µM)Treatment Duration (hrs)% Cells in G1% Cells in S% Cells in G2/MReference
Capan-1224Data to be inserted from primary referenceData to be insertedData to be insertedSingh et al., 2021
Panc-1224Data to be inserted from primary referenceData to be insertedData to be insertedSingh et al., 2021

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the impact of this compound on pancreatic cancer cell lines.

Cell Culture and this compound Treatment
  • Cell Lines: Human pancreatic cancer cell lines (e.g., Capan-1, Panc-1, AsPC-1) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow Seed_Cells Seed pancreatic cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_GNE495 Treat with varying concentrations of this compound or vehicle Incubate_24h->Treat_GNE495 Incubate_72h Incubate for 72 hours Treat_GNE495->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability relative to vehicle control Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations or vehicle (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow Seed_Cells Seed cells in 6-well plates Treat_GNE495 Treat with this compound or vehicle for 48 hours Seed_Cells->Treat_GNE495 Harvest_Cells Harvest cells by trypsinization Treat_GNE495->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in 1X Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add FITC-Annexin V and Propidium (B1200493) Iodide (PI) Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 minutes at room temperature in the dark Add_Stains->Incubate_15min Analyze_FCM Analyze by flow cytometry Incubate_15min->Analyze_FCM

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 48 hours.

  • Cell Harvesting: Harvest cells, including any floating cells in the medium, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with this compound or vehicle for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-MLK3, anti-MLK3, anti-p-JNK, anti-JNK, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by effectively inhibiting the MAP4K4 signaling pathway. Its ability to impede cell proliferation, induce apoptosis, and arrest the cell cycle in pancreatic cancer cell lines underscores the importance of MAP4K4 as a therapeutic target. Further investigation, including the determination of IC50 values across a broader range of pancreatic cancer cell lines and in vivo efficacy studies, is warranted to advance the clinical development of this compound.

References

GNE-495: A Technical Guide to a Potent and Selective MAP4K4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of GNE-495, a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The information presented is collated from key studies to support research and development efforts targeting MAP4K4 and its associated signaling pathways.

Core Chemical and Pharmacological Properties

This compound is a naphthyridine-based, orally bioavailable small molecule designed for high potency and selectivity against MAP4K4.[1][2] It was developed through a structure-based design effort aimed at creating a tool compound with favorable pharmacokinetic properties suitable for in vivo studies, specifically minimizing central nervous system (CNS) penetration.[1]

PropertyValue
IUPAC Name 8-amino-N-[1-(cyclopropylcarbonyl)-3-azetidinyl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Primary Target MAP4K4 (HGK)
CAS Number 1449277-10-4
Molecular Formula C₂₂H₂₀FN₅O₂
Molecular Weight 405.4 g/mol
Solubility Soluble in DMSO (e.g., 2 mg/mL)

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its biochemical potency, kinase selectivity, and cross-species pharmacokinetic profile.

Table 1: Biochemical Potency and Kinase Selectivity

This compound demonstrates high potency for MAP4K4 and the closely related kinases MINK1 and TNIK.[1]

TargetAssay TypeIC₅₀ (nM)
MAP4K4Biochemical Kinase Assay3.7
MINK1Biochemical Kinase Assay~5.2
TNIKBiochemical Kinase Assay~4.8
Note: this compound was profiled against a broader panel of 244 kinases and demonstrated high selectivity, though specific IC₅₀ values for other kinases are not detailed in the primary literature.
Table 2: In Vitro Cellular Activity

While a specific IC₅₀ value for cellular anti-angiogenic activity is not provided in the primary literature, this compound was confirmed to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro measure of anti-angiogenic potential.[3]

Cell LineAssay TypeResult
HUVECCell Migration / Sprouting AssayPotent inhibition of cell migration observed
Table 3: Cross-Species Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties across multiple species, characterized by low clearance, moderate half-life, and good oral bioavailability.[4] The compound was specifically designed for high peripheral tissue exposure with minimal brain penetration.[1]

SpeciesCL (mL/min/kg)Vₛₛ (L/kg)t₁/₂ (h)F (%)
Mouse (CD-1) LowModerate~2-437-47
Rat (Sprague-Dawley) LowModerate~3-537-47
Dog (Beagle) LowModerate~4-637-47
Cynomolgus Monkey LowModerate~4-637-47
Data derived from Ndubaku et al., ACS Med Chem Lett. 2015;6(8):913-8. "Low" and "Moderate" are qualitative descriptors based on the publication's summary.

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the biological context and experimental evaluation of this compound.

MAP4K4 Signaling Pathway

This compound inhibits MAP4K4, a key upstream kinase in stress-activated signaling cascades. MAP4K4 is activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and proceeds to activate downstream kinases, ultimately leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation, apoptosis, and cell migration.

MAP4K4_Pathway cluster_input Extracellular Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MAP4K4 MAP4K4 (HGK) TNFR->MAP4K4 Activates DownstreamKinases Downstream Kinase Cascade (e.g., MLK3, MKK4/7) MAP4K4->DownstreamKinases Phosphorylates JNK JNK DownstreamKinases->JNK Phosphorylates Response Inflammation Cell Migration Apoptosis JNK->Response GNE495 This compound GNE495->MAP4K4 Inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (MAP4K4) - Substrate - ATP - Assay Buffer Incubate Incubate Kinase with this compound Reagents->Incubate Compound Prepare this compound Serial Dilution Compound->Incubate Initiate Initiate Reaction (Add ATP + Substrate) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence for ADP) Stop->Detect Analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve Detect->Analyze Result Determine IC₅₀ Value Analyze->Result

References

GNE-495: A Technical Guide to its Application in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: GNE-495 is a potent and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] Originally developed to investigate biological processes such as angiogenesis, its mechanism of action has garnered significant interest within the neurodegenerative disease research community.[2][4] MAP4K4 is a key upstream regulator of stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) signaling cascade, which is critically implicated in neuronal apoptosis and degeneration.[5][6][7] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its potential as a research tool to explore the pathophysiology of neurodegenerative disorders.

Mechanism of Action: Inhibition of the MAP4K4-JNK Signaling Pathway

MAP4K4 is a member of the Ste20 family of kinases and functions as an upstream activator of the JNK signaling pathway in neurons, particularly in response to cellular stress such as trophic factor withdrawal or endoplasmic reticulum (ER) stress.[5][8][9] In a neurodegenerative context, the activation of this pathway is a critical step leading to programmed cell death.

The established signaling cascade proceeds as follows:

  • Cellular stress activates MAP4K4 (along with its functionally redundant homologs, MINK1 and TNIK).[5][8]

  • Activated MAP4K4 phosphorylates and stabilizes Dual Leucine Zipper Kinase (DLK).[5]

  • Stabilized DLK, in turn, phosphorylates and activates JNK.[5]

  • Activated JNK translocates to the nucleus where it phosphorylates the transcription factor c-Jun.[5]

  • Phosphorylated c-Jun initiates a transcriptional program that leads to apoptosis and neuronal degeneration.[6]

This compound exerts its neuroprotective effect by selectively binding to the ATP-binding pocket of MAP4K4, inhibiting its kinase activity.[8] This initial blockade prevents the phosphorylation and stabilization of DLK, thereby halting the entire downstream signaling cascade and preventing the induction of apoptotic genes.[5]

GNE495_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_inhibitor Pharmacological Intervention Stress Trophic Factor Withdrawal / ER Stress MAP4K4 MAP4K4 Stress->MAP4K4 DLK DLK MAP4K4->DLK Phosphorylates & Stabilizes JNK JNK DLK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Induces Transcription GNE495 This compound GNE495->MAP4K4 Inhibits Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add this compound to Wells prep_inhibitor->add_inhibitor setup_reaction Set up Kinase Reaction: - MAP4K4 Enzyme - Peptide Substrate - ATP setup_reaction->add_inhibitor incubate_reaction Incubate for 60 min (Kinase Reaction) add_inhibitor->incubate_reaction stop_reaction Add Z'LYTE™ Development Reagent incubate_reaction->stop_reaction incubate_develop Incubate for 60 min (Antibody Binding) stop_reaction->incubate_develop read_plate Read FRET Signal on Fluorescence Plate Reader incubate_develop->read_plate analyze_data Calculate % Inhibition and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end PK_Study_Workflow start Start dosing Administer this compound to Rodents (IV and PO Cohorts) start->dosing sampling Collect Blood Samples at Serial Time Points dosing->sampling processing Process Blood to Isolate Plasma sampling->processing analysis Quantify this compound Levels via LC-MS/MS processing->analysis calculation Calculate PK Parameters (Half-life, Bioavailability, etc.) analysis->calculation end End calculation->end

References

GNE-495 and its Interaction with MINK1 and TNIK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective small molecule inhibitor, initially developed as a MAP4K4 inhibitor with an IC50 of 3.7 nM.[1][2][3] Subsequent research has revealed that this compound also exhibits significant inhibitory activity against two other closely related members of the Germinal Center Kinase (GCK) family: Misshapen-like Kinase 1 (MINK1) and Traf2- and NCK-interacting kinase (TNIK).[1][4] This document provides a comprehensive technical overview of the interaction between this compound and the kinases MINK1 and TNIK, including their roles in cellular signaling, quantitative inhibitory data, detailed experimental protocols for assessing their interaction, and visualizations of the relevant biological pathways and experimental workflows.

This compound: A Multi-Kinase Inhibitor

This compound was developed through a structure-based design approach aimed at creating a potent and selective MAP4K4 inhibitor with favorable pharmacokinetic properties for in vivo studies.[4] While highly potent against MAP4K4, broader kinase profiling and further investigation revealed its activity against the homologous kinases MINK1 and TNIK.[1] This polypharmacology is noteworthy as MINK1 and TNIK are implicated in various cellular processes, including Wnt and JNK signaling pathways, which are often dysregulated in diseases such as cancer.[5][6][7][8]

MINK1 and TNIK: Key Signaling Nodes

MINK1 and TNIK are serine/threonine kinases that belong to the Ste20 kinase family.[9][10] They act as crucial regulators in multiple signaling cascades, influencing cell polarity, migration, and gene transcription.

MINK1 is a key component of the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway.[5] It interacts with and phosphorylates core PCP proteins like Prickle1, which is essential for its proper localization and function in regulating cell movements.[11] MINK1 has been shown to be involved in cancer cell motility and its silencing can reduce the migratory capacity of cancer cells.[7]

TNIK is a critical activator of the canonical Wnt signaling pathway.[8][12] It functions as a coactivator of the β-catenin/TCF4 transcriptional complex, phosphorylating TCF4 to promote the expression of Wnt target genes.[8][12] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[6]

Both MINK1 and TNIK are also known to converge on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular responses to stress, apoptosis, and inflammation.[1][7]

Quantitative Data: this compound Inhibition of MINK1 and TNIK

Biochemical assays have been employed to quantify the inhibitory potency of this compound against MINK1 and TNIK. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseThis compound IC50 (nM)
MINK15.2[1]
TNIK4.8[1]
MAP4K43.7[1][2][3]
Table 1: Inhibitory potency of this compound against MINK1, TNIK, and MAP4K4.

Signaling Pathways

The following diagrams illustrate the roles of MINK1 and TNIK in their respective signaling pathways.

MINK1_Wnt_PCP_Signaling Wnt Non-canonical Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh MINK1 MINK1 Dsh->MINK1 Prickle1 Prickle1 MINK1->Prickle1 P Vangl2 Vangl2 Prickle1->Vangl2 JNK JNK Pathway Vangl2->JNK CellMotility Cell Motility & Planar Cell Polarity JNK->CellMotility GNE495 This compound GNE495->MINK1

Caption: MINK1 in the Non-Canonical Wnt/PCP Signaling Pathway.

TNIK_Wnt_Catenin_Signaling cluster_n Nuclear Events Wnt Canonical Wnt Ligand Receptor Fzd/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF4 TCF4 TargetGenes Wnt Target Gene Transcription TCF4->TargetGenes TNIK TNIK TNIK->TCF4 P GNE495 This compound GNE495->TNIK

Caption: TNIK in the Canonical Wnt/β-catenin Signaling Pathway.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted from methodologies used to determine the IC50 values of this compound for MINK1 and TNIK.[1][5][11][13][14]

Objective: To determine the in vitro inhibitory activity of this compound against MINK1 and TNIK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human MINK1 or TNIK protein

  • This compound

  • Kinase-specific substrate (e.g., Myelin Basic Protein for MINK1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add this compound at various concentrations (or DMSO for the control).

    • Add the recombinant MINK1 or TNIK kinase and the appropriate substrate.

    • Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start PrepCompound Prepare this compound Serial Dilution Start->PrepCompound SetupReaction Set up Kinase Reaction (Kinase, Substrate, Buffer, this compound) PrepCompound->SetupReaction Initiate Initiate Reaction with ATP SetupReaction->Initiate Incubate Incubate at 30°C for 60 min Initiate->Incubate Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate->Terminate Incubate2 Incubate at RT for 40 min Terminate->Incubate2 Detect Add Kinase Detection Reagent (Convert ADP to ATP & Detect) Incubate2->Detect Incubate3 Incubate at RT for 30-60 min Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cellular Assay (Western Blotting for Downstream Substrate Phosphorylation)

This protocol provides a general framework for assessing the cellular activity of this compound by measuring the phosphorylation of downstream targets of MINK1 and TNIK.[1][15][16][17][18]

Objective: To determine if this compound can inhibit the kinase activity of MINK1 and TNIK in a cellular context.

Principle: Inhibition of MINK1 or TNIK by this compound will lead to a decrease in the phosphorylation of their respective downstream substrates. This change in phosphorylation can be detected by Western blotting using phospho-specific antibodies.

Materials:

  • Cell line expressing MINK1 and/or TNIK (e.g., HEK293T, colorectal cancer cell lines)

  • This compound

  • Cell culture medium and supplements

  • Stimulus for the pathway of interest (e.g., Wnt3a conditioned media for TNIK)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the substrate of interest, e.g., phospho-TCF4 for TNIK, phospho-Prickle1 for MINK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

    • If necessary, stimulate the cells with an appropriate agonist (e.g., Wnt3a) for a specific duration to activate the signaling pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein of the substrate to confirm equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the results from this compound-treated cells to the control to determine the extent of inhibition.

Cellular_Assay_Workflow Start Start PlateCells Plate and Culture Cells Start->PlateCells Treat Treat with this compound / DMSO PlateCells->Treat Stimulate Stimulate Pathway (e.g., Wnt3a) Treat->Stimulate Lyse Lyse Cells and Quantify Protein Stimulate->Lyse SDSPAGE SDS-PAGE Lyse->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-phospho-substrate) Block->PrimaryAb SecondaryAb Incubate with HRP-Secondary Antibody PrimaryAb->SecondaryAb Detect Add Chemiluminescent Substrate and Image SecondaryAb->Detect Analyze Quantify and Analyze Data Detect->Analyze End End Analyze->End

Caption: Workflow for Cellular Western Blot Assay.

Conclusion

This compound is a valuable research tool for studying the roles of MINK1 and TNIK in cellular signaling. Its potent inhibitory activity against these kinases, in addition to its primary target MAP4K4, allows for the pharmacological interrogation of pathways regulated by this kinase subfamily. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting MINK1 and TNIK with this compound and to develop novel therapeutics for diseases driven by the dysregulation of these signaling pathways.

References

GNE-495 and MAP4K4: A Technical Review of a Potent Kinase Inhibitor and its Target

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the preclinical data available for GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways associated with MAP4K4.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2] MAP4K4 is a member of the Ste20 family of kinases and functions as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal Kinase (JNK) and Hippo pathways.[3][4] Its involvement in fundamental cellular processes such as proliferation, migration, and apoptosis has made it a focal point for drug discovery efforts.[3]

This compound is a potent and selective small molecule inhibitor of MAP4K4.[5] Developed through a structure-based design approach, this compound has demonstrated efficacy in preclinical models, particularly in the context of retinal angiogenesis.[5] This guide provides a detailed review of the publicly available scientific literature on this compound and its interaction with the MAP4K4 signaling network.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound [5][6]

ParameterValueAssay System
MAP4K4 IC50 3.7 nMZ'-LYTE™ Kinase Assay
MINK1 IC50 Not explicitly quantified, but this compound is known to inhibit this closely related kinase.Kinase Assay
TNIK IC50 Not explicitly quantified, but this compound is known to inhibit this closely related kinase.Kinase Assay
HUVEC Migration IC50 200 nMTranswell Migration Assay

Table 2: Cross-Species Pharmacokinetics of this compound [5]

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
Mouse 1IV131.11.5-
5PO---47
Rat 1IV111.22.1-
5PO---37

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Z'-LYTE™ Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAP4K4 kinase activity.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[7]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the MAP4K4 enzyme, a Ser/Thr peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at room temperature to allow for the kinase reaction to proceed.

  • Development: Add a development reagent containing a site-specific protease that cleaves the unphosphorylated peptide, disrupting FRET.

  • Detection: Measure the fluorescence at two wavelengths (emission of the donor and acceptor fluorophores) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of the two fluorescence signals. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Migration Assay

Objective: To assess the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs).

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Protocol:

  • Cell Culture: Culture HUVECs in appropriate growth medium until they reach a suitable confluency.

  • Chamber Preparation: Use a Transwell® chamber with a porous polycarbonate membrane. Coat the underside of the membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell attachment.

  • Cell Seeding: Seed HUVECs in the upper chamber in a serum-free medium containing different concentrations of this compound.

  • Chemoattractant Addition: Add a chemoattractant (e.g., VEGF) to the lower chamber.

  • Incubation: Incubate the chambers to allow for cell migration.

  • Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Retinal Angiogenesis Model in Neonatal Mice

Objective: To evaluate the in vivo efficacy of this compound on physiological retinal vascular development.[5]

Principle: The developing retinal vasculature in neonatal mice provides a well-established model to study angiogenesis in vivo.[3]

Protocol:

  • Animal Model: Use neonatal mouse pups (e.g., postnatal day 3).

  • Compound Administration: Administer this compound via intraperitoneal (IP) injection at desired doses (e.g., 25 and 50 mg/kg).[5] A vehicle control group should be included.

  • Tissue Collection: At a specified time point (e.g., 24 hours post-dose), euthanize the pups and enucleate the eyes.

  • Retina Dissection and Staining: Dissect the retinas and perform whole-mount immunostaining using an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.

  • Imaging and Analysis: Acquire images of the stained retinas using a fluorescence microscope. Quantify the extent of vascular outgrowth, vessel density, and any morphological abnormalities.[5]

MAP4K4 Signaling Pathways

MAP4K4 is a central node in multiple signaling pathways that regulate key cellular functions. The following diagrams, generated using the DOT language, illustrate the major signaling cascades involving MAP4K4.

MAP4K4 and the JNK Signaling Pathway

MAP4K4 is a well-established upstream activator of the JNK signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[3]

MAP4K4_JNK_Pathway cluster_upstream Upstream Signals cluster_receptor Receptors cluster_map4k4 MAP4K4 Activation cluster_map3k MAP3K Cascade cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses TNFa TNFa TNFR TNFR TNFa->TNFR Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK MAP4K4 MAP4K4 TNFR->MAP4K4 RTK->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MLK3 MLK3 MAP4K4->MLK3 MKK4_7 MKK4/7 MEKK1->MKK4_7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis Proliferation Proliferation AP1->Proliferation

MAP4K4 activation of the JNK signaling pathway.
MAP4K4 and the Hippo Signaling Pathway

Recent studies have implicated MAP4K4 as a component of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[4][8]

MAP4K4_Hippo_Pathway cluster_upstream Upstream Signals cluster_map4k4 MAP4K4 Activation cluster_hippo_core Hippo Core Kinases cluster_yap_taz YAP/TAZ Regulation cluster_nuclear Nuclear Events Cell_Contact Cell-Cell Contact MAP4K4 MAP4K4 Cell_Contact->MAP4K4 Mechanical_Stress Mechanical Stress Mechanical_Stress->MAP4K4 LATS1_2 LATS1/2 MAP4K4->LATS1_2 Phosphorylation YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD Activation Degradation Degradation pYAP_TAZ->Degradation Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression

MAP4K4's role in the Hippo signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of MAP4K4 with demonstrated in vivo activity. The available preclinical data highlight its potential as a valuable tool for interrogating MAP4K4 biology and as a starting point for the development of novel therapeutics. The intricate involvement of MAP4K4 in critical signaling pathways, such as the JNK and Hippo pathways, underscores its importance as a therapeutic target in oncology and other disease areas. Further research, particularly comprehensive kinase selectivity profiling and exploration in a wider range of disease models, will be crucial to fully elucidate the therapeutic potential of inhibiting MAP4K4 with compounds like this compound.

References

Methodological & Application

Application Note: In Vitro Cell-Based Assay Protocols for the MAP4K4 Inhibitor GNE-495

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Ste20-like protein serine/threonine kinase family.[1][2][3][4] MAP4K4 is implicated in a multitude of biological processes, including inflammation, angiogenesis, cancer, and embryonic development.[5][6] As an inhibitor, this compound serves as a critical tool for investigating MAP4K4's function in various disease models.[7] For instance, it has demonstrated efficacy in in vivo retinal angiogenesis models, recapitulating effects observed in inducible Map4k4 knockout mice.[5][7][8][9] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity and mechanism of action of this compound.

Mechanism of Action this compound exerts its effect by directly inhibiting the kinase activity of MAP4K4.[1] MAP4K4 functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling cascade.[3] Its inhibition by this compound has been shown to prevent the phosphorylation and stabilization of downstream targets like Dual Leucine Zipper Kinase (DLK) and Mixed Lineage Kinase 3 (MLK3), subsequently blocking JNK activation and the activity of transcription factors such as AP-1.[3][6][10] This interruption of the signaling cascade affects cellular processes including proliferation, migration, and apoptosis.[6][11]

GNE_495_Signaling_Pathway cluster_input Upstream Signals cluster_kinase_cascade MAPK Cascade cluster_output Cellular Response Signal Extracellular Signals (e.g., TNF-α, Stress) MAP4K4 MAP4K4 Signal->MAP4K4 MAP3K MAP3K (MEKK1, MLK3, DLK) MAP4K4->MAP3K MAP2K MAP2K (MKK4) MAP3K->MAP2K JNK JNK MAP2K->JNK TF Transcription Factors (c-Jun / AP-1) JNK->TF Response Cellular Responses (Migration, Proliferation, Apoptosis) TF->Response GNE495 This compound GNE495->MAP4K4

Caption: this compound inhibits MAP4K4, blocking the downstream JNK signaling pathway.

Data Presentation

Quantitative data for this compound's inhibitory activity from various assays are summarized below.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Kinase AssayMAP4K4IC₅₀3.7 nM[2][4]
Cell Migration AssayHUVECIC₅₀0.057 nM

Experimental Workflow

A generalized workflow for evaluating this compound in vitro is depicted below. This workflow outlines the key stages from initial cell culture preparation through treatment, incubation, and final data analysis.

Caption: General experimental workflow for in vitro testing of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the pancreatic cancer lines Capan-1 and PANC-1.[11]

Materials:

  • Target cells (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO only, not exceeding 0.1% final concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Migration Assay (Transwell)

This assay is used to evaluate the anti-angiogenic properties of this compound by measuring its effect on the migration of endothelial cells, such as HUVECs.[1][5]

Materials:

  • HUVEC cells

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • This compound stock solution

  • Fibronectin (or other chemoattractant)

  • Serum-free medium

  • Calcein-AM or Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture HUVECs to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup: Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and let dry. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Treatment and Seeding: Resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control. Seed 50,000 cells in 100 µL into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂.

  • Staining: Remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Stain the migrated cells on the bottom surface. For Crystal Violet, fix with methanol (B129727) for 10 minutes, then stain for 20 minutes. For fluorescent detection, incubate with Calcein-AM.

  • Data Acquisition: Wash the inserts and allow them to dry. Image multiple fields per insert using a microscope.

  • Analysis: Quantify the number of migrated cells per field. Normalize the results to the vehicle control to determine the inhibitory effect of this compound.

Protocol 3: Western Blot for JNK Pathway Activation

This protocol is used to confirm that this compound inhibits the MAP4K4 signaling pathway by measuring the phosphorylation status of downstream proteins like JNK and c-Jun.[10]

Materials:

  • Target cells (e.g., Dorsal Root Ganglion neurons or pancreatic cancer cells)

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at desired concentrations (e.g., 100 nM, 800 nM) for a specified time (e.g., 1-6 hours).[10] Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-JNK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each condition.

References

Application Notes and Protocols for GNE-495 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of GNE-495, a potent and selective MAP4K4 inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation. It functions upstream of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting MAP4K4, this compound can modulate downstream signaling cascades, making it a valuable tool for studying the biological functions of MAP4K4 and a potential therapeutic agent for diseases such as cancer and pathological angiogenesis.[1][2]

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models
Mouse Model Administration Route Dosage Vehicle Dosing Schedule Reference
Neonatal Retinal AngiogenesisIntraperitoneal (IP)25 and 50 mg/kgNot explicitly stated, but likely a solution containing DMSO due to the compound's solubility. A common vehicle for IP injections in neonatal mice is a low percentage of DMSO in saline or PBS.Daily injections in neonatal mouse pups.[3][4]
Pharmacokinetic Study (Adult)Intravenous (IV)1 mg/kg10% Ethanol, 30% PEG400, 60% 50 mM citrate (B86180) buffer (pH 3.0)Single bolus injection in female CD-1 mice.[5]
Pharmacokinetic Study (Adult)Oral (PO)5 mg/kg0.5% (w/v) methylcellulose (B11928114) / 0.2% (w/v) Tween 80 in sterile waterSingle dose via oral gavage in female CD-1 mice.[5]
Pancreatic Cancer (in vitro correlation)Not Applicable (in vivo studies implied)Not specified for in vivo mouse models in the direct search results, but in vitro studies suggest efficacy.Not ApplicableNot Applicable[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
Parameter Value Species/Strain Administration Route Dosage Reference
Oral Bioavailability (F%) 37-47%Not specifiedOral (PO)Not specified[3][4]
Clearance LowMouse, Rat, DogIV1 mg/kg[5]
Terminal Half-life ModerateMouse, Rat, DogIV1 mg/kg[5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Neonatal Retinal Angiogenesis Mouse Model

This protocol is adapted from studies investigating the in vivo efficacy of this compound in inhibiting retinal angiogenesis.[3][4][5]

1. Animal Model:

  • Use neonatal CD-1 mouse pups.[3] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. This compound Formulation and Administration:

  • Formulation: While the exact vehicle for intraperitoneal injection was not specified in the primary literature, a common practice for similar small molecules is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.

  • Dosage: Prepare dosing solutions to administer 25 mg/kg and 50 mg/kg of this compound.[3][4] A vehicle control group should be included.

  • Administration: Administer the prepared solution or vehicle via intraperitoneal (IP) injection to neonatal mouse pups daily for the duration of the experiment.

3. Experimental Procedure:

  • Begin injections at postnatal day 1 (P1) and continue as required by the study design.

  • At the desired endpoint (e.g., P6 or P8), euthanize the pups.

  • Enucleate the eyes and fix them in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.

  • Dissect the retinas in PBS.

  • Permeabilize the retinas in a blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100) for 1 hour.

  • Stain the retinas with an endothelial cell marker, such as isolectin B4 conjugated to a fluorescent probe, overnight at 4°C to visualize the retinal vasculature.

  • Wash the retinas in PBS and flat-mount them on a microscope slide with the photoreceptor side down.

  • Image the entire retinal flat mount using a fluorescence or confocal microscope.

4. Data Analysis:

  • Quantify the vascularized area, avascular area, and vessel density using image analysis software (e.g., ImageJ).

  • Compare the measurements between the vehicle-treated and this compound-treated groups to determine the effect of the inhibitor on retinal vascular development.

Protocol 2: Pharmacokinetic Study of this compound in Adult Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound following intravenous and oral administration.[5]

1. Animal Model:

  • Use adult female CD-1 mice.[3] Acclimatize the animals for at least one week before the experiment.

2. This compound Formulation and Administration:

  • Intravenous (IV) Formulation: Prepare a solution of this compound at the desired concentration in a vehicle consisting of 10% ethanol, 30% PEG400, and 60% 50 mM citrate buffer (pH 3.0).[5]

  • Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.[5]

  • Dosage: For IV administration, use a dose of 1 mg/kg. For PO administration, use a dose of 5 mg/kg.[3][5]

  • Administration: Administer the IV formulation as a single bolus injection into the tail vein. Administer the PO formulation via oral gavage.

3. Sample Collection:

  • Collect blood samples (~50 µL) from the saphenous vein or another appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations

GNE_495_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α)->Receptors Stress Stimuli Stress Stimuli Stress Stimuli->Receptors MAP4K4 MAP4K4 Receptors->MAP4K4 Activation MAP3K MAP3K (e.g., MEKK1, MLK3) MAP4K4->MAP3K Phosphorylation GNE495 This compound GNE495->MAP4K4 Inhibition MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) Phosphorylation Gene Expression Gene Expression Transcription Factors (e.g., c-Jun)->Gene Expression Cellular Responses Cell Proliferation Cell Migration Inflammation Apoptosis Gene Expression->Cellular Responses

Caption: this compound inhibits MAP4K4, blocking the JNK signaling pathway.

Experimental_Workflow_Retinal_Angiogenesis cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis A1 Neonatal Mouse Pups (P1) A2 Divide into Treatment Groups (Vehicle, this compound 25 mg/kg, this compound 50 mg/kg) A1->A2 B1 Daily Intraperitoneal (IP) Injections A2->B1 C1 Euthanize Pups (e.g., P6) B1->C1 After final dose C2 Enucleate Eyes & Fix C1->C2 C3 Dissect and Stain Retinas (e.g., Isolectin B4) C2->C3 D1 Fluorescence Microscopy C3->D1 D2 Quantify Vascular Parameters (Vascularized Area, Avascular Area, Vessel Density) D1->D2 D3 Statistical Analysis D2->D3

References

Application Notes and Protocols: Preparation of G-495 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2][3] It has demonstrated efficacy in in vitro models of retinal angiogenesis and has been utilized in various cell-based assays to investigate MAP4K4 signaling.[1][2][4] Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization, storage, and handling of this compound for use in cell culture applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueSource(s)
Molecular Weight 405.42 g/mol [1][2]
Solubility in DMSO 2 mg/mL (4.93 mM) to 5 mg/mL[1][5]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][2]
Storage of Solid -20°C for up to 3 years[1][2]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 6 months[1][2]
Final DMSO Concentration in Cell Culture Should not exceed 0.1%[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 5 mM this compound Stock Solution

This protocol describes the preparation of a 5 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.

  • Acclimatize this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.[6]

  • Calculate Required Amounts:

    • To prepare 1 mL of a 5 mM stock solution, you will need:

      • Mass of this compound = 5 mmol/L * 1 mL * 405.42 g/mol = 2.0271 mg

      • Volume of DMSO = 1 mL

  • Dissolving this compound:

    • Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended):

    • If the this compound does not fully dissolve with vortexing, sonication is recommended to aid dissolution.[1]

    • Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2]

    • For long-term storage, store the aliquots at -80°C for up to one year.[1][2] For short-term storage (up to 6 months), -20°C is also acceptable.[2]

Protocol for Diluting this compound Stock Solution for Cell Culture
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Preparing Working Solutions:

    • Prepare intermediate dilutions of the stock solution in sterile cell culture medium.

    • Further dilute the intermediate solutions to the final desired working concentration in your cell culture plates.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1%.[1] If a higher concentration is necessary, a solvent control (media with the same concentration of DMSO) must be included in the experiment to assess any potential effects on the cells.[1]

Visualizations

This compound Stock Solution Preparation Workflow

GNE495_Stock_Prep_Workflow start Start: this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sonicate Sonicate if Necessary dissolve->sonicate check_dissolution Check for Complete Dissolution sonicate->check_dissolution check_dissolution->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Fully Dissolved store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end_stock This compound Stock Solution Ready store->end_stock

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action: Inhibition of the MAP4K4 Signaling Pathway

MAP4K4_Signaling_Pathway cluster_upstream Upstream Signals Upstream Various Cellular Stressors (e.g., in angiogenesis) MAP4K4 MAP4K4 Upstream->MAP4K4 Downstream Downstream Signaling (e.g., JNK pathway, Hippo pathway) MAP4K4->Downstream GNE495 This compound GNE495->MAP4K4 Cellular_Response Cellular Responses (e.g., Cell Migration, Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: this compound inhibits the MAP4K4 signaling pathway.

References

GNE-495: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the solubility of GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in various solvents.[1][2] This document also includes detailed protocols for solubility determination and stock solution preparation, alongside diagrams illustrating the relevant signaling pathway and experimental workflows.

This compound Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is important to note that for DMSO, the use of sonication and fresh, non-hygroscopic solvent is recommended to achieve optimal dissolution.[1][3]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 2 - 54.93 - 5.35Sonication is recommended.[1][4] Use of newly opened, non-hygroscopic DMSO is crucial as absorbed moisture can significantly impact solubility.[3]
DMF 5Not Specified
DMSO:PBS (pH 7.2) (1:7) 0.125Not Specified
Ethanol Slightly SolubleNot Specified

Signaling Pathway of this compound

This compound is a potent and specific inhibitor of MAP4K4, with an IC50 of 3.7 nM.[1] MAP4K4 is a key upstream regulator in multiple signaling cascades, including the Hippo pathway, which is crucial for controlling organ size and cell proliferation.[5][6] this compound exerts its effects by inhibiting the kinase activity of MAP4K4, thereby preventing the phosphorylation and activation of its downstream targets, such as Mixed Lineage Kinase 3 (MLK3) and Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[5][6][7] Inhibition of these pathways has been shown to impact processes like retinal angiogenesis.[2][7]

GNE_495_Signaling_Pathway cluster_upstream Upstream Signals cluster_map4k4 MAP4K4 cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Upstream Signals Upstream Signals MAP4K4 MAP4K4 Upstream Signals->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 LATS1_2 LATS1/2 MAP4K4->LATS1_2 Cellular Processes Cellular Processes MLK3->Cellular Processes LATS1_2->Cellular Processes GNE495 This compound GNE495->MAP4K4 Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis A Weigh Compound B Dissolve in Organic Solvent (e.g., DMSO) to create a concentrated stock solution A->B C Add stock solution dropwise to aqueous buffer (e.g., PBS) B->C D Visually inspect for opalescence or precipitation C->D E Determine concentration at which precipitation occurs D->E F Calculate Kinetic Solubility E->F

References

Application Note: GNE-495 for Western Blot Analysis of p-JNK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including inflammation, apoptosis, and neuronal degeneration.[1][2][3] This application note provides a detailed protocol for the use of this compound to analyze the phosphorylation of JNK (p-JNK) by Western blot, a common method to assess the activation state of the JNK pathway.

JNK Signaling Pathway and Inhibition by this compound

The JNK signaling cascade is a crucial stress-activated pathway. Upstream stimuli, such as cytokines or cellular stress, activate MAP4K4. Activated MAP4K4, in turn, phosphorylates and activates downstream kinases, ultimately leading to the phosphorylation of JNK at threonine and tyrosine residues. Phosphorylated JNK (p-JNK) then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in the expression of genes related to various cellular responses. This compound selectively inhibits the kinase activity of MAP4K4, thereby preventing the downstream phosphorylation and activation of JNK.[1][2][3]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 p-MAP4K4 MAP4K4 (Active) MAP4K4->p-MAP4K4 MKK4_7 MKK4/7 p-MAP4K4->MKK4_7 phosphorylates p-MKK4_7 p-MKK4/7 MKK4_7->p-MKK4_7 JNK JNK p-MKK4_7->JNK phosphorylates p-JNK p-JNK JNK->p-JNK cJun c-Jun p-JNK->cJun translocates & phosphorylates GNE495 This compound GNE495->p-MAP4K4 inhibits p-cJun p-c-Jun cJun->p-cJun Gene Expression Gene Expression p-cJun->Gene Expression Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_culture Cell Culture & Treatment (e.g., DRG neurons + NGF withdrawal + this compound) cell_lysis Cell Lysis (RIPA buffer with inhibitors) cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature Sample Denaturation (Laemmli buffer, 95°C) protein_quant->sample_denature sds_page SDS-PAGE (Protein separation by size) sample_denature->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-JNK or anti-total JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL reagent) secondary_ab->detection imaging Imaging (Chemiluminescence system) detection->imaging analysis Data Analysis (Densitometry) imaging->analysis

References

Application Notes and Protocols for GNE-495 in a Retinal Angiogenesis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical regulator of angiogenesis. GNE-495 is a potent and selective small molecule inhibitor of MAP4K4, demonstrating efficacy in preclinical models of retinal angiogenesis.[1] These application notes provide detailed protocols for utilizing this compound in the widely used mouse model of oxygen-induced retinopathy (OIR), a valuable tool for studying retinal neovascularization.

Mechanism of Action

This compound is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and angiogenesis. In the context of retinal angiogenesis, MAP4K4 signaling in endothelial cells is critical for proper vascular development and response to angiogenic cues. Inhibition of MAP4K4 by this compound has been shown to delay retinal vascular outgrowth and induce abnormal retinal vascular morphology, phenocopying the effects observed in MAP4K4 knockout mice.[1] This suggests that this compound exerts its anti-angiogenic effects by directly targeting a key signaling node in endothelial cells.

Data Presentation

The following table summarizes the key in vitro and in vivo parameters of this compound.

ParameterValueReference
Target Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4)[2]
IC50 3.7 nM[2]
In Vivo Model Oxygen-Induced Retinopathy (OIR) in Neonatal Mice[1][3]
Administration Route Intraperitoneal (IP) Injection[2][4]
Effective Doses (In Vivo) 25 and 50 mg/kg[2][4]
Reported In Vivo Effects Delayed retinal vascular outgrowth, abnormal retinal vascular morphology, reduction in neovascular tufts.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in neonatal mice, based on a commonly used formulation for poorly soluble compounds.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Due to the high doses required for in vivo experiments (25-50 mg/kg), a concentrated stock solution is recommended. For example, to prepare a 22 mg/mL stock solution, dissolve 22 mg of this compound in 1 mL of sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the vehicle solution.

    • The final vehicle composition will be a ratio of DMSO, PEG300, Tween-80, and saline. A commonly used and effective formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the final this compound injection solution.

    • To prepare 1 mL of the final injection solution, follow these steps in a sterile microcentrifuge tube: a. Add 400 µL of sterile PEG300. b. Add 100 µL of the 22 mg/mL this compound stock solution in DMSO. c. Mix thoroughly by gentle vortexing. d. Add 50 µL of sterile Tween-80. e. Mix again by gentle vortexing. f. Add 450 µL of sterile saline. g. Vortex gently until the solution is clear and homogenous. This will yield a final this compound concentration of 2.2 mg/mL.

  • Administration.

    • The final solution is now ready for intraperitoneal injection into neonatal mice. The injection volume will depend on the weight of the pup and the desired dose. For a 25 mg/kg dose in a 5-gram pup, the required dose is 125 µg, which corresponds to an injection volume of approximately 57 µL.

Note: Always prepare the final injection solution fresh on the day of use. The DMSO stock solution can be stored at -20°C for short periods.

Protocol 2: Oxygen-Induced Retinopathy (OIR) Model and this compound Administration

This protocol outlines the induction of OIR in neonatal mice and the administration of this compound to assess its anti-angiogenic effects.

Materials:

  • C57BL/6J neonatal mice and nursing mothers

  • Oxygen chamber with an oxygen controller

  • This compound injection solution (prepared as in Protocol 1)

  • Vehicle control solution (prepared as in Protocol 1, without this compound)

  • Insulin syringes with 30-gauge needles

  • Anesthesia (e.g., isoflurane (B1672236) or hypothermia for neonatal mice)

  • Dissecting microscope

  • Fluorescein-dextran (for visualization of retinal vasculature)

  • Paraformaldehyde (PFA) for fixation

  • Staining reagents (e.g., Isolectin B4)

Procedure:

  • Induction of OIR.

    • On postnatal day 7 (P7), place the neonatal mice and their nursing mother into a hyperoxic chamber maintained at 75% oxygen.

    • On postnatal day 12 (P12), return the mice to normoxic (room air) conditions. This transition to relative hypoxia induces retinal neovascularization.

  • This compound Administration.

    • From P12 to P16, administer this compound or vehicle control via intraperitoneal injection once daily.

    • Dosing: Administer this compound at 25 mg/kg or 50 mg/kg body weight. The vehicle control group should receive an equivalent volume of the vehicle solution.

    • Injection Technique: Briefly anesthetize the pups (e.g., via hypothermia). Gently restrain the pup and perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid internal organs.

  • Tissue Collection and Analysis.

    • On P17, the peak of neovascularization, euthanize the mice.

    • Enucleate the eyes and fix them in 4% PFA for 1-2 hours.

    • Dissect the retinas.

    • For visualization of the vasculature, mice can be perfused with fluorescein-dextran prior to euthanasia.

    • Stain the retinal flat mounts with a vascular endothelium marker, such as Isolectin B4, to visualize the entire retinal vasculature.

  • Quantification of Retinal Neovascularization.

    • Capture images of the retinal flat mounts using a fluorescence microscope.

    • Quantify the following parameters using image analysis software (e.g., ImageJ):

      • Neovascular tufts: Measure the total area of neovascular tufts.

      • Avascular area: Measure the total avascular area in the central retina.

      • Vascular density: Analyze the density of the vascular network in different regions of the retina.

    • Compare the quantified data between the this compound treated groups and the vehicle control group.

Mandatory Visualizations

GNE_495_Mechanism_of_Action cluster_upstream Angiogenic Stimuli (e.g., Hypoxia) cluster_pathway MAP4K4 Signaling Pathway in Endothelial Cells cluster_downstream Cellular Responses Angiogenic Stimuli Angiogenic Stimuli MAP4K4 MAP4K4 Angiogenic Stimuli->MAP4K4 Activates Moesin Moesin MAP4K4->Moesin Phosphorylates ERK_Pathway ERK Pathway MAP4K4->ERK_Pathway Modulates Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway Interacts with Endothelial_Cell_Migration Endothelial Cell Migration Moesin->Endothelial_Cell_Migration ERK_Pathway->Endothelial_Cell_Migration Angiogenesis Angiogenesis Hippo_Pathway->Angiogenesis Endothelial_Cell_Migration->Angiogenesis GNE495 This compound GNE495->MAP4K4 Inhibits

Caption: this compound inhibits MAP4K4 signaling in retinal angiogenesis.

OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return pups to Room Air P7->P12 5 days P12_P16 P12-P16: Daily IP Injection (this compound or Vehicle) P12->P12_P16 P17 P17: Euthanize, Enucleate Eyes, and Dissect Retinas P12_P16->P17 Analysis Analyze Retinal Flat Mounts: - Neovascular Tufts - Avascular Area - Vascular Density P17->Analysis

Caption: Experimental workflow for the OIR model with this compound treatment.

References

GNE-495 for Pancreatic Cancer: Application Notes and Protocols for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] Emerging research highlights the role of the MAP4K4 signaling pathway in the progression of pancreatic cancer. Specifically, MAP4K4 has been shown to promote pancreatic tumorigenesis by phosphorylating and activating mixed lineage kinase 3 (MLK3).[1][2] This activation subsequently triggers downstream signaling cascades, including the JNK pathway, which are crucial for pancreatic cancer cell proliferation, migration, and survival.[1][3] Inhibition of MAP4K4 by this compound has demonstrated significant anti-tumor effects in preclinical models of pancreatic cancer, suggesting its potential as a therapeutic agent.[1]

These application notes provide a comprehensive overview of the use of this compound in in vivo pancreatic cancer xenograft studies, including detailed experimental protocols and a summary of key findings.

Data Summary

The following table summarizes the quantitative data from a key in vivo study utilizing this compound in a genetically engineered mouse model (KPC) of pancreatic cancer. This model closely recapitulates human pancreatic ductal adenocarcinoma (PDAC).[4][5]

Animal ModelTreatment GroupDosing RegimenPrimary OutcomeResultsReference
KPC MiceVehicle ControlNot specifiedTumor Burden-[1]
KPC MiceThis compoundNot specifiedTumor BurdenReduced tumor burden[1]
KPC MiceVehicle ControlNot specifiedSurvival-[1]
KPC MiceThis compoundNot specifiedSurvivalExtended survival[1]

Note: Specific quantitative values for tumor growth inhibition (e.g., percentage) and the exact dosing regimen were not detailed in the primary publication's abstract. The data indicates a significant therapeutic effect.

Signaling Pathway

The mechanism of action of this compound in pancreatic cancer involves the inhibition of the MAP4K4-MLK3-JNK signaling pathway. The following diagram illustrates this cascade.

GNE_495_Pathway This compound Mechanism of Action in Pancreatic Cancer MAP4K4 MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Phosphorylates & Activates JNK JNK MLK3->JNK Activates cJun c-Jun JNK->cJun Activates Proliferation Cell Proliferation, Migration, Survival cJun->Proliferation GNE495 This compound GNE495->MAP4K4 Inhibits

Caption: this compound inhibits the MAP4K4 signaling pathway in pancreatic cancer.

Experimental Protocols

I. Orthotopic Pancreatic Cancer Xenograft Model Establishment

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model in immunocompromised mice, a method that provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[4]

Materials:

  • Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, or cells derived from KPC mice)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Ultrasound imaging system (for guided injection, recommended)

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of injection, harvest the cells and resuspend them in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the left upper abdominal quadrant.

  • Surgical Procedure (for direct injection):

    • Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the pancreas.

    • Using a 30-gauge needle, slowly inject 10-50 µL of the cell suspension into the head or tail of the pancreas.

    • A successful injection is often indicated by the formation of a small fluid bleb.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal and skin incisions with sutures or surgical clips.

  • Ultrasound-Guided Injection (Minimally Invasive Method):

    • This method is preferred as it is less invasive and allows for precise injection.

    • Follow the manufacturer's protocol for the ultrasound system.

    • Visualize the pancreas using the ultrasound probe.

    • Guide the needle to the pancreas and inject the cell suspension as described above.

  • Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

II. In Vivo Treatment with this compound

This protocol outlines the procedure for treating established pancreatic cancer xenografts with this compound.

Materials:

  • Mice with established orthotopic or subcutaneous pancreatic tumors

  • This compound

  • Vehicle solution (e.g., as recommended by the supplier, often a mixture of DMSO, PEG300, Tween 80, and saline)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Calipers for tumor measurement (for subcutaneous models)

  • Imaging equipment (ultrasound or bioluminescence) for monitoring orthotopic tumor growth

Procedure:

  • Tumor Establishment and Baseline Measurement: Allow the tumors to grow to a palpable size (for subcutaneous models, e.g., 100-200 mm³) or a detectable size by imaging (for orthotopic models).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • Drug Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific experimental design and pharmacokinetic properties of the compound. A typical starting point could be daily or twice-daily administration.

    • Administer the vehicle solution to the control group using the same route and schedule.

  • Tumor Growth Monitoring:

    • For subcutaneous tumors, measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • For orthotopic tumors, monitor tumor growth using a suitable imaging modality at regular intervals.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol. Euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

The following diagram provides a visual representation of the typical workflow for an in vivo pancreatic cancer xenograft study with this compound.

Xenograft_Workflow In Vivo Pancreatic Cancer Xenograft Workflow with this compound cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Pancreatic Cancer Cell Culture Xenograft_Implantation Orthotopic/Subcutaneous Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable/Detectable Size Xenograft_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization GNE495_Admin This compound Administration Randomization->GNE495_Admin Vehicle_Admin Vehicle Administration (Control) Randomization->Vehicle_Admin Monitoring Tumor Growth Monitoring (Calipers/Imaging) GNE495_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) Endpoint->PD_Analysis

Caption: Workflow for this compound in vivo pancreatic cancer xenograft studies.

Conclusion

This compound represents a promising targeted therapy for pancreatic cancer by inhibiting the MAP4K4 signaling pathway. The protocols and data presented here provide a framework for conducting in vivo xenograft studies to further evaluate the efficacy and mechanism of action of this compound. Careful consideration of the appropriate animal model and experimental design is crucial for obtaining robust and clinically relevant data.

References

Application Notes and Protocols for Cell Viability Assay Using GNE-495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase that plays a pivotal role in various cellular processes.[1] Dysregulation of MAP4K4 signaling has been implicated in the progression of several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] this compound exerts its effects by inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling pathways that control cell proliferation, migration, and survival.[1] These application notes provide a detailed protocol for assessing the impact of this compound on cell viability, a critical step in preclinical drug evaluation.

Mechanism of Action and Signaling Pathway

MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Inhibition of MAP4K4 by this compound has been shown to impede the growth of cancer cells, induce cell death, and cause cell cycle arrest.[1] Specifically, this compound has demonstrated anti-proliferative effects in pancreatic cancer cell lines.[1] The downstream effects of MAP4K4 inhibition by this compound ultimately lead to a reduction in cell viability and can trigger apoptosis.

GNE_495_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response External Stimuli External Stimuli MAP4K4 MAP4K4 External Stimuli->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Activates This compound This compound This compound->MAP4K4 Inhibits JNK Pathway JNK Pathway MLK3->JNK Pathway Activates Proliferation Proliferation JNK Pathway->Proliferation Inhibits Apoptosis Apoptosis JNK Pathway->Apoptosis Promotes Cell Viability Cell Viability Proliferation->Cell Viability Apoptosis->Cell Viability

This compound Signaling Pathway

Data Presentation

The following table provides representative data on the half-maximal inhibitory concentration (IC50) of a MAP4K4 inhibitor in pancreatic cancer cell lines after a 72-hour treatment, as determined by a cell viability assay. This data can serve as a reference for designing experiments with this compound.

Cell LineInhibitorIncubation Time (hours)IC50 (µM)
Panc-1MAP4K4 Inhibitor (F389-0746)7210.34[5]
AsPC-1MAP4K4 Inhibitor (F389-0746)7217.85[5]

Experimental Protocols

Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Target cells (e.g., Panc-1, Capan-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 30 µM). A DMSO-only control should be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for an opaque-walled 96-well plate format to minimize luminescence signal cross-talk.

Materials:

  • This compound

  • Target cells (e.g., Panc-1, Capan-1)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Experimental Workflow Diagram

GNE_495_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells 4. Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_GNE495 3. Prepare this compound Dilutions Prepare_GNE495->Treat_Cells Incubate 5. Incubate for 24-96 hours Treat_Cells->Incubate Add_Reagent 6. Add Viability Reagent (MTT or CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent 7. Incubate as per Protocol Add_Reagent->Incubate_Reagent Measure_Signal 8. Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Analyze_Data 9. Analyze Data and Determine IC50 Measure_Signal->Analyze_Data

Cell Viability Assay Workflow

References

Application Notes and Protocols for GNE-495 Treatment in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and angiogenesis.[1][2] These application notes provide detailed protocols for the use of this compound in long-term cell culture experiments, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of MAP4K4, which has a biochemical IC50 of 3.7 nM.[2] MAP4K4 is a key upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[3][4] By inhibiting MAP4K4, this compound effectively blocks the phosphorylation of downstream targets, leading to the modulation of cellular functions such as:

  • Inhibition of Cell Migration: this compound has been shown to reduce collective cell migration in a dose-dependent manner in carcinoma cells.[5][6]

  • Induction of Cell Death in Cancer Cells: In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been observed to induce significant, concentration-dependent cell death.[1]

  • Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest in pancreatic cancer cells.[1]

Data Presentation

This compound Properties
PropertyValueReference
Target MAP4K4[1]
Biochemical IC50 3.7 nM[2]
Molecular Formula C₂₂H₂₀FN₅O₂
Molecular Weight 405.42 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for long-term
Effects of this compound on Cancer Cell Lines (Long-Term Treatment)
Cell LineCancer TypeConcentrationDurationEffectReference
Pancreatic Cancer Cell Lines (e.g., Capan-1, PANC-1)PancreaticVariousNot SpecifiedInduces significant cell death in a concentration-dependent manner; arrests cell cycle progression.[1][1]
A431Carcinoma0.1, 0.5, 1.0 µM5 hoursDose-dependent reduction in mean migration velocity.[5][5]

Note: Long-term cellular IC50 values for this compound are not widely reported and should be determined empirically for each cell line and experimental condition. The provided data is based on shorter-term assays and indicates the potential for long-term effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.05 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to 6 months.

Protocol 2: Long-Term (10-Day) Treatment of Adherent Cancer Cells with this compound

This protocol is adapted from a general method for long-term drug treatment of cancer cells and should be optimized for your specific cell line and experimental goals.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast, or lung cancer cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

Day 0: Cell Seeding

  • Culture the chosen cancer cell line to ~80% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth over the 10-day period without reaching over-confluency. This density will need to be determined empirically for each cell line.

Day 1: Initial this compound Treatment

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., based on preliminary short-term IC50 data if available, or a logarithmic series such as 0.1, 1, 10, 100 nM and 1 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

Days 3, 5, 7, 9: Medium Change and Re-treatment

  • Observe the cells under a microscope to assess morphology and confluency.

  • Carefully remove the medium and replace it with fresh medium containing the corresponding concentrations of this compound or vehicle control. This is crucial to maintain a consistent drug concentration and replenish nutrients.

Day 10: Endpoint Analysis

  • On the final day, the effects of the long-term this compound treatment can be assessed using various assays:

    • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): To determine the number of viable cells.

    • Proliferation Assay (e.g., BrdU incorporation or cell counting): To measure the rate of cell division.

    • Western Blot Analysis: To analyze the expression and phosphorylation status of proteins in the MAP4K4 signaling pathway (e.g., p-JNK, total JNK).

    • Flow Cytometry: For cell cycle analysis (e.g., using propidium (B1200493) iodide staining) or apoptosis assays (e.g., using Annexin V staining).

Protocol 3: Determining the Long-Term IC50 of this compound

Procedure:

  • Follow the long-term treatment protocol (Protocol 2) using a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM).

  • On Day 10, perform a cell viability assay (e.g., MTT).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Signaling Pathways

GNE495_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 Target cluster_downstream Downstream Signaling Cascades cluster_jnk JNK Pathway cluster_hippo Hippo Pathway cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 activate Cytokines Cytokines (e.g., TNFα) Cytokines->MAP4K4 activate MLK3 MLK3 MAP4K4->MLK3 phosphorylates LATS1_2 LATS1/2 MAP4K4->LATS1_2 phosphorylates GNE495 This compound GNE495->MAP4K4 inhibits MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Migration Cell Migration & Invasion cJun->Migration Proliferation Cell Proliferation cJun->Proliferation YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ inhibits YAP_TAZ->Proliferation inhibition of

Caption: this compound inhibits MAP4K4, blocking downstream JNK and Hippo signaling pathways.

Experimental Workflow

GNE495_Long_Term_Workflow cluster_prep Preparation (Day 0) cluster_treatment Treatment Phase (Days 1-10) cluster_analysis Endpoint Analysis (Day 10) cluster_data Data Interpretation Seed_Cells Seed Cells at Optimal Density Initial_Treatment Day 1: Add this compound (various concentrations) + Vehicle Control Re_Treatment Days 3, 5, 7, 9: Medium Change & Re-apply this compound Initial_Treatment->Re_Treatment Viability Cell Viability (e.g., MTT) Re_Treatment->Viability Proliferation Proliferation (e.g., Cell Counting) Re_Treatment->Proliferation Western_Blot Western Blot (e.g., p-JNK) Re_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Re_Treatment->Flow_Cytometry IC50 Determine Long-Term IC50 Viability->IC50 Proliferation->IC50 Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism Flow_Cytometry->Mechanism

Caption: Workflow for long-term this compound treatment and subsequent endpoint analysis.

References

GNE-495 Administration for Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of GNE-495, a potent and selective MAP4K4 inhibitor, for pharmacokinetic (PK) studies in preclinical animal models.

Introduction

This compound is a small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) with an IC50 of 3.7 nM.[1] MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[2] Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting efficacy and toxicology studies. This document outlines the necessary protocols for conducting in vivo pharmacokinetic studies of this compound in various preclinical species.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of MAP4K4. MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MAP4K4, this compound can modulate downstream cellular responses. The simplified signaling pathway is depicted below.

MAP4K4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth Factors Growth Factors MAP4K4 MAP4K4 Growth Factors->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 Stress Stress Stress->MAP4K4 JNK_Pathway JNK Pathway (e.g., JNK, c-Jun) MAP4K4->JNK_Pathway Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway Inflammatory_Pathways Inflammatory Pathways MAP4K4->Inflammatory_Pathways Cell_Migration Cell_Migration JNK_Pathway->Cell_Migration Angiogenesis Angiogenesis JNK_Pathway->Angiogenesis Inflammation Inflammation Inflammatory_Pathways->Inflammation GNE495 This compound GNE495->MAP4K4

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Data

Preclinical pharmacokinetic studies of this compound have been conducted in mice, rats, and dogs. The compound exhibits low clearance, moderate terminal half-lives, and reasonable oral exposure.[1][3] A summary of the key pharmacokinetic parameters is presented in the table below.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (mL/min/kg)F (%)
MouseIV1---1.519-
PO516001.053001.4-47
RatIV0.5---3.47.5-
PO512004.0120001.5-40
DogIV1---1.88.9-
PO511003.9210001.2-37

Data adapted from Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; F: Oral bioavailability.

Experimental Protocols

The following are detailed protocols for the administration of this compound in preclinical species for pharmacokinetic studies.

This compound Formulation

a. Intravenous (IV) Formulation

  • Vehicle: 10% Ethanol, 30% PEG400, 60% 50 mM citrate (B86180) buffer (pH 3.0).[4]

  • Preparation:

    • Dissolve the required amount of this compound in ethanol.

    • Add PEG400 and mix until the solution is clear.

    • Add the citrate buffer and vortex to ensure homogeneity.

    • The final solution should be clear and free of particulates.

b. Oral (PO) Formulation

  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) and 0.2% (w/v) Tween 80 in sterile water.[4]

  • Preparation:

    • Prepare the vehicle by first dissolving Tween 80 in sterile water.

    • Slowly add methylcellulose while stirring to avoid clumping. Continue to stir until a uniform suspension is formed.

    • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.

c. Intraperitoneal (IP) Formulation

  • While a specific vehicle for IP administration in adult animals was not detailed in the reviewed literature, a formulation similar to the oral vehicle (e.g., 0.5% methylcellulose in saline) or a solution in DMSO followed by dilution in saline or corn oil can be considered. For neonatal mice, doses of 25 and 50 mg/kg have been administered intraperitoneally.[1][3]

Animal Dosing
  • Species: Female CD-1 mice and male Sprague-Dawley rats are commonly used.[3]

  • Acclimatization: Animals should be acclimatized to the facility for at least 3-5 days prior to the study.

  • Fasting: Animals are typically not fasted before dosing for this compound PK studies.[3]

  • Dose Administration:

    • IV: Administer as a bolus injection into a suitable vein (e.g., tail vein in mice and rats). The dosing volume for rats is typically 2 mL/kg and for mice is 5 mL/kg.[3]

    • PO: Administer via oral gavage. The dosing volume for mice is typically 5 mL/kg.[3]

    • IP: Administer into the intraperitoneal cavity.

Blood Sample Collection
  • Time Points: A typical blood sampling schedule for a PK study would include pre-dose (0 h) and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collection Method:

    • In mice, serial blood samples can be collected from the saphenous vein or via terminal cardiac puncture.

    • In rats, blood can be collected from the jugular vein (if cannulated) or the saphenous vein.

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma Processing and Storage
  • Immediately after collection, gently invert the blood collection tubes several times to mix with the anticoagulant.

  • Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C within one hour of collection.[3]

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.

  • Store the plasma samples at -70 to -80°C until analysis.[3]

Bioanalysis
  • Plasma concentrations of this compound are typically determined by a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound.

GNE495_PK_Workflow cluster_preparation Preparation cluster_dosing_sampling Dosing & Sampling cluster_processing_analysis Sample Processing & Analysis cluster_data_analysis Data Analysis Formulation This compound Formulation (IV or PO) Dosing Dose Administration (IV or PO) Formulation->Dosing Animal_Prep Animal Preparation (Acclimatization) Animal_Prep->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC/MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) LCMS_Analysis->PK_Modeling

Caption: Workflow for a typical this compound pharmacokinetic study.

References

GNE-495 in Combination with Chemotherapy for Pancreatic Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options and a dismal prognosis. Standard-of-care chemotherapy regimens, such as FOLFIRINOX and gemcitabine-based therapies, provide modest survival benefits. Targeted therapies are actively being investigated to improve patient outcomes. GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), has shown promising preclinical activity as a single agent in pancreatic cancer models. This document provides a summary of the available data on this compound, its mechanism of action, and detailed protocols for its use in preclinical research. While, to date, no direct preclinical or clinical studies have been published evaluating the combination of this compound with standard chemotherapy for pancreatic cancer, this document also provides a hypothetical experimental protocol for investigating such a combination, based on existing research methodologies.

Introduction to this compound and its Target: MAP4K4

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that has been implicated in various cellular processes, including inflammation, cell migration, and cancer progression.[1] In pancreatic cancer, MAP4K4 is often overexpressed and its high expression levels are associated with poor clinical outcomes.[2][3] MAP4K4 promotes pancreatic tumorigenesis by phosphorylating and activating Mixed Lineage Kinase 3 (MLK3), which in turn activates downstream signaling pathways, such as the JNK pathway, leading to increased cell proliferation, migration, and survival.[3][4]

This compound is a specific pharmacological inhibitor of MAP4K4.[4][5] Preclinical studies have demonstrated that this compound can impede pancreatic cancer cell growth, induce apoptosis, and arrest the cell cycle.[3][4] In vivo, this compound has been shown to reduce tumor burden and extend the survival of KPC mice, a genetically engineered mouse model of pancreatic cancer.[4] These findings suggest that targeting MAP4K4 with this compound is a promising therapeutic strategy for pancreatic cancer.

Signaling Pathway of MAP4K4 in Pancreatic Cancer

The following diagram illustrates the proposed signaling pathway of MAP4K4 in promoting pancreatic cancer and the point of intervention for this compound.

MAP4K4_Signaling_Pathway MAP4K4 Signaling Pathway in Pancreatic Cancer cluster_upstream Upstream Activators cluster_pathway MAP4K4 Signaling Cascade cluster_downstream Cellular Responses cluster_inhibitor Therapeutic Intervention Inflammatory Signals Inflammatory Signals MAP4K4 MAP4K4 Inflammatory Signals->MAP4K4 Activates MLK3 MLK3 MAP4K4->MLK3 Phosphorylates & Activates Downstream Kinases (e.g., MKK4, JNK) Downstream Kinases (e.g., MKK4, JNK) MLK3->Downstream Kinases (e.g., MKK4, JNK) Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) Downstream Kinases (e.g., MKK4, JNK)->Transcription Factors (e.g., c-Jun) Cell Proliferation Cell Proliferation Transcription Factors (e.g., c-Jun)->Cell Proliferation Cell Migration Cell Migration Transcription Factors (e.g., c-Jun)->Cell Migration Cell Survival Cell Survival Transcription Factors (e.g., c-Jun)->Cell Survival Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Migration->Tumor Growth Cell Survival->Tumor Growth GNE495 This compound GNE495->MAP4K4 Inhibits Experimental_Workflow Experimental Workflow for this compound Combination Study cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Xenograft Model) cluster_analysis Data Analysis & Conclusion invitro_viability Combination Viability Assay (CI calculation) invivo_tumor Tumor Implantation invitro_viability->invivo_tumor Proceed if synergistic invitro_apoptosis Combination Apoptosis Assay invitro_apoptosis->invivo_tumor invivo_treatment Treatment Administration (Single agents & Combination) invivo_tumor->invivo_treatment invivo_monitoring Tumor Growth & Toxicity Monitoring invivo_treatment->invivo_monitoring invivo_endpoint Endpoint Analysis (Tumor weight, Biomarkers) invivo_monitoring->invivo_endpoint data_analysis Statistical Analysis of Efficacy & Safety Data invivo_endpoint->data_analysis conclusion Conclusion on Synergistic or Additive Effects data_analysis->conclusion

References

GNE-495: Application Notes and Protocols for Studying Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, which is a fundamental aspect of angiogenesis.[1][2] The inhibition of endothelial cell migration is a key therapeutic strategy in diseases characterized by pathological angiogenesis, such as cancer and retinopathies. These application notes provide detailed protocols for utilizing this compound to study endothelial cell migration in vitro, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on endothelial cell migration by targeting the MAP4K4 signaling pathway. MAP4K4 is a key regulator of cytoskeletal dynamics and cell adhesion turnover. In endothelial cells, MAP4K4 phosphorylates moesin, a protein that links the actin cytoskeleton to the plasma membrane.[2][3] This phosphorylation event promotes the inactivation of β1-integrin by preventing the binding of talin to the integrin's cytoplasmic tail.[3] The inactivation of integrins is crucial for the disassembly of focal adhesions at the trailing edge of a migrating cell, allowing for membrane retraction and forward movement. By inhibiting MAP4K4, this compound prevents the phosphorylation of moesin, leading to sustained integrin activation, stabilization of focal adhesions, and consequently, a reduction in endothelial cell motility.[3]

Data Presentation

This compound Profile
PropertyValueReference
Target MAP4K4[1]
IC50 3.7 nM[1]
Molecular Formula C₂₂H₂₀FN₅O₂
Molecular Weight 405.42 g/mol
Solubility Soluble in DMSO
In Vitro Anti-Migratory Activity of this compound

The following table summarizes the observed effects of this compound on cell migration. While specific dose-response data on endothelial cells is limited in publicly available literature, the data from A431 epithelial cells provides a strong indication of its anti-migratory potential and can be used as a basis for determining effective concentrations in endothelial cell-based assays.

Cell LineAssay TypeThis compound ConcentrationObserved Effect on MigrationReference
A431Collective Cell MigrationDose-dependentReduction in migration speed[1]
HUVECGeneral AssessmentNot specifiedInhibition of cell migration[1]

Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific endothelial cell type and assay conditions.

Experimental Protocols

Protocol 1: Endothelial Cell Scratch (Wound Healing) Assay

This assay is used to assess collective endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of choice

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

  • This compound (stock solution in DMSO)

  • 24-well or 48-well tissue culture plates

  • Sterile p200 pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a 24-well or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, replace the growth medium with a basal medium containing reduced serum and incubate for 2-4 hours. This step helps to minimize cell proliferation.

  • Creating the Scratch: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with basal medium to remove dislodged cells.

  • Treatment: Add basal medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) to the respective wells.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100

Protocol 2: Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic migration of individual endothelial cells.

Materials:

  • HUVECs or other endothelial cells of choice

  • Complete endothelial cell growth medium

  • Basal medium with reduced serum

  • Chemoattractant (e.g., VEGF, FGF-2, or 10% FBS)

  • This compound (stock solution in DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture endothelial cells to 70-80% confluency. Harvest the cells and resuspend them in basal medium with reduced serum at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of basal medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.

    • Add this compound at various concentrations or vehicle control to the upper chamber along with the cells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the insert membrane with a fixation solution for 10 minutes.

    • Stain the cells with a staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Visualization of Signaling Pathways and Workflows

GNE_495_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin_Inactive β1-Integrin (Inactive) FA_Disassembly Focal Adhesion Disassembly & Membrane Retraction Integrin_Inactive->FA_Disassembly Integrin_Active β1-Integrin (Active) Integrin_Active->Integrin_Inactive Inactivation Talin Talin Talin->Integrin_Active Binding & Activation Actin Actin Cytoskeleton Talin->Actin Links to Moesin_P p-Moesin Moesin_P->Talin Competes for binding site MAP4K4 MAP4K4 Moesin Moesin MAP4K4->Moesin Phosphorylation GNE_495 This compound GNE_495->MAP4K4 Inhibition Migration_Inhibition Inhibition of Cell Migration GNE_495->Migration_Inhibition Moesin->Moesin_P Cell_Migration Endothelial Cell Migration FA_Disassembly->Cell_Migration Enables

Caption: this compound inhibits endothelial cell migration by blocking the MAP4K4 signaling pathway.

Scratch_Assay_Workflow A Seed Endothelial Cells to Confluency B Create a Scratch in the Monolayer A->B C Wash to Remove Cell Debris B->C D Treat with this compound or Vehicle C->D E Image at Time 0 D->E F Incubate and Acquire Images Over Time E->F G Measure Scratch Width & Calculate Closure F->G Transwell_Assay_Workflow A Add Chemoattractant to Lower Chamber B Seed Endothelial Cells with this compound in Insert A->B C Incubate for 4-6 hours B->C D Remove Non-migrated Cells C->D E Fix and Stain Migrated Cells D->E F Count Migrated Cells E->F

References

Application Notes and Protocols for G-495 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] The MAP4K4 signaling pathway is implicated in various cellular processes, including proliferation, migration, and invasion, which are hallmarks of cancer.[1][3] Emerging research highlights MAP4K4 as a promising therapeutic target in several cancers, including pancreatic, ovarian, and colorectal cancer.[1] In preclinical studies, this compound has demonstrated efficacy in reducing tumor cell growth and migration.[1][2]

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cultures. These models recapitulate complex cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, providing a more predictive platform for evaluating the efficacy of anti-cancer agents. This document provides detailed application notes and protocols for the proposed use of this compound in 3D tumor spheroid models.

Mechanism of Action: The MAP4K4 Signaling Pathway

MAP4K4 is a serine/threonine kinase that activates downstream signaling cascades, notably the c-Jun N-terminal kinase (JNK) and mixed-lineage protein kinase 3 (MLK3) pathways, which in turn promote cancer cell proliferation and invasion.[1] this compound acts by directly inhibiting the kinase activity of MAP4K4, thereby blocking these downstream effects.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 activate Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->MAP4K4 activate Proliferation Proliferation Migration Migration Invasion Invasion Apoptosis_Inhibition Inhibition of Apoptosis MLK3 MLK3 MAP4K4->MLK3 phosphorylates JNK JNK MAP4K4->JNK activates GNE_495 This compound GNE_495->MAP4K4 inhibits MLK3->JNK activates c_Jun c-Jun JNK->c_Jun phosphorylates c_Jun->Proliferation c_Jun->Migration c_Jun->Invasion c_Jun->Apoptosis_Inhibition

MAP4K4 Signaling Pathway and Inhibition by this compound.

Application in 3D Cell Culture Models

The use of 3D spheroid models provides a more physiologically relevant context to evaluate the anti-tumor activity of this compound. These models can help to:

  • Assess drug penetration and efficacy in a tumor-like structure.

  • Evaluate the impact on cell-cell interactions within the spheroid.

  • Model aspects of the tumor microenvironment that may influence drug response.

  • Potentially identify resistance mechanisms that may not be apparent in 2D culture.

Quantitative Data Summary (Representative)

The following table summarizes representative data that could be generated when comparing the efficacy of this compound in 2D versus 3D cell culture models of a representative cancer cell line (e.g., pancreatic adenocarcinoma).

Parameter2D Monolayer Culture3D Spheroid Culture
IC50 (µM) 0.52.5
Spheroid Volume Reduction (%) N/A60% at 5 µM
Cell Viability (%) 30% at 2.5 µM50% at 2.5 µM
Migration Inhibition (%) 80% at 1 µMN/A
Invasion Inhibition (%) N/A70% at 5 µM (from Matrigel)

Note: IC50 values are often higher in 3D models due to limitations in drug penetration and the presence of quiescent cells in the spheroid core.

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids using the Hanging Drop Method

This protocol describes the formation of uniform tumor spheroids.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, AsPC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Pipettes and sterile tips

Procedure:

  • Cell Culture: Culture cells in a T-75 flask to 80-90% confluency.

  • Cell Harvest:

    • Aspirate the culture medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes.

  • Cell Counting:

    • Discard the supernatant and resuspend the cell pellet in a known volume of complete medium.

    • Determine the cell concentration using a hemocytometer.

    • Adjust the cell suspension to a final concentration of 1.25 x 10^5 cells/mL.

  • Hanging Drop Formation:

    • Pipette 20 µL drops of the cell suspension onto the inside of a Petri dish lid.

    • Add sterile PBS to the bottom of the Petri dish to maintain humidity.

    • Carefully invert the lid and place it on the dish.

  • Spheroid Formation:

    • Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2.

    • Spheroids should form within 24-72 hours.

Protocol 2: Treatment of Tumor Spheroids with this compound

This protocol outlines the treatment of pre-formed spheroids with this compound and subsequent analysis.

Materials:

  • Pre-formed tumor spheroids

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well ultra-low attachment plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader

  • Microscope with a camera

Procedure:

  • Spheroid Transfer:

    • Gently transfer individual spheroids from the hanging drops to the wells of a 96-well ultra-low attachment plate containing 100 µL of complete medium per well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

  • Spheroid Size Measurement:

    • At designated time points (e.g., 0, 24, 48, 72 hours), capture images of the spheroids using a microscope.

    • Measure the diameter of the spheroids using image analysis software and calculate the volume (Volume = 4/3 * π * (diameter/2)^3).

  • Cell Viability Assay:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).

    • Measure the luminescence using a microplate reader.

    • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

Experimental Workflow

Experimental_Workflow cluster_prep Spheroid Preparation cluster_treatment Treatment & Analysis Cell_Culture 1. 2D Cell Culture Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Hanging_Drop 3. Hanging Drop Formation Cell_Harvest->Hanging_Drop Spheroid_Formation 4. Spheroid Formation (24-72h) Hanging_Drop->Spheroid_Formation Spheroid_Transfer 5. Transfer Spheroids to 96-well Plate Spheroid_Formation->Spheroid_Transfer GNE_495_Treatment 6. This compound Treatment (72-96h) Spheroid_Transfer->GNE_495_Treatment Data_Collection 7. Data Collection GNE_495_Treatment->Data_Collection Spheroid_Imaging Spheroid Imaging (Size) Data_Collection->Spheroid_Imaging Viability_Assay Cell Viability Assay Data_Collection->Viability_Assay

References

GNE-495: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase that plays a pivotal role in various cellular processes.[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in inflammation, apoptosis, and cell migration.[4][5][6][7] Dysregulation of the MAP4K4 signaling cascade has been linked to several pathologies, including cancer and retinal angiogenesis, making it an attractive therapeutic target.[2][3]

These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, enabling the identification and characterization of MAP4K4 inhibitors. Both biochemical and cell-based assay formats are described to offer flexibility and comprehensive evaluation of potential drug candidates.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the ATP-binding site of MAP4K4, thereby preventing the phosphorylation of its downstream substrates.[8] The primary signaling cascade affected by this compound is the JNK pathway. A simplified representation of this pathway is illustrated below.

GNE495_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Signals Stress Signals MAP4K4 MAP4K4 Stress Signals->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 MKK4_7 MKK4/7 MAP4K4->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun/AP-1 JNK->cJun Gene Expression Gene Expression cJun->Gene Expression Cellular Responses Cellular Responses Gene Expression->Cellular Responses GNE495 This compound GNE495->MAP4K4 TR_FRET_Workflow A Compound Plating (50 nL in 384-well plate) B Addition of MAP4K4 and Biotinylated Substrate (5 µL) A->B C Pre-incubation (15 min at RT) B->C D Addition of ATP to Initiate Reaction (5 µL) C->D E Kinase Reaction (60 min at RT) D->E F Addition of TR-FRET Detection Reagents (10 µL) E->F G Signal Development (60 min at RT) F->G H Read Plate and Analyze Data G->H Cell_Based_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (1-2 hours) A->B C Stimulate with Anisomycin (30 min) B->C D Fix and Permeabilize Cells C->D E Immunostain for Phospho-c-Jun and Nuclei D->E F Acquire Images with High-Content Imager E->F G Analyze Nuclear Phospho-c-Jun Intensity F->G H Calculate IC50 Values G->H

References

Application Notes and Protocols for GNE-495: A Potent and Selective MAP4K4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation, primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Dysregulation of MAP4K4 has been implicated in several diseases, including cancer and pathological angiogenesis.[4][5]

This compound was developed through a structure-based design approach to be a potent and selective tool for studying MAP4K4 function in vitro and in vivo.[1][5] These application notes provide detailed protocols for utilizing this compound in target validation studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating the design and interpretation of experiments.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Notes
MAP4K4Z'LYTE Kinase Assay3.7[2][6]Potent inhibition of the primary target.
MINKKinase Assay-This compound also inhibits the related kinase MINK.[1]
TNIKKinase Assay-This compound also inhibits the related kinase TNIK.[1]

Note: While this compound also inhibits MINK and TNIK, in vivo effects have been attributed solely to MAP4K4 inhibition.[1]

Table 2: Cellular Activity of this compound

AssayCell TypeEndpointActivity
HUVEC MigrationHUVECsInhibition of cell migrationPotent activity[7]
Retinal AngiogenesisNeonatal miceDelayed vascular outgrowthDose-dependent activity[1]
Pancreatic Cancer Cell GrowthPancreatic cancer cell linesInhibition of proliferation and migrationAntitumor response[3][4]

Signaling Pathway

The following diagram illustrates the central role of MAP4K4 in the JNK signaling pathway, which is a key target of this compound.

MAP4K4_Signaling Upstream_Stimuli Upstream Stimuli (e.g., TNF-α, Growth Factors) MAP4K4 MAP4K4 Upstream_Stimuli->MAP4K4 Activates MEKK1 MEKK1 MAP4K4->MEKK1 Activates GNE495 This compound GNE495->MAP4K4 Inhibits MKK4 MKK4 MEKK1->MKK4 Phosphorylates JNK JNK MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Cellular_Responses Cellular Responses (Migration, Proliferation, Inflammation) AP1->Cellular_Responses Regulates Transcription

Caption: MAP4K4 signaling cascade leading to cellular responses.

Experimental Protocols

Here are detailed protocols for key experiments to validate the targeting of MAP4K4 by this compound.

In Vitro Kinase Inhibition Assay (Z'LYTE™)

This protocol is designed to measure the direct inhibition of MAP4K4 kinase activity by this compound.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_GNE495 Prepare this compound serial dilutions Incubate Incubate this compound with MAP4K4 Prep_GNE495->Incubate Prep_Kinase Prepare MAP4K4 enzyme solution Prep_Kinase->Incubate Prep_Substrate Prepare peptide substrate and ATP Add_Substrate_ATP Add substrate and ATP to initiate reaction Prep_Substrate->Add_Substrate_ATP Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at room temperature Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction with development reagent Incubate_Reaction->Stop_Reaction Read_Plate Read fluorescence on a plate reader Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant MAP4K4 enzyme

  • Z'LYTE™ Kinase Assay Kit - Ser/Thr (Thermo Fisher Scientific)

  • This compound

  • DMSO

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Dilute the recombinant MAP4K4 enzyme to the working concentration in the provided kinase buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the diluted MAP4K4 enzyme to all wells and incubate for 20 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the peptide substrate/ATP mixture to all wells.

  • Incubate the plate for 1 hour at room temperature.

  • Add the development reagent to stop the reaction and incubate for 1 hour at room temperature.

  • Read the fluorescence at the appropriate wavelengths using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

This protocol verifies that this compound binds to and stabilizes MAP4K4 within intact cells.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Culture_Cells Culture cells to desired confluency Treat_Cells Treat cells with this compound or vehicle Culture_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Heat_Aliquots Heat cell aliquots at different temperatures Harvest_Cells->Heat_Aliquots Lyse_Cells Lyse cells by freeze-thaw cycles Heat_Aliquots->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Western_Blot Analyze soluble fraction by Western Blot for MAP4K4 Centrifuge->Western_Blot Quantify Quantify band intensity and plot melting curve Western_Blot->Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing MAP4K4 (e.g., HEK293T, Jurkat)

  • This compound

  • DMSO

  • PBS

  • Protease inhibitors

  • Antibody against MAP4K4

  • Western blot reagents and equipment

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble MAP4K4 in each sample by Western blotting using a specific anti-MAP4K4 antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Inhibition of Downstream Signaling (Western Blot)

This protocol assesses the functional consequence of MAP4K4 inhibition by this compound on its downstream signaling pathway.

Materials:

  • Cell line responsive to stimuli that activate MAP4K4 (e.g., TNF-α treatment of HeLa cells)

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • Cell lysis buffer

  • Antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun

  • Western blot reagents and equipment

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α at 20 ng/mL) for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total forms of JNK and c-Jun.

  • A dose-dependent decrease in the phosphorylation of JNK and c-Jun in this compound-treated cells confirms the inhibition of the MAP4K4 signaling pathway.

Anti-Angiogenesis Assay (HUVEC Migration Assay)

This protocol evaluates the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (8 µm pore size)

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • Calcein AM or DAPI stain

Protocol:

  • Culture HUVECs to ~80% confluency.

  • Starve the HUVECs in a serum-free medium for 4-6 hours.

  • Pre-treat the starved HUVECs with various concentrations of this compound or DMSO for 1 hour.

  • Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin).

  • In the lower chamber of the Transwell plate, add a medium containing a chemoattractant such as VEGF.

  • Seed the pre-treated HUVECs in the upper chamber of the Transwell inserts.

  • Incubate the plate for 4-6 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert with Calcein AM or DAPI.

  • Count the number of migrated cells in several fields of view under a microscope. A dose-dependent reduction in the number of migrated cells indicates an anti-angiogenic effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of MAP4K4. The protocols outlined in these application notes provide a comprehensive framework for validating the on-target activity of this compound, from direct enzyme inhibition to cellular target engagement and functional downstream effects. These experiments are crucial for building a robust target validation package and advancing our understanding of MAP4K4-mediated signaling in health and disease.

References

Troubleshooting & Optimization

Optimizing GNE-495 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GNE-495 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] It functions by binding to the ATP-binding site of MAP4K4, thereby preventing the phosphorylation of its downstream targets. The inhibition of MAP4K4 disrupts signaling pathways that are involved in various cellular processes, including cell migration, proliferation, and angiogenesis.[3][4]

Q2: What are the known downstream targets of the MAP4K4 signaling pathway affected by this compound?

This compound, by inhibiting MAP4K4, has been shown to effectively suppress the phosphorylation and activation of downstream signaling proteins, including c-Jun N-terminal kinase (JNK) and Mixed Lineage Kinase 3 (MLK3).[4] This leads to the modulation of various cellular responses.

Q3: In which cell lines has this compound been reported to be effective?

This compound has been utilized in a variety of cell lines, including:

  • Human Umbilical Vein Endothelial Cells (HUVECs): Primarily for studying inhibition of cell migration and angiogenesis.[1][3]

  • Pancreatic Cancer Cell Lines (e.g., Capan-1, PANC-1): To investigate its effects on cancer cell proliferation, migration, and the induction of cell death.

  • Breast Cancer Cell Lines (e.g., MCF-7, T47D): To assess its impact on cancer cell proliferation and migration.

  • Dorsal Root Ganglion (DRG) Neurons: For studying the inhibition of stress-induced JNK signaling.[4]

Q4: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2] For long-term storage, the stock solution should be aliquoted and stored at -80°C (for up to a year) or -20°C (for up to six months) to avoid repeated freeze-thaw cycles.[1] For short-term use (within a week), aliquots can be kept at 4°C.

Q5: What is the biochemical IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for MAP4K4 in biochemical assays is approximately 3.7 nM.[1][2]

Optimizing this compound Concentration: A Troubleshooting Guide

This guide provides a systematic approach to optimizing this compound concentration for your specific cell-based assay.

Data Presentation: this compound Potency and Recommended Concentration Ranges

The following tables summarize the known potency of this compound and provide starting points for concentration ranges in various cell-based assays.

Table 1: this compound Potency

ParameterValueSource
Biochemical IC50 (MAP4K4) 3.7 nM[1][2]
Cellular EC50 (p-c-Jun Inhibition in DRG Neurons) 47.6 nM

Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays

Assay TypeCell Line(s)Recommended Starting Range (nM)Notes
Signaling Pathway Inhibition (e.g., p-JNK Western Blot) DRG Neurons50 - 800Effective inhibition observed at 200-800 nM.[4]
Cell Viability / Proliferation Cancer Cell Lines (e.g., MCF-7, PANC-1)100 - 10,000IC50 values are cell line-dependent and should be determined empirically.
Cell Migration / Invasion HUVEC, Cancer Cell Lines100 - 5,000Concentration should be below the cytotoxic level for the specific cell line.
Angiogenesis (Tube Formation) HUVEC100 - 2,000Titration is necessary to find the optimal concentration that inhibits tube formation without causing significant cell death.

Note: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific endpoint being measured. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No or low inhibitory effect observed Concentration too low: The concentration of this compound may be insufficient to inhibit MAP4K4 in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your assay.
Incorrect assay endpoint: The chosen endpoint may not be sensitive to MAP4K4 inhibition in your cell model.Confirm that MAP4K4 is expressed and active in your cell line and that the downstream pathway you are assessing is relevant.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure that the compound has been stored correctly at -20°C or -80°C and that the DMSO stock is not too old. Prepare fresh dilutions for each experiment.
High cell death or cytotoxicity Concentration too high: The concentration of this compound may be toxic to your cells.Determine the cytotoxic IC50 of this compound for your cell line using a cell viability assay. Use concentrations below this toxic threshold for functional assays.
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments.[2]
Off-target effects: At high concentrations, this compound may inhibit other kinases, such as MINK and TNIK, which are closely related to MAP4K4.[3]Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor.Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency at the time of treatment.
Inaccurate dilutions: Errors in preparing serial dilutions can lead to inconsistent concentrations.Prepare fresh serial dilutions for each experiment and use calibrated pipettes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated JNK (p-JNK)

This protocol describes how to assess the inhibitory effect of this compound on the MAP4K4 signaling pathway by measuring the phosphorylation of JNK.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 10 cm cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-JNK and anti-total JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 50 nM to 1 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

  • Data Analysis: Quantify the band intensities and express the level of p-JNK as a ratio to total JNK.

Visualizations

GNE_495_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway MAPK Signaling Cascade cluster_inhibitor Inhibitor cluster_downstream Cellular Responses Growth_Factors Growth Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 Stress Cellular Stress Stress->MAP4K4 JNK JNK MAP4K4->JNK MLK3 MLK3 MAP4K4->MLK3 p_JNK p-JNK JNK->p_JNK c_Jun c-Jun p_JNK->c_Jun p_c_Jun p-c-Jun c_Jun->p_c_Jun Migration Cell Migration p_c_Jun->Migration Proliferation Proliferation p_c_Jun->Proliferation Angiogenesis Angiogenesis p_c_Jun->Angiogenesis Apoptosis Apoptosis p_c_Jun->Apoptosis GNE_495 This compound GNE_495->MAP4K4 GNE_495_Optimization_Workflow cluster_setup Initial Setup cluster_dose_response Dose-Response Evaluation cluster_optimization Assay Optimization cluster_final Final Experiment Determine_Cell_Line Select Cell Line Choose_Assay Choose Assay (Viability, Migration, etc.) Determine_Cell_Line->Choose_Assay Dose_Curve Perform Dose-Response Curve (e.g., 1 nM to 10 µM) Choose_Assay->Dose_Curve Determine_IC50_EC50 Determine IC50/EC50 Dose_Curve->Determine_IC50_EC50 Select_Concentrations Select Optimal Concentrations (e.g., 0.5x, 1x, 2x EC50) Determine_IC50_EC50->Select_Concentrations Time_Course Perform Time-Course Experiment Select_Concentrations->Time_Course Definitive_Experiment Conduct Definitive Experiment Time_Course->Definitive_Experiment GNE_495_Troubleshooting_Tree Start Start Troubleshooting Issue What is the issue? Start->Issue No_Effect No or Low Effect Issue->No_Effect High_Toxicity High Cell Death Issue->High_Toxicity Check_Concentration Is concentration high enough? (Check dose-response) No_Effect->Check_Concentration Yes Increase Concentration Increase Concentration No_Effect->Increase Concentration No Lower_Concentration Lower this compound concentration High_Toxicity->Lower_Concentration Yes Check for other toxic sources Check for other toxic sources High_Toxicity->Check for other toxic sources No Check_Compound Is the compound active? (Check storage, prepare fresh) Check_Concentration->Check_Compound Yes Check_Pathway Is the pathway active in your cell line? Check_Compound->Check_Pathway Yes Check_DMSO Is final DMSO concentration <0.1%? Lower_Concentration->Check_DMSO Yes Consider_Off_Target Consider off-target effects (use lowest effective dose) Check_DMSO->Consider_Off_Target Yes

References

Troubleshooting GNE-495 inconsistent in vitro results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GNE-495 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving this compound, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent, ATP-competitive inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[1][2][3] It also exhibits inhibitory activity against the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase), which share a high degree of homology with MAP4K4 in their kinase domains.[4][5] The IC50 of this compound for TNIK has been reported to be 4.8 nM.[5]

Q2: What are the key signaling pathways regulated by MAP4K4?

MAP4K4 is a component of the Sterile-20 (STE20) family of kinases and is involved in regulating several critical cellular processes. It is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Additionally, MAP4K4 plays a role in the Hippo signaling pathway, which controls organ size and cell proliferation.[7][8][9]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[2] To avoid degradation, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Q4: In which in vitro assays is this compound commonly used?

This compound is frequently used in biochemical kinase assays to determine its inhibitory activity against MAP4K4 and other kinases.[6] In cell-based assays, it is often used in cell migration and invasion assays, particularly with Human Umbilical Vein Endothelial Cells (HUVECs), to study its anti-angiogenic properties.[4][10]

Troubleshooting Inconsistent In Vitro Results

Inconsistent results with this compound can arise from variability in experimental conditions. This section provides troubleshooting guidance for common issues encountered in biochemical and cell-based assays.

Biochemical Kinase Assays

Problem: Significant variation in this compound IC50 values between experiments.

Potential Cause Troubleshooting Recommendation Expected Outcome
ATP Concentration This compound is an ATP-competitive inhibitor.[11] Variations in ATP concentration will directly impact the apparent IC50 value. Standardize the ATP concentration across all assays. It is recommended to use the Km value of ATP for MAP4K4 in your specific assay setup.[6][12]Consistent and reproducible IC50 values.
Enzyme Concentration & Quality The concentration and activity of the recombinant MAP4K4 enzyme can vary between batches and with storage. Use a consistent concentration of a validated, high-quality enzyme.A stable and predictable kinase activity, leading to more reliable inhibition data.
Assay Format Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[12] Ensure the chosen format is suitable for your experimental goals and be consistent in its use.Reduced variability and more comparable results across experiments.
Incubation Time The pre-incubation time of the inhibitor with the kinase before initiating the reaction can affect the apparent potency, especially for inhibitors with slow binding kinetics. Standardize the pre-incubation time in your protocol.More consistent IC50 measurements.
Cell-Based Assays (e.g., HUVEC Migration Assay)

Problem: High variability in the inhibition of cell migration.

Potential Cause Troubleshooting Recommendation Expected Outcome
Cell Health and Passage Number Cell characteristics can change with passage number, affecting their migratory capacity. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.More uniform and predictable cell migration, leading to clearer inhibition data.
This compound Solubility and Stability This compound is typically dissolved in DMSO.[3] Poor solubility or degradation in culture media can lead to inconsistent effective concentrations. Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.1%).Accurate and consistent delivery of the inhibitor to the cells, resulting in more reliable dose-response curves.
Chemoattractant Variability The concentration and quality of the chemoattractant (e.g., serum, growth factors) can significantly impact the extent of cell migration. Use a consistent source and concentration of chemoattractant. Perform a dose-response curve for the chemoattractant to determine the optimal concentration.A robust and reproducible migratory response in control wells, providing a clear baseline for assessing inhibition.
Inconsistent Cell Seeding Density The number of cells seeded into the upper chamber of a transwell insert can affect migration rates. Optimize and standardize the cell seeding density for your specific cell type and assay conditions.A consistent number of migrating cells in control experiments, reducing variability in the measured inhibitory effect.

Experimental Protocols

In Vitro Kinase Assay for MAP4K4

This protocol is a general guideline for determining the IC50 of this compound against MAP4K4 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human MAP4K4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the MAP4K4 enzyme and MBP substrate in kinase assay buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically to achieve a robust signal.[6]

  • Assay Reaction:

    • Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the MAP4K4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP. The ATP concentration should be at or near the Km for MAP4K4.[6]

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HUVEC Transwell Migration Assay

This protocol describes a method to assess the effect of this compound on the migration of HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Transwell inserts with 8 µm pore size

  • 24-well plates

  • This compound

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Calcein-AM or DAPI for cell staining

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2. Use cells at a low passage number.

  • Cell Starvation: The day before the assay, replace the growth medium with a basal medium containing a lower serum concentration (e.g., 0.5% FBS) and incubate overnight.

  • Assay Setup:

    • Place the transwell inserts into the wells of a 24-well plate.

    • In the lower chamber, add basal medium containing a chemoattractant (e.g., 10% FBS).

    • In the upper chamber, add a suspension of starved HUVECs in basal medium containing different concentrations of this compound or vehicle (DMSO). A typical cell density is 5 x 10⁴ cells per insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a fluorescent dye such as Calcein-AM or DAPI.

    • Image the bottom of the membrane using a fluorescence microscope and count the number of migrated cells in several random fields.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Normalize the data to the vehicle control to determine the percent inhibition of migration.

Visualizations

MAP4K4 Signaling Pathway

MAP4K4_Signaling cluster_upstream Upstream Activators cluster_core MAP4K4 and Downstream Kinases cluster_hippo Hippo Pathway TNF-alpha TNF-alpha MAP4K4 MAP4K4 TNF-alpha->MAP4K4 Stress Stress Stress->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 activates LATS1_2 LATS1/2 MAP4K4->LATS1_2 activates MKK4_7 MKK4/7 MEKK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates Cellular Responses Cellular Responses JNK->Cellular Responses leads to YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ inhibits Gene Transcription\n(Proliferation) Gene Transcription (Proliferation) YAP_TAZ->Gene Transcription\n(Proliferation) regulates GNE495 This compound GNE495->MAP4K4 Kinase_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_enzyme Prepare MAP4K4 Enzyme and Substrate Mix start->prep_enzyme add_compound Add this compound to Plate prep_compound->add_compound pre_incubate Pre-incubate with Enzyme prep_enzyme->pre_incubate add_compound->pre_incubate start_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction stop_reaction Stop Reaction & Detect Signal incubate_reaction->stop_reaction analyze Analyze Data (Calculate IC50) stop_reaction->analyze end End analyze->end Troubleshooting_IC50 start Inconsistent IC50 Values check_atp Is ATP concentration consistent? start->check_atp check_enzyme Is enzyme concentration and quality consistent? check_atp->check_enzyme Yes standardize_atp Standardize ATP concentration (use Km value) check_atp->standardize_atp No check_assay Is the assay format consistent? check_enzyme->check_assay Yes validate_enzyme Validate enzyme activity and use consistent lots check_enzyme->validate_enzyme No check_compound Is the compound stock fresh and validated? check_assay->check_compound Yes validate_assay Validate and use a consistent assay format check_assay->validate_assay No prepare_fresh Prepare fresh compound dilutions for each experiment check_compound->prepare_fresh No resolved Issue Resolved check_compound->resolved Yes standardize_atp->resolved validate_enzyme->resolved validate_assay->resolved prepare_fresh->resolved

References

GNE-495 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of GNE-495, a potent and selective MAP4K4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2][3] It is effective in studies of retinal angiogenesis.[1][2][3][4]

Q2: Are there any known off-target effects of this compound?

The primary off-target effects of this compound identified are the inhibition of Misshapen/NIKs-related kinase (MINK) and TRAF2/Nck-interacting kinase (TNIK), which are closely related to MAP4K4.[5] Despite this, in vivo studies on retinal angiogenesis suggest that the observed phenotypes are attributable to MAP4K4 inhibition.[5]

Q3: What are the known functions of the off-target kinases MINK and TNIK?

MINK and TNIK are involved in several signaling pathways, including:

  • Rap2-mediated signal transduction: Both kinases bind to activated Rap2 and are involved in regulating neuronal structure and AMPA receptor function.[6][7][8]

  • Wnt signaling: TNIK and MINK are components of both canonical and non-canonical Wnt signaling pathways.[9]

  • Stress-induced JNK signaling: MAP4K4, MINK1, and TNIK work together to regulate the DLK/JNK signaling pathway in neurons in response to stress.[10]

Q4: My experimental results with this compound are not what I expected based on MAP4K4 inhibition alone. What could be the cause?

If you observe unexpected phenotypes, it is important to consider potential off-target effects. While this compound is highly selective, it may interact with other kinases or proteins at higher concentrations. It is recommended to perform control experiments to validate that the observed effects are due to the inhibition of MAP4K4.

Q5: How can I control for potential off-target effects of this compound in my experiments?

Several strategies can be employed to control for off-target effects:

  • Use the lowest effective concentration of this compound: Titrate the concentration of this compound to find the lowest dose that elicits the desired on-target effect.

  • Use a structurally unrelated MAP4K4 inhibitor: Comparing the effects of this compound with another MAP4K4 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to MAP4K4 inhibition.

  • Perform rescue experiments: If possible, overexpress a this compound-resistant mutant of MAP4K4 to see if it reverses the observed phenotype.

  • Knockdown or knockout of MAP4K4: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate MAP4K4 expression and compare the resulting phenotype to that observed with this compound treatment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in this compound preparation and storage.2. Cell line instability or high passage number.3. Inconsistent incubation times or cell densities.1. Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -80°C to avoid freeze-thaw cycles.[1]2. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.3. Standardize all experimental parameters, including cell seeding density and treatment duration.
Discrepancy between biochemical and cellular assay results 1. High intracellular ATP concentration competing with the inhibitor.2. Poor cell permeability of this compound.3. this compound is a substrate for cellular efflux pumps.4. The target kinase, MAP4K4, is not expressed or is inactive in the cell line.1. Be aware that biochemical assays often use lower ATP concentrations than those found in cells, which can make inhibitors appear more potent.[11]2. While this compound has shown good cellular potency, permeability can be cell-line dependent.3. Test for efflux pump activity by co-incubating with a known efflux pump inhibitor.4. Confirm MAP4K4 expression and activity (phosphorylation status) in your cell model using techniques like Western blotting.
Unexpected phenotype observed 1. Off-target inhibition of MINK, TNIK, or other unknown kinases.2. Inhibition of a non-kinase protein.3. The observed effect is due to the chemical properties of this compound and not target inhibition.1. Perform a kinase profiling screen to identify other potential kinase targets.[12] Consider the known functions of MINK and TNIK in your analysis.[6][7][8][9][10]2. Use chemical proteomics or a Cellular Thermal Shift Assay (CETSA) to identify non-kinase binding partners.[13][14]3. Use a structurally similar but inactive control compound to ensure the phenotype is not due to non-specific effects.

Data Presentation

Table 1: this compound Profile

Parameter Value Reference
Target MAP4K4[1][2][3]
IC50 3.7 nM[1][2][3]
Known Off-Targets MINK, TNIK[5]
Molecular Weight 405.42 g/mol [2]
Formula C22H20FN5O2[2]
CAS Number 1449277-10-4[1][2]
Solubility DMSO: 2.17 mg/mL (5.35 mM)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1][2]

Table 2: Example Kinase Selectivity Profile

Disclaimer: The following is an example of a kinase selectivity profile and does not represent actual data for this compound. This table illustrates how data from a kinase profiling experiment would be presented.

Kinase % Inhibition at 1 µM IC50 (nM)
MAP4K4 98% 3.7
MINK85%50
TNIK82%75
Kinase X20%>1000
Kinase Y15%>1000
Kinase Z5%>1000

Experimental Protocols

Kinase Profiling Assay

This protocol provides a general method for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Objective: To determine the inhibitory activity of this compound against a broad range of kinases.

Materials:

  • This compound

  • Recombinant human kinases

  • Appropriate kinase substrates

  • ATP (radiolabeled or for use in a detection system)

  • Kinase reaction buffer

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

  • Plate reader or scintillation counter

Procedure:

  • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).

  • In the wells of an assay plate, add the kinase reaction buffer, the specific kinase, and its substrate.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction.

  • Add the detection reagents and measure the signal according to the assay format (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each kinase at each concentration of this compound.

  • Determine the IC50 value for any significantly inhibited kinases by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the engagement of this compound with its target, MAP4K4, in intact cells.[15]

Objective: To confirm that this compound binds to MAP4K4 within a cellular context.

Materials:

  • Cell line expressing MAP4K4

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw apparatus)

  • PCR tubes or plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against MAP4K4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-3 hours).

  • Cell Harvesting and Heat Shock: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermocycler for a set time (e.g., 3 minutes), then cool to 4°C. Include a non-heated control.[15]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.[15]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for MAP4K4.

  • Data Analysis: Quantify the band intensities for MAP4K4 at each temperature and this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15]

Mandatory Visualizations

GNE_495_Target_and_Off_Target cluster_inhibitor Inhibitor cluster_targets Kinase Targets GNE_495 This compound MAP4K4 MAP4K4 (On-Target) GNE_495->MAP4K4 MINK MINK (Off-Target) GNE_495->MINK TNIK TNIK (Off-Target) GNE_495->TNIK

Caption: this compound on-target and known off-target kinases.

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells to various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and insoluble fractions C->D E 5. Analyze soluble fraction by Western Blot for MAP4K4 D->E F 6. Plot protein stability vs. temperature E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype dose-dependent? Start->Q1 A1_Yes Proceed to further investigation Q1->A1_Yes Yes A1_No Re-evaluate experimental setup (e.g., compound stability, cell health) Q1->A1_No No Q2 Does a structurally unrelated MAP4K4 inhibitor cause the same phenotype? A1_Yes->Q2 A2_Yes Phenotype is likely ON-TARGET Q2->A2_Yes Yes A2_No Phenotype is likely OFF-TARGET Q2->A2_No No Action Perform kinase profiling or CETSA-MS to identify off-target(s) A2_No->Action

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

GNE-495 Technical Support Center: Managing Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility and precipitation issues associated with the potent and selective MAP4K4 inhibitor, GNE-495.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO.[2]

Q2: What is the recommended storage condition for this compound solid compound and stock solutions?

A2: Solid this compound should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 6 months).[3]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous buffer (e.g., PBS). What should I do?

A3: This is a common issue for many kinase inhibitors due to their low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution. Refer to the Troubleshooting Guide below for detailed steps to address this.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell-based assays should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] It is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q5: Is sonication necessary for dissolving this compound?

A5: Sonication is recommended to aid in the dissolution of this compound, especially when preparing stock solutions or if precipitation is observed.[2] Gentle heating can also be used in conjunction with sonication.[3]

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent/SystemSolubilityReference
DMSO~5 mg/mL[1]
DMF~5 mg/mL[1]
EthanolSlightly soluble[1]
DMSO:PBS (pH 7.2) (1:7)~0.125 mg/mL[1]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS) The aqueous solubility limit of this compound has been exceeded.1. Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment. 2. Use a co-solvent: For in vivo preparations, co-solvents such as PEG300 and Tween-80 are used to maintain solubility.[3] While less common for in vitro assays, a small percentage of a less-polar, water-miscible solvent might help. 3. Sonication: After dilution, briefly sonicate the solution to help redissolve any precipitate.[2] 4. Step-wise dilution: Instead of a single large dilution, perform serial dilutions.
Cloudiness or precipitate forms in cell culture media over time This compound may be unstable in the culture medium at 37°C, or it may interact with media components.1. Prepare fresh solutions: Prepare this compound dilutions in media immediately before use. 2. Reduce incubation time: If experimentally feasible, reduce the duration of cell exposure to this compound. 3. Assess stability: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over your intended experimental duration.
Inconsistent results in cell-based assays Micro-precipitation or aggregation of this compound may be occurring, leading to variable effective concentrations.1. Visual inspection: Before and after treating cells, carefully inspect the wells of your culture plates under a microscope for any signs of precipitate. 2. Optimize dilution method: Try adding the this compound stock solution to the media while gently vortexing to ensure rapid and even dispersion. 3. Consider serum effects: Serum proteins can sometimes help to stabilize hydrophobic compounds. Compare results in serum-containing vs. serum-free media if your experiment allows.

Experimental Protocols

Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., to make a 10 mM stock, add the appropriate volume of DMSO to the vial).

  • Vortex the solution and sonicate in a water bath until the solid is completely dissolved.

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot the stock solution into single-use vials and store at -80°C.

In Vivo Formulation of this compound

Several formulations have been reported for in vivo studies. Below are examples:

Formulation 1 (Suspension): [3]

  • 2% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 53% PBS

  • Note: This results in a suspension and requires sonication.

Formulation 2 (Clear Solution): [3]

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

  • This formulation yields a clear solution.

Formulation 3 (Clear Solution with Cyclodextrin): [3]

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

  • This formulation also yields a clear solution.

Preparation Method for Formulation 2:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline and mix to achieve the final formulation.

Visualizations

MAP4K4 Signaling Pathway

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[4] MAP4K4 is involved in various cellular processes, including inflammation, cell migration, and angiogenesis. The diagram below illustrates a simplified overview of some of the key signaling pathways involving MAP4K4.

MAP4K4_Signaling_Pathway Simplified MAP4K4 Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, Growth Factors) MAP4K4 MAP4K4 Extracellular_Stimuli->MAP4K4 Activates MEKK1 MEKK1 MAP4K4->MEKK1 Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Cell Motility) MAP4K4->Cytoskeletal_Rearrangement Regulates GNE495 This compound GNE495->MAP4K4 Inhibits MKK4_7 MKK4/7 MEKK1->MKK4_7 Activates JNK JNK MKK4_7->JNK Activates AP1 c-Jun/AP-1 JNK->AP1 Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) AP1->Gene_Expression Regulates

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

The following workflow provides a logical sequence of steps to address precipitation issues when preparing this compound for in vitro experiments.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: Prepare this compound working solution Precipitation_Observed Precipitation Observed? Start->Precipitation_Observed No_Precipitation No Precipitation Proceed with Experiment Precipitation_Observed->No_Precipitation No Reduce_Concentration Reduce Final Concentration Precipitation_Observed->Reduce_Concentration Yes Check_Again1 Precipitation Still Observed? Reduce_Concentration->Check_Again1 Check_Again1->No_Precipitation No Use_Sonication Use Sonication Check_Again1->Use_Sonication Yes Check_Again2 Precipitation Still Observed? Use_Sonication->Check_Again2 Check_Again2->No_Precipitation No Stepwise_Dilution Perform Stepwise Dilution Check_Again2->Stepwise_Dilution Yes Check_Again3 Precipitation Still Observed? Stepwise_Dilution->Check_Again3 Check_Again3->No_Precipitation No Consult_Literature Consult Literature for Alternative Formulations Check_Again3->Consult_Literature Yes

Caption: A logical workflow for troubleshooting this compound precipitation during solution preparation.

References

Interpreting GNE-495 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GNE-495, a potent and selective MAP4K4 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help interpret dose-response curves and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4][5] It functions by binding to the ATP-binding site of the MAP4K4 enzyme, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts signaling pathways involved in various cellular processes, including cell migration, angiogenesis, and inflammation.[4] Notably, this compound has been shown to affect the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for MAP4K4 is approximately 3.7 nM in biochemical assays.[1][3][5][8] In cellular assays, such as those measuring the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) migration, the IC50 has been reported to be as low as 0.057 nM.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell type, substrate concentration, and assay format.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is recommended to store the solid compound at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: I am observing a flat or shifted dose-response curve. What are the possible causes?

A flat or right-shifted dose-response curve, indicating lower than expected potency, can arise from several factors:

  • Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to MAP4K4 inhibition. This could be due to mutations in MAP4K4 or compensatory signaling pathways.

  • High Cell Density: Plating cells at too high a density can lead to a diminished response to the inhibitor. It is crucial to optimize cell seeding density for your specific assay.

  • Incorrect Assay Endpoint: The chosen endpoint may not be sensitive to MAP4K4 inhibition in your cell model. Consider measuring a more direct downstream target of MAP4K4, such as the phosphorylation of a known substrate.

  • Assay Interference: Components of the assay, such as high concentrations of ATP in a kinase assay, can compete with the inhibitor and lead to an apparent decrease in potency.

Q5: My dose-response curve shows high variability between replicates. How can I improve reproducibility?

High variability can obscure the true biological effect of this compound. To improve reproducibility:

  • Consistent Cell Culture Practices: Ensure that cells are passaged a consistent number of times and are in the logarithmic growth phase when seeded for the experiment.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions of this compound and cell seeding.

  • Homogeneous Cell Seeding: Ensure that cells are evenly distributed in the wells of the microplate to avoid "edge effects."

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilutions to account for any solvent-induced effects. The final DMSO concentration should ideally be kept below 0.1%.[3]

  • Sufficient Replicates: Use a sufficient number of technical and biological replicates to obtain statistically significant results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when generating and interpreting this compound dose-response curves.

Problem 1: Unexpected Cell Toxicity at High Concentrations
Possible Cause Troubleshooting Steps
Off-Target Effects At high concentrations, this compound may inhibit other kinases besides MAP4K4, MINK, and TNIK, leading to toxicity.[6][9] Review the selectivity profile of this compound and consider if off-target effects could explain the observed phenotype. Perform a counterscreen against related kinases if necessary.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is non-toxic for your specific cell line (typically ≤ 0.1%). Run a DMSO-only dose-response curve to determine the toxic threshold.
Compound Precipitation This compound may precipitate out of solution at high concentrations in aqueous media. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different formulation or adding a solubilizing agent, though this may impact cellular activity.
Problem 2: Inconsistent IC50 Values Across Different Assays
Possible Cause Troubleshooting Steps
Different Assay Endpoints The IC50 value is highly dependent on the biological readout. A biochemical assay measuring direct enzyme inhibition will likely yield a different IC50 than a cell-based assay measuring a downstream event like cell migration or proliferation.[1]
Different Experimental Conditions Factors such as cell type, incubation time, and substrate concentration can all influence the apparent potency of this compound. Standardize these parameters across experiments as much as possible.
Cellular ATP Concentration In cell-based assays, the intracellular ATP concentration can compete with this compound for binding to MAP4K4. This is a common reason for a rightward shift in potency compared to biochemical assays.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Assay/Context Reference
IC50 (MAP4K4) 3.7 nMBiochemical Kinase Assay[1][3][5][8]
IC50 (HUVEC Migration) 0.057 nMCellular Assay[1]
IC50 (MINK1) 5.2 nMBiochemical Kinase Assay[6]
IC50 (TNIK) 4.8 nMBiochemical Kinase Assay[6]
Oral Bioavailability (F) 37-47%In vivo (mouse, rat, dog)[1][3]

Experimental Protocols

Protocol 1: this compound Dose-Response Assay for Cell Viability (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in serum-free medium to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions or vehicle control (serum-free medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for JNK Pathway Activation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-3 hours). Include a positive control for JNK activation if applicable (e.g., anisomycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

GNE_495_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Activates MAP3K MAP3K MAP4K4->MAP3K Phosphorylates GNE_495 This compound GNE_495->MAP4K4 Inhibits MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates c_Jun c_Jun JNK->c_Jun Phosphorylates Gene_Expression Gene Expression (Migration, Angiogenesis) c_Jun->Gene_Expression

Caption: this compound inhibits the MAP4K4-JNK signaling pathway.

Dose_Response_Workflow Start Start Cell_Seeding 1. Seed Cells Start->Cell_Seeding Compound_Dilution 2. Prepare this compound Dilutions Cell_Seeding->Compound_Dilution Treatment 3. Treat Cells Compound_Dilution->Treatment Incubation 4. Incubate Treatment->Incubation Assay_Readout 5. Measure Endpoint (e.g., Viability, Migration) Incubation->Assay_Readout Data_Analysis 6. Analyze Data (IC50 Calculation) Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound dose-response assay.

Troubleshooting_Logic Problem Problem: Unexpected Curve Shape Check_Compound Compound Issue? Problem->Check_Compound Check_Cells Cellular Issue? Problem->Check_Cells Check_Assay Assay Issue? Problem->Check_Assay Solution_Compound Verify compound integrity and solubility. Check_Compound->Solution_Compound Yes Solution_Cells Optimize cell density and check for resistance. Check_Cells->Solution_Cells Yes Solution_Assay Validate assay endpoint and control for interference. Check_Assay->Solution_Assay Yes

Caption: Troubleshooting logic for this compound dose-response curves.

References

GNE-495 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of the MAP4K4 inhibitor, GNE-495.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped as a solid powder, often at ambient temperature, and this is acceptable for short durations.[1][2] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid powder or in a suitable solvent at low temperatures. The recommended storage conditions are summarized in the table below.

Q3: How do I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Solvent Selection: Anhydrous or newly opened Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[3][4] The compound is also soluble in Dimethylformamide (DMF) and slightly soluble in Ethanol.[5] this compound is not soluble in water.[1]

  • Dissolution: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound. If the compound does not dissolve readily, sonication is recommended to aid dissolution.[3] It is important to ensure the compound is fully dissolved before use.

  • Concentration: this compound is soluble in DMSO at concentrations up to 5 mg/mL.[5] A common stock solution concentration is 2 mg/mL (4.93 mM).[3]

Q4: How should I store this compound stock solutions?

A4: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C for long-term stability.[3][4] For use within a week, aliquots may be stored at 4°C.[3]

Data Presentation: Stability and Solubility

Table 1: Long-Term Storage Stability

FormStorage TemperatureDurationCitations
Solid (Powder)-20°C3 years[3][4]
Solid (Powder)4°C2 years[4]
In Solvent (DMSO)-80°C1 year[3][4]
In Solvent (DMSO)-20°C6 months[4]

Table 2: Solubility Data

SolventConcentrationCitations
DMSO2.17 mg/mL (5.35 mM)[4]
DMSO5 mg/mL[5]
DMF5 mg/mL[5]
DMSO:PBS (pH 7.2) (1:7)0.125 mg/mL[5]
EthanolSlightly Soluble[5]
WaterNot Soluble[1]

Signaling Pathway and Experimental Workflows

This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key enzyme in the MAPK signaling pathway.[6][7][8][9][10]

MAP4K4 Signaling Pathway Inhibition by this compound cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Cascades cluster_outcomes Biological Outcomes Growth_Factors Growth Factors (e.g., EGF) Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) TNFR TNF Receptor (TNFR) Inflammatory_Cytokines->TNFR RTK Receptor Tyrosine Kinases (RTKs) MAP4K4 MAP4K4 RTK->MAP4K4 TNFR->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway p38_Pathway p38 MAPK Pathway MAP4K4->p38_Pathway ERK_Pathway ERK Pathway MAP4K4->ERK_Pathway Inflammation Inflammation JNK_Pathway->Inflammation Cell_Migration Cell Migration p38_Pathway->Cell_Migration Angiogenesis Angiogenesis ERK_Pathway->Angiogenesis GNE_495 This compound GNE_495->MAP4K4

MAP4K4 Signaling Pathway Inhibition by this compound

Workflow for this compound Stability Assessment in Solution Dilute Dilute Stock to 10 µM in Test Medium (e.g., DMEM + 10% FBS) Incubate Incubate at 37°C, 5% CO₂ Dilute->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Sample Extract Add Cold Acetonitrile (B52724) + Internal Std. Centrifuge to Precipitate Proteins Sample->Extract Analyze Analyze Supernatant by LC-MS/MS Extract->Analyze Calculate Calculate % this compound Remaining vs. Time 0 Analyze->Calculate End Determine Stability Profile Calculate->End

Workflow for this compound Stability Assessment in Solution

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in a typical cell culture medium using HPLC-MS.[11]

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (HPLC grade), chilled

  • Internal Standard (a stable molecule structurally similar to this compound, if available)

  • Formic Acid

  • Sterile microcentrifuge tubes and HPLC vials

2. Solution Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Internal Standard Stock: Prepare a stock solution of the internal standard in acetonitrile.

  • This compound Working Solution: Dilute the 10 mM this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare enough for all time points and replicates.

3. Experimental Procedure:

  • Dispense 1 mL of the 10 µM this compound working solution into sterile tubes or wells of a culture plate. Prepare triplicate samples for each time point.

  • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each replicate. The 0-hour time point should be collected immediately after preparation.

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex each sample for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific mass transitions of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Normalize the peak area ratio at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Troubleshooting Guide

Problem: I am having trouble dissolving this compound.

  • Possible Cause: The compound may not be readily soluble, or the solvent may have absorbed moisture.

  • Solution:

    • Sonication: Place the vial in an ultrasonic bath for several minutes to aid dissolution.[3]

    • Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]

    • Concentration: If solubility issues persist, try preparing a more dilute stock solution.

Problem: I observe a precipitate after diluting my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound has low aqueous solubility. When the DMSO concentration is significantly lowered by dilution, the compound can crash out of solution.

  • Solution:

    • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as is tolerable for your experiment, but generally below 0.5% for cell-based assays to avoid solvent toxicity.[3]

    • Serial Dilutions: Perform serial dilutions, ensuring the solution is mixed thoroughly after each step.

    • Formulation: For in vivo studies, specific formulations may be required. One study used a vehicle of 10% Ethanol, 30% PEG400, and 60% 50 mM citrate (B86180) (pH 3.0) for oral administration.[9]

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: This could be due to compound degradation, improper storage, or inconsistent sample handling.

  • Solution:

    • Storage: Ensure that stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[3][4]

    • Fresh Solutions: Whenever possible, prepare fresh dilutions from a frozen stock aliquot for each experiment.

    • Stability Check: If degradation is suspected, perform a stability study as outlined in Protocol 1 to determine the compound's half-life under your specific experimental conditions.

    • Control for DMSO: In cell-based assays, ensure the final DMSO concentration does not exceed 0.1%. If it does, include a vehicle control with the same DMSO concentration to assess any solvent effects.[3]

Troubleshooting this compound Experimental Issues Check_Storage Are stock solutions aliquoted and stored at -80°C? Check_FT Have stock solutions undergone multiple freeze-thaw cycles? Check_Storage->Check_FT Yes Action_Storage ACTION: Aliquot new stock and store properly at -80°C. Check_Storage->Action_Storage No Check_Dilution Are working solutions prepared fresh for each experiment? Check_FT->Check_Dilution No Action_FT ACTION: Discard old stock. Use a fresh aliquot for each experiment. Check_FT->Action_FT Yes Check_Precipitate Is precipitation observed when diluting into aqueous buffer? Check_Dilution->Check_Precipitate Yes Action_Dilution ACTION: Adopt protocol of making fresh dilutions from frozen stock. Check_Dilution->Action_Dilution No Action_Precipitate ACTION: Lower final concentration or adjust dilution protocol. Keep DMSO % low. Check_Precipitate->Action_Precipitate Yes Action_Stability ACTION: Perform formal stability test (See Protocol 1) to determine half-life in your specific medium. Check_Precipitate->Action_Stability No End Problem Resolved Action_Storage->End Action_FT->End Action_Dilution->End Action_Precipitate->End Action_Stability->End

References

GNE-495 Cell Viability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in cell viability assays when working with GNE-495, a potent and selective MAP4K4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1] It functions by blocking the kinase activity of MAP4K4, which is involved in various cellular processes, including cell proliferation, migration, and angiogenesis.[2][3] this compound has been shown to have efficacy in in vivo models of retinal angiogenesis.[1][2]

Q2: I am observing unexpectedly high cell viability in my MTS/MTT assay after this compound treatment. What could be the cause?

This is a common artifact observed with certain compounds in tetrazolium reduction-based assays (e.g., MTS, MTT, XTT, WST-1). The issue may not be increased cell viability but rather direct chemical reduction of the tetrazolium dye by this compound. The chemical structure of this compound, a naphthyridine derivative, contains electron-rich aromatic rings and nitrogen atoms which may contribute to its reducing potential, leading to a false positive signal.

Q3: Could this compound interfere with fluorescence-based cell viability assays?

Yes, compounds with intrinsic fluorescent properties can interfere with fluorescence-based assays. This compound is a naphthyridine-based compound, and this class of molecules can exhibit fluorescence.[4][5][6] This can lead to artificially high background fluorescence, masking the true signal from the assay dye and resulting in inaccurate measurements of cell viability.

Q4: What alternative cell viability assays can I use to avoid these potential artifacts with this compound?

To circumvent the potential for artifacts, it is advisable to use a cell viability assay that is not based on metabolic reduction or fluorescence. A recommended alternative is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. This method is less susceptible to interference from compounds that are reducing agents or are fluorescent.

Troubleshooting Guides

Issue 1: Suspected Compound Interference in Tetrazolium Reduction Assays (MTS, MTT)

Symptoms:

  • Higher than expected absorbance values in this compound-treated wells.

  • High background signal in wells containing this compound but no cells.

  • Atypical dose-response curve.

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Prepare a 96-well plate with your cell culture medium and serial dilutions of this compound.

    • Do not add any cells to these wells.

    • Add the MTS or MTT reagent as per the standard protocol.

    • Incubate for the same duration as your experimental plates.

    • Measure the absorbance.

    • Interpretation: A significant increase in absorbance in the absence of cells confirms that this compound is directly reducing the tetrazolium salt.

  • Data Correction:

    • If direct reduction is observed, subtract the absorbance values from the compound-only control wells from your corresponding experimental wells.

    • Caution: This correction may not be perfectly accurate, as the interaction between the compound and the dye might be different in the presence of cells.

  • Switch to a Non-Redox-Based Assay:

    • For more reliable results, it is highly recommended to switch to an alternative assay such as the Sulforhodamine B (SRB) assay.

Issue 2: Potential Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in this compound-treated wells.

  • Poor signal-to-noise ratio.

  • Inconsistent fluorescence readings.

Troubleshooting Steps:

  • Measure this compound Autofluorescence:

    • Prepare a plate with cell culture medium and various concentrations of this compound.

    • Do not add cells.

    • Read the fluorescence at the same excitation and emission wavelengths used for your viability assay.

    • Interpretation: If significant fluorescence is detected, this compound has intrinsic fluorescence that is interfering with the assay.

  • Use a Different Fluorophore:

    • If possible, select a viability dye with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound.

  • Employ a Non-Fluorescent Assay:

    • The most robust solution is to use a non-fluorescent method, such as the SRB assay or an ATP-based luminescent assay like CellTiter-Glo, after confirming the compound does not interfere with luciferase.

Issue 3: Inconsistent Results with ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

Symptoms:

  • High variability between replicate wells.

  • Lower than expected luminescent signal.

Troubleshooting Steps:

  • Check for Luciferase Inhibition:

    • Perform a cell-free ATP standard curve experiment.

    • Prepare a serial dilution of ATP in assay buffer.

    • Add this compound at the highest concentration used in your experiments to one set of ATP dilutions and the vehicle control to another.

    • Add the CellTiter-Glo® reagent and measure luminescence.

    • Interpretation: A significant decrease in the luminescent signal in the presence of this compound indicates inhibition of the luciferase enzyme.

  • Optimize Assay Protocol:

    • Ensure complete cell lysis by mixing the plate for the recommended time after adding the reagent.

    • Allow the luminescent signal to stabilize by incubating at room temperature for the recommended duration before reading.[7][8][9][10]

Data Presentation

Table 1: Troubleshooting Summary for Common Cell Viability Assays with this compound

Assay TypePrinciplePotential for this compound ArtifactRecommended Action
MTS/MTT Tetrazolium reduction by cellular dehydrogenasesHigh (Direct reduction of dye)Run compound-only controls. Switch to SRB assay for confirmation.
Fluorescence-Based Measures fluorescent dye conversion or retentionModerate (Intrinsic fluorescence of this compound)Measure compound autofluorescence. Switch to a non-fluorescent assay.
CellTiter-Glo® ATP-dependent luminescenceLow (Potential for luciferase inhibition)Perform a cell-free luciferase inhibition test.
SRB Stains total cellular proteinVery LowRecommended as a primary or confirmatory assay.

Experimental Protocols

Detailed Protocol: MTS Assay[11][12][13]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells) and the absorbance from compound-only controls. Calculate cell viability as a percentage of the vehicle-treated control.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[7][8][9][10]
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS Assay protocol, using an opaque-walled 96-well plate.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells). Calculate cell viability as a percentage of the vehicle-treated control.

Detailed Protocol: Sulforhodamine B (SRB) Assay[14][15][16][17][18]
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS Assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells). Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

GNE_495_Signaling_Pathway GNE495 This compound MAP4K4 MAP4K4 GNE495->MAP4K4 Inhibits JNK_Pathway JNK Signaling Pathway MAP4K4->JNK_Pathway Activates Cell_Proliferation Cell Proliferation JNK_Pathway->Cell_Proliferation Cell_Migration Cell Migration JNK_Pathway->Cell_Migration Angiogenesis Angiogenesis JNK_Pathway->Angiogenesis

Caption: this compound inhibits MAP4K4, blocking downstream JNK signaling.

Assay_Troubleshooting_Workflow Start Inconsistent Viability Assay Results with this compound AssayType Identify Assay Type Start->AssayType Tetrazolium Tetrazolium-Based (MTS, MTT) AssayType->Tetrazolium Redox Fluorescence Fluorescence-Based AssayType->Fluorescence Fluor. Luminescence Luminescence-Based (CellTiter-Glo) AssayType->Luminescence Lumin. CompoundControl Run Compound-Only Control Tetrazolium->CompoundControl Autofluorescence Measure Compound Autofluorescence Fluorescence->Autofluorescence LuciferaseInhibition Test for Luciferase Inhibition Luminescence->LuciferaseInhibition Interference Interference Confirmed? CompoundControl->Interference InterferenceF Interference Confirmed? Autofluorescence->InterferenceF InterferenceL Inhibition Confirmed? LuciferaseInhibition->InterferenceL SwitchAssay Switch to SRB Assay Interference->SwitchAssay Yes Optimize Optimize Protocol Interference->Optimize No InterferenceF->SwitchAssay Yes InterferenceF->Optimize No InterferenceL->SwitchAssay Yes InterferenceL->Optimize No End Reliable Results SwitchAssay->End Optimize->End

Caption: Troubleshooting workflow for this compound in cell viability assays.

SRB_Assay_Workflow A 1. Seed Cells & Treat with this compound B 2. Fix Cells with TCA A->B C 3. Wash and Dry Plate B->C D 4. Stain with SRB C->D E 5. Wash and Dry Plate D->E F 6. Solubilize Dye E->F G 7. Measure Absorbance F->G

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

References

Addressing GNE-495 variability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for GNE-495. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in animal studies. Our goal is to help you address potential sources of variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] It was developed through a structure-based design effort to have high potency and minimal brain penetration to avoid central nervous system (CNS) toxicity.[2][4] this compound functions by inhibiting MAP4K4, which is involved in numerous biological processes, including inflammation, angiogenesis, and cancer.[3][4] The inhibitor has demonstrated in vivo efficacy in models of retinal angiogenesis, where its effects mimic those of an inducible Map4k4 knockout.[2][3][4]

Q2: What is the established signaling pathway for MAP4K4?

MAP4K4 is an upstream kinase in the c-Jun N-terminal kinase (JNK) signaling pathway.[5] It can activate this pathway, which is associated with inflammation, apoptosis, and other stress responses.[5][6][7] this compound's inhibition of MAP4K4 is expected to attenuate downstream JNK signaling.[8]

MAP4K4_Signaling_Pathway cluster_input Upstream Signals cluster_kinase_cascade MAPK Cascade cluster_output Cellular Response TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 Stress Cellular Stress Stress->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 activates MINK MINK TNIK TNIK MKK4 MKK4 MEKK1->MKK4 activates JNK JNK MKK4->JNK activates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Migration Cell Migration JNK->Migration GNE495 This compound GNE495->MAP4K4 GNE495->MINK GNE495->TNIK

Caption: MAP4K4 signaling cascade and the inhibitory action of this compound.

Troubleshooting In Vivo Variability

Q3: My results are inconsistent between experiments. What are the common sources of variability when using this compound?

Variability in animal studies can arise from multiple factors. For a compound like this compound, key areas to investigate are drug formulation and administration, animal-specific factors, and potential off-target effects. A systematic approach to troubleshooting is recommended.

Troubleshooting_Workflow cluster_formulation Formulation Checks cluster_dosing Dosing Checks cluster_animals Animal Checks Start Inconsistent In Vivo Results? CheckFormulation 1. Verify Formulation & Solubility Start->CheckFormulation Start Here CheckDosing 2. Confirm Dosing & Administration CheckFormulation->CheckDosing Formulation OK? F1 Correct vehicle? CheckFormulation->F1 CheckAnimals 3. Assess Animal Model & Health CheckDosing->CheckAnimals Dosing OK? D1 Accurate dose volume? CheckDosing->D1 CheckTargets 4. Consider Off-Target Effects CheckAnimals->CheckTargets Animals OK? A1 Consistent age, sex, strain? CheckAnimals->A1 Outcome Consistent Results CheckTargets->Outcome Understood? F2 Fully dissolved/suspended? F1->F2 F3 Freshly prepared? F2->F3 D2 Consistent ROA technique? (e.g., true IP) D1->D2 D3 Correct dosing schedule? D2->D3 A2 Animals healthy? A1->A2 A3 Standardized housing? A2->A3

References

GNE-495 cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing GNE-495 in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1] Its primary mechanism of action is the inhibition of the kinase activity of MAP4K4, which is an upstream regulator of several signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] By inhibiting MAP4K4, this compound can modulate cellular processes such as proliferation, migration, and apoptosis.

Q2: In which cell lines has this compound shown cytotoxic effects?

Published research has demonstrated that this compound exhibits cytotoxic effects in various cancer cell lines, particularly in pancreatic and breast cancer. Studies have shown that this compound can induce cell death and inhibit cell cycle progression in pancreatic cancer cell lines such as Capan-1 and PANC-1.[3] It has also been investigated for its potential to enhance the efficacy of radiotherapy in radioresistant breast cancer cells. While its anti-angiogenic properties have been noted in Human Umbilical Vein Endothelial Cells (HUVEC), its cytotoxic profile across a broad spectrum of cell lines is still an active area of research.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term use, aliquots of the stock solution can be stored at -20°C.

Q4: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected cytotoxicity results Cell line variability or passage number.Ensure consistent use of cell lines from a reliable source and within a specific passage number range. Different cell lines can have varying sensitivity to this compound.
Inaccurate drug concentration.Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma).
Low or no observed cytotoxicity Insufficient incubation time.Optimize the incubation time for this compound treatment. Cytotoxic effects may be time-dependent.
Sub-optimal drug concentration.Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective dose for your specific cell line.
Cell confluence.Ensure that cells are in the logarithmic growth phase and at an appropriate confluence at the time of treatment. Over-confluent or sparse cultures can affect results.
High background in cytotoxicity assays Issues with assay reagents.Check the expiration dates and storage conditions of all assay reagents. Use appropriate controls to identify the source of the high background.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is not toxic to the cells. Run a vehicle control (medium with the same concentration of DMSO without this compound).

Data Presentation

This compound Cytotoxicity (IC50 Values)

Disclaimer: The following table provides representative data on the cytotoxic effects of this compound. Specific IC50 values can vary depending on the experimental conditions and the specific cell line passage number. Researchers should determine the IC50 values for their own experimental setup.

Cell LineCancer TypeAssayIncubation Time (hours)Reported IC50 (µM)
Capan-1Pancreatic CancerProliferation Assay72Data not available in provided search results
PANC-1Pancreatic CancerProliferation Assay72Data not available in provided search results
MCF-7Breast CancerViability Assay48Data not available in provided search results
MDA-MB-231Breast CancerViability Assay48Data not available in provided search results
HUVECNon-cancerousMigration Assay24Not applicable (effect on migration, not cytotoxicity)

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathways

GNE_495_Signaling_Pathway GNE_495 This compound MAP4K4 MAP4K4 GNE_495->MAP4K4 Inhibits JNK_pathway JNK Pathway MAP4K4->JNK_pathway p38_pathway p38 MAPK Pathway MAP4K4->p38_pathway Hippo_pathway Hippo Pathway MAP4K4->Hippo_pathway Proliferation Cell Proliferation JNK_pathway->Proliferation Migration Cell Migration JNK_pathway->Migration Apoptosis Apoptosis JNK_pathway->Apoptosis p38_pathway->Proliferation p38_pathway->Apoptosis Hippo_pathway->Proliferation Inhibits Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_gne495 Prepare this compound dilutions incubate_24h->prepare_gne495 treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_gne495->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

How to minimize GNE-495 off-target activity on MINK1/TNIK

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Minimize GNE-495 Off-Target Activity on MINK1/TNIK

This technical support guide is designed for researchers, scientists, and drug development professionals using this compound. It provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help distinguish on-target MAP4K4 activity from off-target effects on MINK1 and TNIK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4][5][6] It was developed through a structure-based design effort to have excellent potency and favorable pharmacokinetic properties for in vivo studies, particularly in models of retinal angiogenesis.[1][4] The biochemical IC50 of this compound against MAP4K4 is approximately 3.7 nM.[2][3][5]

Q2: What are the known off-target kinases of this compound?

A2: The most significant known off-targets of this compound are Misshapen-like kinase 1 (MINK1, also known as MAP4K6) and TRAF2- and NCK-interacting kinase (TNIK, also known as MAP4K7).[1][7] Due to the high degree of homology in the ATP-binding pocket among these kinases, this compound inhibits MINK1 and TNIK with potencies similar to its primary target, MAP4K4.[1]

Q3: Why is it important to consider the off-target activity of this compound on MINK1 and TNIK?

A3: MAP4K4, MINK1, and TNIK are all members of the Ste20 kinase family and have been shown to act redundantly in the same signaling pathway.[7][8] Specifically, they converge to regulate the DLK/JNK signaling cascade, which is involved in stress-induced neuronal signaling.[7][8] Therefore, pharmacological inhibition with this compound will likely affect the activity of all three kinases.[1][7] Dissecting which specific kinase is responsible for an observed phenotype is critical for accurate interpretation of experimental results.

Q4: What are the known functions of MAP4K4, MINK1, and TNIK?

A4: These three kinases are regulators of the DLK/JNK signaling pathway.[7][8] This pathway is crucial for various cellular processes, including neuronal degeneration, axon regeneration, and stress responses.[7][8] Studies have shown that targeting MAP4K4, MINK1, and TNIK together, but not individually, potently protects neurons from degeneration in certain models.[7][8] MINK1 and TNIK are also involved in regulating neuronal structure, synapse number, and AMPA receptor function.[9][10]

Q5: How can I determine if my observed phenotype is due to on-target (MAP4K4) or off-target (MINK1/TNIK) inhibition?

A5: A multi-pronged approach is necessary. Key strategies include:

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA/shRNA to individually knock down or knock out MAP4K4, MINK1, and TNIK. Comparing the resulting phenotypes to that of this compound treatment is the most definitive way to attribute the effect to a specific kinase.[11]

  • Use of Structurally Different Inhibitors: Employ other MAP4K4 inhibitors with potentially different selectivity profiles against MINK1 and TNIK to see if the phenotype is consistently reproduced.[12]

  • Dose-Response Analysis: Carefully titrate this compound to the lowest effective concentration. While difficult due to the similar potencies, subtle differences in cellular IC50 values might be exploited.[11]

Quantitative Data Summary

The following table summarizes the reported biochemical potencies of this compound against its primary target MAP4K4 and the off-target kinases MINK1 and TNIK. The similar IC50 values highlight the challenge of achieving selectivity through pharmacological means alone.

KinaseThis compound Biochemical IC50Citation(s)
MAP4K43.7 nM[2][3][5]
MINK15.2 nM[7]
TNIK4.8 nM[7]

Troubleshooting Guides

Problem: The observed cellular phenotype does not align with the known functions of MAP4K4.

This is a strong indicator of off-target activity. Since this compound potently inhibits MINK1 and TNIK, which share downstream signaling pathways with MAP4K4, the phenotype could result from the inhibition of one or both of these kinases, or the combined inhibition of all three.[7][8]

  • Signaling Pathway Analysis: The diagram below illustrates how MAP4K4, MINK1, and TNIK all converge on the DLK/JNK signaling pathway in response to cellular stress. Inhibition by this compound blocks this entire signaling axis.

    GNE495_Pathway cluster_upstream Upstream Stress Signals cluster_map4k MAP4K Family Kinases cluster_downstream Downstream Cascade Stress Trophic Factor Withdrawal / Stress MAP4K4 MAP4K4 Stress->MAP4K4 MINK1 MINK1 Stress->MINK1 TNIK TNIK Stress->TNIK DLK DLK Activation MAP4K4->DLK Redundant Regulation MINK1->DLK Redundant Regulation TNIK->DLK Redundant Regulation JNK JNK Signaling DLK->JNK cJun c-Jun Phosphorylation JNK->cJun Response Neuronal Degeneration / Axon Regeneration cJun->Response GNE495 This compound GNE495->MAP4K4 GNE495->MINK1 Off-Target GNE495->TNIK Off-Target

    Figure 1. this compound inhibits MAP4K4, MINK1, and TNIK, which regulate the JNK pathway.

  • Recommended Action:

    • Confirm Pathway Inhibition: Use Western blotting to check the phosphorylation status of downstream targets like c-Jun. This compound treatment should suppress c-Jun phosphorylation in relevant models.[7]

    • Genetic Dissection: Proceed with siRNA or CRISPR-Cas9 knockdown of each kinase individually to determine which one is responsible for the phenotype. (See Protocol 2).

Problem: How to experimentally confirm and differentiate the on- and off-target effects of this compound.

This requires a systematic workflow to isolate the contribution of each kinase to the observed biological effect.

  • Experimental Workflow: The following diagram outlines a logical workflow to dissect the effects of this compound.

    Figure 2. Workflow to Differentiate On-Target vs. Off-Target Effects of this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (General Methodology)

This protocol describes a general method to determine the IC50 of an inhibitor against a target kinase, similar to the one used to characterize this compound.[7]

  • Reagents and Materials:

    • Recombinant human kinase (MAP4K4, MINK1, or TNIK)

    • Kinase-specific substrate

    • ATP (radiolabeled or used in a detection system like ADP-Glo™)

    • Kinase reaction buffer

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well or 384-well assay plates

    • Detection reagent (e.g., ADP-Glo™) and luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer. A typical 12-point concentration curve might range from 10 µM down to 6 pM.[7]

    • In a white 96-well plate, add the recombinant kinase protein (e.g., 30 ng of TNIK).[7]

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate for 60 minutes at room temperature according to the manufacturer's protocol.[7]

    • Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate for 40 minutes, then add the Kinase Detection Reagent and incubate for another 30 minutes.[7]

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Differentiating On-/Off-Target Effects using siRNA

This protocol provides a framework for using small interfering RNA (siRNA) to knock down the expression of MAP4K4, MINK1, and TNIK to investigate their individual roles in a cellular phenotype observed with this compound.

  • Reagents and Materials:

    • Cell line of interest

    • siRNA duplexes targeting MAP4K4, MINK1, TNIK, and a non-targeting control (scrambled siRNA)

    • Lipofectamine™ RNAiMAX or similar transfection reagent

    • Opti-MEM™ or similar reduced-serum medium

    • Antibodies against MAP4K4, MINK1, TNIK, and a loading control (e.g., GAPDH) for Western blot validation

    • Reagents for the specific phenotypic assay (e.g., cell migration, apoptosis assay)

  • Procedure:

    • Transfection:

      • Day 1: Seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

      • Day 2: For each well, dilute siRNA (e.g., 25 pmol) and transfection reagent separately in reduced-serum medium. Combine, incubate for 15-20 minutes at room temperature to allow complex formation, and add to the cells.

      • Prepare separate wells for: Non-targeting control siRNA, MAP4K4 siRNA, MINK1 siRNA, and TNIK siRNA.

    • Incubation and Validation:

      • Incubate the cells for 48-72 hours post-transfection to allow for protein knockdown.

      • After incubation, lyse a parallel set of cells from each condition and perform a Western blot to confirm the specific and efficient knockdown of each target protein.

    • Phenotypic Analysis:

      • At 48-72 hours post-transfection, treat one set of knockdown cells with a vehicle control and another set with this compound at the desired concentration.

      • Simultaneously, perform the phenotypic assay on the siRNA-treated cells (without this compound).

    • Data Analysis:

      • Compare: Compare the phenotype in the MAP4K4 knockdown cells to the phenotype observed with this compound treatment in control cells. A match suggests the effect is on-target.

      • Compare: Compare the phenotypes in the MINK1 and TNIK knockdown cells to the this compound-induced phenotype. A match suggests the effect is due to off-target inhibition of that respective kinase.

      • Observe Redundancy: If no single knockdown reproduces the this compound phenotype, it may indicate a redundant function, requiring double or triple knockdown experiments.[7]

References

GNE-495 western blot troubleshooting for phospho-proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-495 in Western blot analyses of phospho-proteins.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Western blot experiments with this compound for the detection of phosphorylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] It functions by blocking the kinase activity of MAP4K4, which is involved in various cellular processes, including signaling pathways that regulate cell migration, proliferation, and apoptosis.

Q2: What is the expected effect of this compound on downstream signaling pathways?

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6][7] Treatment with this compound is expected to decrease the phosphorylation of downstream targets in this pathway, such as JNK and c-Jun.[4][5][7] It may also affect other MAP4K4 substrates like Mixed Lineage Kinase 3 (MLK3).[6][8]

Q3: What concentration of this compound should I use for my cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 800 nM has been successfully used in dorsal root ganglion (DRG) neuron lysates to block the phosphorylation of c-Jun and JNK.[4][5][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?

Several factors could contribute to this observation:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit MAP4K4 in your specific cell line. Consider performing a dose-response curve.

  • Incorrect Timing: The time point at which you are harvesting your cells might not be optimal to observe the maximum inhibitory effect. A time-course experiment is recommended.

  • Cell Line Specificity: The role of MAP4K4 in the phosphorylation of your target protein may not be significant in the cell line you are using.

  • Antibody Issues: The phospho-specific antibody may not be sensitive or specific enough. Ensure your antibody is validated for Western blotting and recognizes the phosphorylated form of your target.

  • General Western Blotting Problems: Issues with sample preparation, protein transfer, or antibody incubation can all lead to a lack of signal. Please refer to the detailed troubleshooting guide below.

Troubleshooting Guide: Phospho-Protein Western Blotting with this compound

Problem Possible Cause Recommended Solution
No Signal or Weak Signal for Phospho-Protein Ineffective this compound treatmentOptimize this compound concentration and treatment duration.
Low abundance of the phosphorylated proteinIncrease the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your target protein.
Poor antibody performanceUse a different phospho-specific antibody from a reputable vendor. Ensure the antibody has been validated for Western blotting.
Inefficient protein transferVerify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.
Phosphatase activity during sample preparationAlways work on ice and use ice-cold buffers. Add phosphatase inhibitors to your lysis buffer.
High Background Non-specific antibody bindingIncrease the number and duration of washes. Optimize the blocking step by trying different blocking agents (e.g., BSA instead of milk, as milk contains phosphoproteins).
Contaminated buffersPrepare fresh buffers for each experiment.
Too high antibody concentrationTitrate your primary and secondary antibody concentrations to find the optimal dilution.
Non-Specific Bands Antibody cross-reactivityUse a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence.
Protein degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.
Inconsistent Results Between Blots Uneven protein loadingPerform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your results.
Variability in experimental conditionsMaintain consistent incubation times, temperatures, and washing steps for all experiments.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

Parameter Value Reference
IC50 for MAP4K4 3.7 nM[2]
Effective Concentration in Cell Culture 800 nM (in DRG neurons)[4][5][7]

Experimental Protocols

Detailed Protocol for Phospho-Protein Western Blotting Following this compound Treatment

This protocol is adapted from methodologies used to assess the effect of this compound on the JNK signaling pathway.[4][5][7]

1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with the desired concentration of this compound (e.g., a dose-response from 100 nM to 1 µM) or a vehicle control (e.g., DMSO) for the desired amount of time (e.g., 1, 3, 6, or 24 hours).

2. Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation: a. To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE: a. Load the boiled samples into the wells of a polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and visualize the protein bands by staining with Ponceau S to confirm transfer efficiency. c. Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).

7. Blocking: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when probing for phospho-proteins, as it contains casein, a phosphoprotein that can cause high background.

8. Primary Antibody Incubation: a. Dilute the phospho-specific primary antibody in 5% BSA in TBST at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

9. Washing: a. Wash the membrane three times for 10 minutes each with TBST at room temperature.

10. Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

11. Washing: a. Wash the membrane three times for 10 minutes each with TBST at room temperature.

12. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.

13. Stripping and Re-probing (Optional): a. To detect the total protein as a loading control, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, wash the membrane extensively and re-block before incubating with the antibody for the total protein.

Visualizations

GNE_495_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway MAPK Signaling Cascade GNE_495 This compound MAP4K4 MAP4K4 GNE_495->MAP4K4 Inhibition MLK3 MLK3 MAP4K4->MLK3 Phosphorylates p_MLK3 p-MLK3 MLK3->p_MLK3 JNK JNK p_JNK p-JNK JNK->p_JNK cJun c-Jun p_cJun p-c-Jun cJun->p_cJun p_MLK3->JNK Activates p_JNK->cJun Phosphorylates Cellular_Response Cellular Response (e.g., Migration, Apoptosis) p_cJun->Cellular_Response Regulates Transcription

Caption: this compound inhibits MAP4K4, blocking downstream phosphorylation in the JNK pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Treatment 1. Cell Treatment with this compound Cell_Lysis 2. Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Antibody) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging Analysis 11. Data Analysis & Normalization Imaging->Analysis

Caption: Workflow for phospho-protein Western blotting with this compound.

Troubleshooting_Tree Start No/Weak Phospho Signal Check_Total Check Total Protein Level Start->Check_Total Total_OK Total Protein OK? Check_Total->Total_OK Phospho_Issue Phosphorylation Issue Total_OK->Phospho_Issue Yes Loading_Issue Loading/Transfer Issue Total_OK->Loading_Issue No Optimize_GNE Optimize this compound Dose/Time Phospho_Issue->Optimize_GNE Check_Ab Check Phospho-Ab Specificity Phospho_Issue->Check_Ab Check_Lysis Ensure Phosphatase Inhibitors Used Phospho_Issue->Check_Lysis Check_Ponceau Check Ponceau Stain Loading_Issue->Check_Ponceau Quantify_Protein Re-quantify Protein Loading_Issue->Quantify_Protein

Caption: Troubleshooting decision tree for weak or no phospho-protein signal.

References

Technical Support Center: Overcoming GNE-495 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MAP4K4 inhibitor, GNE-495, in cancer cell experiments.

Troubleshooting Guides

This section addresses common issues observed during experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced growth inhibition at previously effective concentrations. What could be the cause, and how can I investigate it?

Possible Causes:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for MAP4K4 inhibition. The most common bypass pathways are the PI3K/AKT/mTOR and the MAPK/ERK pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Workflow:

troubleshooting_workflow_1 start Decreased this compound Sensitivity Observed western_blot Perform Western Blot Analysis Compare parental (sensitive) vs. resistant cells Probe for key proteins in bypass pathways: - p-AKT (Ser473) / total AKT - p-ERK1/2 (Thr202/Tyr204) / total ERK1/2 - MDR1 - MAP4K4 start->western_blot result_bypass {Results Analysis | Increased p-AKT or p-ERK levels in resistant cells?} western_blot->result_bypass result_efflux {Results Analysis | Increased MDR1 expression in resistant cells?} western_blot->result_efflux solution_bypass Hypothesis: Bypass pathway activation. Solution: Test combination therapy with a PI3K or MEK inhibitor. (See Synergy Study Protocol) result_bypass->solution_bypass Yes no_change No significant changes observed. Consider other mechanisms (e.g., MAP4K4 mutation). (See Issue 2) result_bypass->no_change No solution_efflux Hypothesis: Increased drug efflux. Solution: Test co-treatment with an MDR1 inhibitor (e.g., Verapamil, Tariquidar). result_efflux->solution_efflux Yes result_efflux->no_change No GNE-495_MoA cluster_upstream Upstream Signals cluster_pathway MAPK Signaling Cascade cluster_downstream Cellular Response Growth Factors, Stress Growth Factors, Stress MAP4K4 MAP4K4 Growth Factors, Stress->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 JNK JNK MLK3->JNK Response Proliferation, Migration, Invasion JNK->Response GNE495 This compound GNE495->MAP4K4 inhibition

GNE-495 Technical Support Center: In Vivo Formulation and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-495. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound is difficult to dissolve for in vivo administration. What are the recommended solvents and formulation strategies?

A1: this compound is a poorly water-soluble compound, which is a common characteristic of many kinase inhibitors. The initial step is to prepare a high-concentration stock solution in an organic solvent. Subsequently, this stock solution can be diluted into an appropriate vehicle for in vivo administration.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl sulfoxide (B87167) (DMSO): this compound is soluble in DMSO at approximately 2 mg/mL with the aid of sonication.[1] It is crucial to use anhydrous, high-purity DMSO to prepare the stock solution.

    • Dimethylformamide (DMF): this compound also shows solubility in DMF.

  • Formulation Strategies for In Vivo Dosing:

    • For Intraperitoneal (IP) Injection: A common strategy for IP injection of poorly soluble compounds involves a co-solvent system. For instance, a stock solution in DMSO can be further diluted in a vehicle containing polyethylene (B3416737) glycol (PEG), such as PEG400, and a surfactant like Tween 80 to maintain solubility and improve tolerability.

    • For Oral Gavage (PO): For oral administration, this compound can be formulated as a suspension. A typical vehicle for this purpose is an aqueous solution of 0.5% methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) with a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.2%) to aid in wetting and prevent aggregation of the compound.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into an aqueous vehicle. How can I prevent this?

A2: Precipitation upon dilution into an aqueous environment is a common challenge with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final formulation. Here are some troubleshooting tips:

  • Optimize the Co-solvent Ratio: Increase the proportion of co-solvents like PEG400 in your final formulation. A higher percentage of organic components can help keep the compound in solution.

  • Incorporate a Surfactant: Surfactants such as Tween 80 or Solutol HS 15 can form micelles that encapsulate the drug, preventing precipitation and improving bioavailability.

  • Sonication: After preparing the final formulation, sonicate the solution to ensure it is homogenous and to break up any small precipitates that may have formed.

  • Prepare Fresh Formulations: To ensure consistency and avoid issues with stability, it is best practice to prepare the dosing formulations fresh for each experiment.

Q3: What are the reported pharmacokinetic properties of this compound that I should be aware of when designing my in vivo study?

A3: this compound has been shown to have a favorable pharmacokinetic (PK) profile across multiple species. Key characteristics include low clearance rates and moderate terminal half-lives. Notably, it has an acceptable oral bioavailability, with a reported fraction absorbed (F) of 37-47%.[1] This indicates that a significant portion of the drug is absorbed into the systemic circulation after oral administration.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[2][3] MAP4K4 is a serine/threonine kinase that plays a role in various cellular processes, including cell migration, proliferation, and inflammation, by activating downstream signaling pathways such as the JNK and p38 MAPK pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₀FN₅O₂[3]
Molecular Weight 405.4 g/mol [3]
IC₅₀ (MAP4K4) 3.7 nM[1]
Solubility in DMSO ~2 mg/mL (with sonication)[1]
Oral Bioavailability (F) 37-47%[1]

Table 1: Physicochemical and Pharmacological Properties of this compound.

SpeciesRouteDose (mg/kg)Key FindingsReference
MouseIV1Low clearance, moderate terminal half-life.[2]
MousePO5Oral bioavailability (F) of 37-47%.[2]
RatIV1Favorable pharmacokinetic profile.[2]
RatPO5Good oral exposure.[2]
DogIV1Consistent pharmacokinetic profile across species.[2]
DogPO5Reasonable oral bioavailability.[2]

Table 2: Summary of In Vivo Pharmacokinetic Studies with this compound.

Experimental Protocols

1. Protocol for Formulation of this compound for Intraperitoneal (IP) Injection

This protocol provides a general guideline for preparing a this compound formulation suitable for IP injection in mice, based on common practices for poorly soluble kinase inhibitors.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex and sonicate until the compound is completely dissolved. This may require gentle warming.

  • Prepare the vehicle solution.

    • In a sterile tube, mix PEG400 and Tween 80 in a 9:1 ratio (e.g., 450 µL PEG400 and 50 µL Tween 80).

  • Prepare the final dosing solution.

    • For a final concentration of 1 mg/mL, slowly add 1 part of the this compound stock solution to 9 parts of the vehicle solution while vortexing.

    • For example, to prepare 1 mL of dosing solution, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the PEG400/Tween 80 vehicle.

    • Further dilute this solution with sterile saline to achieve the desired final concentration and a tolerable DMSO concentration (typically <10% of the final injection volume). For example, a 1:1 dilution with saline would result in a final vehicle composition of 5% DMSO, 45% PEG400, 5% Tween 80, and 45% saline.

  • Final Preparation:

    • Vortex the final solution thoroughly.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, sonication may be required.

    • Administer the formulation to the animals immediately after preparation.

2. Protocol for Pharmacokinetic (PK) Study of this compound in Mice

This protocol outlines a typical PK study design for evaluating this compound in mice following oral administration.

Materials:

  • This compound formulation (e.g., suspension in 0.5% MC with 0.1% Tween 80)

  • CD-1 or C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single dose of the this compound formulation via oral gavage at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via retro-orbital bleeding or tail vein sampling into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

Visualizations

GNE_495_Formulation_Workflow cluster_preparation Formulation Preparation cluster_vehicle Vehicle Components GNE495_powder This compound Powder Stock_Solution High-Concentration Stock Solution GNE495_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Final_Formulation Final Dosing Formulation (Solution or Suspension) Stock_Solution->Final_Formulation Dilute Co_solvent Co-solvent (e.g., PEG400) Co_solvent->Final_Formulation Surfactant Surfactant (e.g., Tween 80) Surfactant->Final_Formulation Aqueous_Phase Aqueous Phase (e.g., Saline) Aqueous_Phase->Final_Formulation In_Vivo_Admin In Vivo Administration (IP or PO) Final_Formulation->In_Vivo_Admin

Caption: Workflow for preparing this compound formulations for in vivo studies.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Cascades cluster_jnk JNK Pathway cluster_p38 p38 MAPK Pathway Stress Cellular Stress MAP4K4 MAP4K4 Stress->MAP4K4 Cytokines Pro-inflammatory Cytokines Cytokines->MAP4K4 MAP3K_JNK MAP3K MAP4K4->MAP3K_JNK MAP3K_p38 MAP3K MAP4K4->MAP3K_p38 MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Cellular_Response Cellular Response (Inflammation, Migration, Apoptosis) AP1->Cellular_Response MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Transcription_Factors->Cellular_Response GNE495 This compound GNE495->MAP4K4

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Ensuring Consistent GNE-495 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent in vivo delivery of GNE-495, a potent and selective MAP4K4 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, angiogenesis, and cancer progression.[2] this compound exerts its effects by inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[3][4][5]

Q2: What are the primary challenges in delivering this compound in vivo?

The main challenge with this compound, as with many kinase inhibitors, is its poor aqueous solubility.[6][7] This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues such as:

  • Precipitation: The compound may fall out of solution before or during administration, leading to inaccurate dosing and potential local tissue irritation or toxicity.

  • Inconsistent Bioavailability: Poor solubility can result in variable absorption from the administration site, leading to inconsistent plasma concentrations and erratic efficacy in vivo.

  • Vehicle-Related Toxicity: The use of high concentrations of organic solvents like DMSO to dissolve this compound can cause adverse effects in animals.[8][9][10][11]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to prevent degradation.[1][12]

This compound In Vivo Delivery: Data and Protocols

Pharmacokinetic Properties of this compound

While specific quantitative pharmacokinetic parameters for this compound are not extensively published in publicly available literature, descriptive data from preclinical studies in various species indicate favorable properties for in vivo research.

Table 1: Summary of this compound Pharmacokinetic Profile

ParameterDescriptionSource(s)
Oral Bioavailability (F) 37-47% in preclinical species, indicating reasonable oral absorption.[1][12]
Clearance Characterized as low across all tested species.[1][12]
Terminal Half-Life Described as moderate in preclinical models.[1][12]
In Vivo Efficacy Demonstrated in a retinal angiogenesis model in neonatal mice.[2]
Experimental Protocols

Below are detailed protocols for the preparation of this compound formulations and their administration in vivo.

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol is adapted from common practices for formulating poorly soluble inhibitors for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 22 mg/mL). Sonication may be required to fully dissolve the compound.[12]

  • Vehicle Preparation (Example for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. In a sterile tube, add the required volume of the this compound stock solution in DMSO. b. Add 4 parts PEG300 to the DMSO solution and vortex thoroughly until the mixture is homogenous. c. Add 0.5 parts Tween-80 and vortex again. d. Slowly add 4.5 parts of sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation.

  • Final Formulation: The final solution should be clear. If any precipitation is observed, gentle warming or brief sonication may be used to redissolve the compound. Prepare the formulation fresh on the day of the experiment.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringe (1 mL)

  • Sterile needle (27-30 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct injection volume based on the desired dosage (e.g., 25 or 50 mg/kg).

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum or bladder.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

  • Administration: Inject the calculated volume of the this compound formulation.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with this compound In Vivo Delivery

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in the formulation - Low aqueous solubility of this compound.- Incorrect order of solvent addition.- Temperature fluctuations.- Ensure this compound is fully dissolved in DMSO before adding other vehicle components.- Add aqueous components (saline/PBS) slowly while vortexing.- Gentle warming or sonication can be used to redissolve precipitates. Prepare fresh on the day of use.
Inconsistent experimental results between animals - Inhomogeneous formulation (e.g., suspension instead of solution).- Inaccurate dosing.- Variable absorption due to precipitation at the injection site.- Ensure the final formulation is a clear solution. If a suspension is unavoidable, ensure it is uniformly mixed before drawing each dose.- Use a fresh, sterile syringe and needle for each animal.- Consider alternative formulation strategies to improve solubility, such as using SBE-β-CD.
Adverse reactions in animals (e.g., lethargy, ruffled fur) - Toxicity from the vehicle, particularly high concentrations of DMSO.- Local irritation from compound precipitation.- Minimize the final concentration of DMSO in the formulation (ideally ≤10%).- Conduct a vehicle-only control group to assess the tolerability of the formulation.- Ensure the formulation is clear and free of precipitates before injection.
Difficulty in achieving desired plasma concentrations - Poor absorption from the injection site.- Rapid metabolism or clearance.- Optimize the formulation to enhance solubility and absorption.- Consider a different route of administration (e.g., oral gavage if IP is problematic, or vice versa).- While this compound has low clearance, ensure the dosing regimen is appropriate for the experimental endpoint.

Visualizing the MAP4K4 Signaling Pathway

To understand the mechanism of action of this compound, it is essential to visualize its target pathway. The following diagram illustrates the central role of MAP4K4 in the JNK signaling cascade.

MAP4K4_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 MAP3K MAP3K (e.g., MEKK1, MLK3) MAP4K4->MAP3K GNE495 This compound GNE495->MAP4K4 Inhibition MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) cJun->Cellular_Response

This compound inhibits the MAP4K4 signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

GNE495_In_Vivo_Workflow start Start formulation This compound Formulation (Protocol 1) start->formulation dosing In Vivo Administration (e.g., IP Injection) formulation->dosing animal_model Select Animal Model (e.g., Mouse) animal_model->dosing monitoring Monitor Animals (Health & Behavior) dosing->monitoring data_collection Data Collection (e.g., Plasma Samples, Tissue) monitoring->data_collection analysis Pharmacokinetic & Pharmacodynamic Analysis data_collection->analysis results Results & Interpretation analysis->results end End results->end

A typical workflow for in vivo this compound experiments.

References

GNE-495 Technical Support Center: Investigating Impacts on Cell Morphology and Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-495 in studying cell morphology and adhesion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] Its primary mechanism is to block the kinase activity of MAP4K4, which is involved in various cellular processes, including cell proliferation, migration, and cytoskeletal dynamics.[4][5]

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound can lead to several morphological changes. In studies on retinal angiogenesis, this compound induced abnormal retinal vascular morphology.[4][6] In carcinoma cell clusters, inhibition of MAP4K4 with this compound resulted in a more circular cluster morphology, with less dynamic protrusions and retractions at the cell periphery.[7]

Q3: How does this compound affect cell adhesion and migration?

This compound has been shown to impact cell adhesion and migration primarily through its inhibition of MAP4K4. This inhibition can rescue adhesion defects in certain cancer cell lines.[5] In collective cell migration models, this compound treatment reduces the speed of cell migration in a dose-dependent manner.[7] The underlying mechanism involves the stabilization of focal adhesions and alterations in the actin cytoskeleton.[7][8]

Q4: Are there any known off-target effects of this compound?

While this compound is designed to be a selective MAP4K4 inhibitor, it is important to consider potential off-target effects. It has been noted that this compound can also inhibit the related kinases MINK and TNIK.[9] Researchers should include appropriate controls to verify that the observed effects are primarily due to MAP4K4 inhibition.

Q5: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, the powder form should be kept at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to one year.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or highly variable cell morphology after this compound treatment. 1. Inconsistent this compound concentration. 2. Cell line-specific responses. 3. Solvent (DMSO) toxicity at high concentrations.1. Ensure accurate and consistent dilution of the this compound stock solution. Perform a dose-response experiment to determine the optimal concentration. 2. Characterize the baseline morphology of your cell line and compare it to published data if available. 3. Maintain a final DMSO concentration below 0.1% in your cell culture medium and include a vehicle-only (DMSO) control.[1]
Inconsistent results in cell adhesion assays. 1. Suboptimal assay conditions (e.g., coating substrate, incubation time). 2. Variability in cell health and density. 3. this compound affecting the expression of adhesion molecules.1. Optimize your adhesion assay protocol for your specific cell type. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Investigate the expression levels of key adhesion proteins (e.g., integrins, cadherins) via Western blot or immunofluorescence.
Reduced cell migration is observed, but the underlying mechanism is unclear. 1. Alterations in focal adhesion dynamics. 2. Changes in cytoskeletal organization. 3. Impact on cell-cell junctions.1. Perform immunofluorescence staining for focal adhesion markers like paxillin (B1203293) or zyxin to analyze their number and distribution.[7][8] 2. Stain for F-actin to visualize changes in stress fibers and lamellipodia formation.[7] 3. Examine the localization of cell-cell adhesion proteins like E-cadherin or β-catenin.[7]
Difficulty in replicating in vivo efficacy observed in published studies. 1. Poor bioavailability or incorrect dosage. 2. Differences in the animal model.1. this compound has shown reasonable oral bioavailability (F=37-47%) in preclinical species.[3] Ensure the appropriate dose and administration route are used as described in the literature.[3][9] 2. Carefully consider the genetic background and characteristics of the animal model used.

Quantitative Data Summary

Table 1: Effect of this compound on A431 Carcinoma Cell Cluster Migration

TreatmentConcentration (µM)Mean Velocity (µm/h)Reference
DMSO (Control)-~25[7]
This compound0.1~20[7]
This compound0.5~18[7]
This compound1.0~15[7]

Table 2: Effect of this compound on Focal Adhesions in A431 Cells

TreatmentConcentration (µM)Number of Zyxin-Positive Focal AdhesionsReference
DMSO (Control)-~150[7][8]
This compound1.0~250[7][8]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Focal Adhesions

This protocol is adapted from studies investigating the effect of this compound on focal adhesion dynamics.[7][8]

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a focal adhesion protein (e.g., anti-paxillin, anti-zyxin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol provides a general framework for assessing the effect of this compound on collective cell migration.

Materials:

  • Cells cultured in a multi-well plate

  • This compound

  • Sterile pipette tip or scratcher

  • Culture medium

  • Microscope with live-cell imaging capabilities

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle (DMSO).

  • Place the plate on a microscope equipped with a stage-top incubator.

  • Acquire images of the scratch at regular intervals (e.g., every hour) for 24-48 hours.

  • Analyze the images to measure the rate of wound closure. This can be done by quantifying the change in the cell-free area over time.

Visualizations

GNE_495_Signaling_Pathway cluster_upstream Upstream Signals cluster_map4k4 MAP4K4 and Inhibitor cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects TNFa TNFα MAP4K4 MAP4K4 TNFa->MAP4K4 MatrixStiffness Low Matrix Stiffness MatrixStiffness->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Phosphorylates Hippo Hippo Pathway (LATS1/2) MAP4K4->Hippo Activates ERM ERM Proteins (e.g., Moesin) MAP4K4->ERM Phosphorylates DLK DLK MAP4K4->DLK Activates GNE495 This compound GNE495->MAP4K4 Inhibits CellMigration ↓ Cell Migration MLK3->CellMigration Hippo->CellMigration Cytoskeleton Altered Cytoskeleton ERM->Cytoskeleton Apoptosis ↓ Neuronal Apoptosis DLK->Apoptosis FocalAdhesion ↑ Focal Adhesion Stability FocalAdhesion->CellMigration Cytoskeleton->CellMigration Cytoskeleton->FocalAdhesion

Caption: this compound inhibits MAP4K4, impacting downstream signaling pathways that regulate cell behavior.

GNE495_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., on coverslips or multi-well plates) Treatment 3. Treat Cells (this compound vs. Vehicle Control) CellCulture->Treatment GNE495_Prep 2. Prepare this compound Stock (Dissolve in DMSO) GNE495_Prep->Treatment Morphology 4a. Morphology Analysis (Microscopy) Treatment->Morphology Adhesion 4b. Adhesion Assay Treatment->Adhesion Migration 4c. Migration Assay (e.g., Wound Healing) Treatment->Migration IF 4d. Immunofluorescence (e.g., for Focal Adhesions) Treatment->IF Data 5. Data Quantification and Statistical Analysis Morphology->Data Adhesion->Data Migration->Data IF->Data

Caption: A typical experimental workflow for studying the effects of this compound on cell properties.

References

Validation & Comparative

A Comparative Guide to MAP4K4 Inhibitors: GNE-495 vs. PF-06260933

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the selection of potent and selective tool compounds is critical for validating novel therapeutic targets. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant target in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. This guide provides a detailed, data-driven comparison of two widely used MAP4K4 inhibitors: GNE-495 and PF-06260933.

Performance and Physicochemical Properties

Both this compound and PF-06260933 are potent and highly selective inhibitors of MAP4K4. Notably, both compounds exhibit the same in vitro half-maximal inhibitory concentration (IC50) against the MAP4K4 kinase.[1][2][3][4][5][6][7] The key differences lie in their cellular potency and their reported applications in various disease models.

PropertyThis compoundPF-06260933
Biochemical IC50 (MAP4K4) 3.7 nM[1][2][3][7]3.7 nM[1][4][5][6][8][9]
Cellular IC50 Not explicitly reported160 nM[6][8][9]
Molecular Formula C22H20FN5O2[10]C16H13ClN4[5]
Molecular Weight 405.43 g/mol [10]296.75 g/mol [4]
Primary Reported In Vivo Use Retinal Angiogenesis[10][11]Diabetes, Atherosclerosis, Vascular Inflammation[5][8][12]
Oral Bioavailability (F) 37-47% (in mice)[2][3]Orally active, suitable for in vivo models[4][8]

Experimental Data and Applications

This compound: A Tool for Angiogenesis Research

This compound was developed through a structure-based design approach to create a potent and selective MAP4K4 inhibitor with good pharmacokinetic properties.[11] It has been effectively utilized in in vivo models of retinal angiogenesis, where its administration recapitulated the phenotype observed in MAP4K4 knockout mice, demonstrating its on-target effects.[11] this compound also shows inhibitory activity against the related kinases MINK and TNIK.[11]

PF-06260933: An Agent for Metabolic and Inflammatory Disease Models

PF-06260933 is another highly selective, orally active MAP4K4 inhibitor.[8] It has been extensively used to probe the function of MAP4K4 in metabolic and inflammatory contexts. For instance, treatment with PF-06260933 has been shown to prevent TNF-α-mediated endothelial permeability and reduce blood glucose levels in mouse models.[6][8] Furthermore, it has demonstrated efficacy in ameliorating plaque development in models of atherosclerosis.[8]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

A common method to determine the biochemical potency of kinase inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • Reagents : Recombinant human MAP4K4 catalytic domain, a suitable substrate peptide (e.g., a peptide derived from TRAF2), ATP, and FRET donor and acceptor fluorophores.

  • Procedure :

    • The inhibitor (this compound or PF-06260933) at varying concentrations is incubated with the MAP4K4 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified by measuring the FRET signal, which is proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.[13]

Cellular Assay for MAP4K4 Inhibition (PF-06260933)

This assay is designed to measure the ability of a compound to inhibit MAP4K4-mediated signaling within a cellular context.

  • Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell type.[8]

  • Procedure :

    • HUVECs are cultured in appropriate media.

    • Cells are treated with varying concentrations of the inhibitor (e.g., PF-06260933).

    • MAP4K4 signaling is stimulated, for example, by treating the cells with TNF-α.[8]

    • The phosphorylation of a downstream target of MAP4K4 is measured using techniques such as Western blotting or an ELISA-based assay.

    • The cellular IC50 is determined by quantifying the reduction in the phosphorylation signal as a function of inhibitor concentration.[9]

In Vivo Retinal Angiogenesis Model (this compound)

This model assesses the effect of MAP4K4 inhibition on blood vessel development in the eye.

  • Animal Model : Neonatal mice are used as their retinal vasculature is still developing.[11]

  • Procedure :

    • This compound is administered to neonatal mice, typically via intraperitoneal (IP) injection, at specified doses (e.g., 25 and 50 mg/kg).[2][11]

    • The treatment is continued for a defined period (e.g., daily from postnatal day 1 to 6).[11]

    • At the end of the study, the mice are euthanized, and their retinas are dissected.

    • The retinal vasculature is stained (e.g., with isolectin-B4) and imaged.[11]

    • The extent of vascular outgrowth and any morphological abnormalities are quantified to assess the effect of the inhibitor.[11]

In Vivo Atherosclerosis Model (PF-06260933)

This model evaluates the impact of MAP4K4 inhibition on the development of atherosclerotic plaques.

  • Animal Model : Apolipoprotein E-deficient (Apoe-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat diet are commonly used models.[8]

  • Procedure :

    • Mice are placed on a high-fat diet to induce atherosclerosis.

    • PF-06260933 is administered orally at a specified dose (e.g., 10 mg/kg) for a prolonged period (e.g., 6-10 weeks).[8]

    • Plasma glucose and lipid levels can also be measured to assess the metabolic effects of the inhibitor.[8]

Signaling Pathway and Experimental Workflow Diagrams

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 cluster_downstream Downstream Effectors & Cellular Processes TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 p53 p53 p53->MAP4K4 JNK_pathway JNK Pathway MAP4K4->JNK_pathway Hippo_pathway Hippo Pathway MAP4K4->Hippo_pathway mTOR_AMPK mTOR/AMPK Pathways MAP4K4->mTOR_AMPK Cytoskeletal_Dynamics Cytoskeletal Dynamics MAP4K4->Cytoskeletal_Dynamics Inflammation Inflammation JNK_pathway->Inflammation Angiogenesis Angiogenesis Hippo_pathway->Angiogenesis Insulin_Resistance Insulin Resistance mTOR_AMPK->Insulin_Resistance Cytoskeletal_Dynamics->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_inhibitors MAP4K4 Inhibitors Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Angiogenesis_Model Retinal Angiogenesis Model (e.g., this compound) Biochemical_Assay->Angiogenesis_Model Cellular_Assay Cell-Based Assay (Cellular Potency) Metabolic_Model Atherosclerosis/Diabetes Model (e.g., PF-06260933) Cellular_Assay->Metabolic_Model GNE_495 This compound GNE_495->Biochemical_Assay GNE_495->Angiogenesis_Model PF_06260933 PF-06260933 PF_06260933->Biochemical_Assay PF_06260933->Cellular_Assay PF_06260933->Metabolic_Model

References

A Comparative Guide to the Efficacy of GNE-495 and Other Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel MAP4K4 inhibitor, GNE-495, with established angiogenesis inhibitors that primarily target the VEGF signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic potential of anti-angiogenic agents.

Introduction to Angiogenesis and Its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply for oxygen and nutrients. They achieve this by releasing pro-angiogenic signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being a key player.

Angiogenesis inhibitors are designed to disrupt this process, effectively starving tumors of their blood supply. While many approved drugs, such as Bevacizumab, Sunitinib, and Sorafenib, target the VEGF pathway, newer agents like this compound explore alternative signaling cascades, offering potentially different efficacy and safety profiles.

Mechanism of Action: MAP4K4 vs. VEGF Inhibition

The primary distinction between this compound and many other angiogenesis inhibitors lies in their molecular targets.

  • This compound: This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase involved in various cellular processes, including inflammation, cell migration, and embryonic development.[1][2] Its role in angiogenesis is a key area of investigation. By inhibiting MAP4K4, this compound disrupts downstream signaling cascades that contribute to vascular development.[1][3]

  • VEGF Pathway Inhibitors: This is a broad class of drugs that interfere with the signaling of VEGF.[4][5]

    • Monoclonal Antibodies (e.g., Bevacizumab): These drugs bind directly to the VEGF-A ligand, preventing it from activating its receptor (VEGFR) on the surface of endothelial cells.[4]

    • Tyrosine Kinase Inhibitors (TKIs) (e.g., Axitinib, Sorafenib, Sunitinib): These small molecules enter the endothelial cell and block the intracellular kinase domain of the VEGF receptor (VEGFR). This prevents the receptor from initiating the downstream signaling required for endothelial cell proliferation, migration, and survival.[4]

Signaling Pathway Diagrams

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 Inhibition cluster_downstream Downstream Effectors cluster_output Cellular Response Growth_Factors Growth Factors / Stress MAP4K4 MAP4K4 Growth_Factors->MAP4K4 RAP2 RAP2 GTPase RAP2->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway GNE_495 This compound GNE_495->MAP4K4 Inhibits Angiogenesis Angiogenesis MLK3->Angiogenesis JNK_Pathway->Angiogenesis

VEGF_Signaling_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_output Cellular Response VEGF_A VEGF-A VEGFR VEGFR-2 VEGF_A->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF_A Blocks PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC_MAPK PKC/MAPK Pathway PLCg->PKC_MAPK AKT AKT Pathway PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Response Cell Proliferation, Migration, Survival (Angiogenesis) PKC_MAPK->Response AKT->Response RAF_MEK_ERK->Response TKIs Axitinib, Sorafenib, Sunitinib TKIs->VEGFR Inhibits Kinase Activity

Comparative Efficacy Data

Direct comparison of efficacy is challenging due to variations in experimental models. The following tables summarize key quantitative data for this compound and other prominent angiogenesis inhibitors.

Table 1: In Vitro Potency (IC₅₀)
InhibitorPrimary Target(s)IC₅₀ (nM)Reference(s)
This compound MAP4K43.7
Axitinib VEGFR-1, VEGFR-2, VEGFR-30.1, 0.2, 0.1-0.3
Sorafenib VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, RAF-16, 20, 5, 7, 6
Sunitinib VEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, c-Kit80, 3, 4, <2, <1

Note: IC₅₀ values can vary based on assay conditions. The values presented are representative figures from published studies.

Table 2: Summary of In Vivo Efficacy
InhibitorExperimental ModelDosageKey FindingReference(s)
This compound Neonatal Mouse Retinal Angiogenesis25 and 50 mg/kg (IP)Dose-dependently delayed retinal vascular outgrowth and induced abnormal vascular morphology.
Axitinib Human Renal Cell Carcinoma (RCC) Xenograft30 mg/kg (Oral, BID)Significant tumor growth inhibition.
Sorafenib Human Tumor Xenografts (various)10-100 mg/kg (Oral, QD)Inhibition of tumor growth and tumor-associated angiogenesis.
Sunitinib Human Tumor Xenografts (various)20-80 mg/kg (Oral, QD)Tumor regression and reduction in microvessel density.
Bevacizumab Colorectal Cancer Xenograft5 mg/kg (IV, twice weekly)Significant reduction in tumor growth and microvessel density.

Key Experimental Protocols

Standardized assays are crucial for evaluating the anti-angiogenic potential of compounds. Below are detailed protocols for two widely used methods.

In Vivo Neonatal Retinal Angiogenesis Assay

This model is particularly relevant for this compound and assesses the impact of an inhibitor on developmental angiogenesis.

Objective: To quantify the effect of an inhibitor on the growth and patterning of the retinal vasculature in newborn mice.

Methodology:

  • Animal Dosing: Use neonatal mouse pups (e.g., postnatal day 3). Administer the test compound (e.g., this compound at 25 or 50 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for a defined period (e.g., 4 days).

  • Tissue Collection: At the end of the treatment period (e.g., postnatal day 7), euthanize the pups and carefully enucleate the eyes.

  • Retina Dissection: Fix the eyes in 4% paraformaldehyde. Under a dissecting microscope, dissect the retinas, ensuring the vascular network remains intact.

  • Immunostaining: Permeabilize the retinas and stain with a fluorescently-labeled antibody against an endothelial cell marker (e.g., Isolectin B4 or anti-CD31) to visualize the blood vessels.

  • Imaging: Flat-mount the stained retinas on a microscope slide and capture images using a fluorescence or confocal microscope.

  • Quantification: Use imaging software to measure key parameters of angiogenesis:

    • Vascular Outgrowth: Measure the radial extension of the vascular plexus from the optic nerve head to the periphery.

    • Vascular Density: Calculate the percentage of the retinal area covered by blood vessels.

    • Branch Points: Count the number of vessel branch points in a defined area.

  • Statistical Analysis: Compare the quantified parameters between the inhibitor-treated and vehicle control groups to determine statistical significance.

Retinal_Angiogenesis_Workflow cluster_animal Animal Phase cluster_lab Bench Phase cluster_analysis Analysis Phase A Neonatal Mouse Pups (e.g., P3) B Daily IP Injection (this compound or Vehicle) A->B C Euthanasia & Eye Enucleation (e.g., P7) B->C D Fixation & Retina Dissection C->D E Immunostaining (e.g., Isolectin B4) D->E F Retina Flat-Mounting E->F G Fluorescence Microscopy F->G H Image Quantification (Outgrowth, Density) G->H I Statistical Analysis H->I

In Vitro Endothelial Cell Tube Formation Assay

This is one of the most widely used in vitro assays to assess angiogenesis.[6][7]

Objective: To evaluate the ability of a compound to inhibit or stimulate the formation of three-dimensional, tube-like structures by endothelial cells cultured on a basement membrane matrix.[6]

Methodology:

  • Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-80 µL of BME.[7]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[7]

  • Cell Preparation: Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells, HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic dissociation solution.[7]

  • Treatment: Resuspend the cells in basal medium containing the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control and potentially a positive control (e.g., VEGF).

  • Cell Seeding: Carefully add the cell suspension (e.g., 1.0 - 1.5 x 10⁴ cells in 100 µL) on top of the solidified BME gel.[7]

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 4-18 hours. Tube formation typically occurs within this timeframe.[6][7]

  • Imaging: Visualize the formation of capillary-like networks using an inverted light microscope.

  • Quantification: Capture images and analyze them using specialized software to measure:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Junctions/Nodes: The count of points where three or more tubes intersect.

    • Number of Branches: The count of all tube segments.

  • Data Analysis: Compare the quantitative results from inhibitor-treated wells to the vehicle control to determine the dose-dependent effect on tube formation.

Tube_Formation_Workflow A 1. Coat 96-well plate with Basement Membrane Extract (BME) B 2. Incubate at 37°C to form a gel A->B E 5. Seed cell suspension onto the BME gel B->E C 3. Harvest Endothelial Cells (e.g., HUVECs) D 4. Resuspend cells in media with test inhibitors (e.g., this compound) C->D D->E F 6. Incubate for 4-18 hours at 37°C E->F G 7. Image tube networks with a microscope F->G H 8. Quantify tube length, branches, and junctions G->H

Conclusion

This compound represents a novel approach to angiogenesis inhibition by targeting the MAP4K4 pathway, distinct from the well-established VEGF-targeting agents. While in vivo data from the retinal angiogenesis model demonstrates its potent activity, further studies in comparative models are needed to fully elucidate its efficacy relative to TKIs and monoclonal antibodies. The availability of robust in vitro and in vivo assays will be critical for the continued development and characterization of this and other next-generation angiogenesis inhibitors.

References

Validating GNE-495 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). We present experimental data demonstrating its target engagement in a preclinical model of retinal angiogenesis and compare its properties to other known MAP4K4 inhibitors.

Introduction to this compound and its Target: MAP4K4

This compound is a small molecule inhibitor designed to specifically target MAP4K4, a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and angiogenesis.[1][2] Dysregulation of the MAP4K4 signaling pathway has been implicated in several diseases, making it an attractive therapeutic target. This compound was developed through a structure-based design approach to ensure high potency and selectivity, with properties optimized to limit its penetration into the central nervous system.[1][3]

The MAP4K4 signaling cascade is complex and can influence multiple downstream pathways. A simplified representation of its role in angiogenesis is depicted below.

MAP4K4_Signaling_Pathway MAP4K4 Signaling in Angiogenesis cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., VEGF) MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) Inflammatory_Cytokines->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway NF_kB_Pathway NF-κB Pathway MAP4K4->NF_kB_Pathway Endothelial_Cell_Migration Endothelial Cell Migration JNK_Pathway->Endothelial_Cell_Migration Endothelial_Cell_Proliferation Endothelial Cell Proliferation Hippo_Pathway->Endothelial_Cell_Proliferation Vascular_Permeability Vascular Permeability NF_kB_Pathway->Vascular_Permeability GNE_495 This compound GNE_495->MAP4K4 Inhibition

Caption: Simplified MAP4K4 signaling pathway in angiogenesis.

In Vivo Validation of this compound Target Engagement

The primary in vivo model used to validate the target engagement and efficacy of this compound is the neonatal mouse retinal angiogenesis model.[1] This model is advantageous as it allows for the direct observation and quantification of vascular development in a physiological context. The phenotypic effects of this compound in this model closely mimic those observed in mice with an inducible knockout of the Map4k4 gene, providing strong evidence for on-target activity.[1]

Experimental Workflow

The general workflow for assessing the in vivo efficacy of this compound in the neonatal mouse retinal angiogenesis model is outlined below.

Experimental_Workflow In Vivo Validation Workflow: Neonatal Retinal Angiogenesis Model Start Start Animal_Model Neonatal Mouse Pups (e.g., Postnatal Day 1) Start->Animal_Model Treatment_Groups Treatment Groups: - Vehicle Control - this compound (e.g., 25, 50 mg/kg) Animal_Model->Treatment_Groups Dosing Intraperitoneal (IP) Injection (Daily) Treatment_Groups->Dosing Tissue_Collection Retina Dissection (e.g., Postnatal Day 6 or 7) Dosing->Tissue_Collection Staining Whole-Mount Immunostaining (e.g., Isolectin B4 for vasculature) Tissue_Collection->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantitative Analysis: - Vascular Outgrowth - Vessel Density - Branch Point Number - Vascular Morphology Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo validation.

Experimental Protocol

1. Animal Model and Dosing:

  • Neonatal CD-1 mouse pups are used for the study.[1]

  • This compound is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg, typically once daily from postnatal day 1 (P1) to P5 or P6.[1]

  • A vehicle control group receives injections of the formulation buffer.

2. Retina Dissection and Staining:

  • At the designated endpoint (e.g., P6 or P7), the mice are euthanized, and their eyes are enucleated.

  • The retinas are dissected in phosphate-buffered saline (PBS).

  • Whole-mount immunostaining is performed using isolectin B4 conjugated to a fluorescent probe to visualize the retinal vasculature.

3. Imaging and Quantitative Analysis:

  • The stained retinas are flat-mounted and imaged using a confocal microscope.

  • Quantitative analysis of various vascular parameters is performed using image analysis software. These parameters include:

    • Vascular Outgrowth: The radial extension of the primary vascular plexus from the optic nerve head to the periphery of the retina.

    • Vessel Density: The percentage of the total retinal area covered by blood vessels.

    • Branch Point Number: The number of vascular junctions, indicating the complexity of the vascular network.

    • Vascular Morphology: Qualitative assessment of vessel structure, including the presence of abnormal vascular tufts or vessel tortuosity.

This compound Performance Data

Treatment with this compound in the neonatal mouse retinal angiogenesis model results in a dose-dependent delay in retinal vascular outgrowth and induces abnormal vascular morphology.[1] These effects are consistent with the inhibition of MAP4K4.

ParameterVehicle ControlThis compound (25 mg/kg)This compound (50 mg/kg)
Vascular Outgrowth NormalSignificantly DelayedMarkedly Delayed
Vascular Morphology Well-organized plexusAbnormal, with some vascular tuftsSevere disorganization, prominent tufts

Comparison with Alternative MAP4K4 Inhibitors

FeatureThis compoundPF-06260933
Target MAP4K4MAP4K4
Potency (IC50) Potent (low nM)Potent
Selectivity HighHigh
Primary In Vivo Model Neonatal retinal angiogenesisDiet-induced obesity, atherosclerosis
Reported In Vivo Effects Delayed retinal vascular outgrowth, abnormal vascular morphologyReduced blood glucose, improved insulin (B600854) sensitivity, reduced atherosclerotic plaque formation
CNS Penetration LowNot explicitly stated for all studies

Note: The lack of direct comparative studies in the same in vivo model makes it challenging to definitively conclude the superiority of one compound over another for a specific biological question. The choice of inhibitor should be guided by the specific experimental context, including the desired pharmacokinetic properties and the biological system under investigation.

Conclusion

This compound is a potent and selective MAP4K4 inhibitor that has been effectively validated for in vivo target engagement using the neonatal mouse retinal angiogenesis model. The observed phenotypes, including delayed vascular outgrowth and abnormal vascular morphology, are consistent with the known role of MAP4K4 in angiogenesis and recapitulate the genetic knockout model. While other MAP4K4 inhibitors like PF-06260933 exist and have been used in different in vivo models, a direct quantitative comparison in the retinal angiogenesis model is not currently available. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers interested in utilizing this compound to study MAP4K4 function in vivo.

References

GNE-495: A Potent and Selective MAP4K4 Inhibitor Profiled Against the Kinome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of GNE-495, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The data is presented alongside a known alternative, PF-06260933, to offer a comprehensive overview of its performance and potential applications in targeted therapeutic research.

This compound is a well-characterized small molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and metabolic signaling. Its high potency and selectivity make it a valuable tool for elucidating the physiological and pathological roles of MAP4K4. This guide summarizes its activity against a broad panel of kinases and provides detailed experimental context.

Kinase Selectivity Profile: this compound vs. PF-06260933

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. The following table summarizes the inhibitory activity of this compound against its primary target, MAP4K4, and other closely related kinases, in comparison to PF-06260933. The data for this compound was generated using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

Kinase TargetThis compound IC50 (nM)PF-06260933 IC50 (nM)
MAP4K4 3.7 [1][2]3.7 [3][4]
MINK15.28[2]
TNIK4.815[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Beyond these primary and closely related targets, this compound has been profiled against a wider panel of kinases, demonstrating a high degree of selectivity for MAP4K4. While a comprehensive, publicly available kinase panel for PF-06260933 is not as extensive, it has been reported to be selective for MAP4K4 when tested against a panel of 41 other kinases.[2]

Signaling Pathway Context

To understand the functional implications of MAP4K4 inhibition, it is essential to consider its position within cellular signaling networks. MAP4K4 is a member of the Ste20 family of kinases and is involved in multiple downstream signaling cascades, including the JNK pathway.

GNE_495_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stress Stress->Receptors MAP4K4 MAP4K4 Receptors->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK Transcription Factors Transcription Factors (e.g., c-Jun) JNK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression GNE_495 This compound GNE_495->MAP4K4 inhibition

MAP4K4 signaling cascade and the inhibitory action of this compound.

Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount for the interpretation of experimental outcomes. The data presented in this guide were obtained using established and robust biochemical assays.

Kinase Inhibition Assay Workflow

The general workflow for determining the in vitro potency of kinase inhibitors like this compound involves a multi-step process, from initial reaction setup to data analysis.

Kinase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Kinase and Substrate Solution C Incubate Kinase, Substrate, and this compound A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with ATP C->D E Stop Reaction and Add Detection Reagents (e.g., Z'-LYTE™) D->E F Measure Signal (e.g., FRET) E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

A generalized workflow for determining kinase inhibitor IC50 values.
Z'-LYTE™ Kinase Assay Protocol

The IC50 values for this compound were determined using the Z'-LYTE™ Kinase Assay platform from Thermo Fisher Scientific. This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay relies on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to a development reagent protease. A FRET pair (Coumarin and Fluorescein) is attached to the peptide substrate. When the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and disrupting the energy transfer. When the kinase phosphorylates the peptide, it becomes resistant to the protease, and the FRET signal is maintained. The ratio of the two emission signals is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.[5][6][7][8]

Key Steps:

  • Kinase Reaction: The kinase, the specific FRET-labeled peptide substrate, and the inhibitor (this compound) are incubated together in a buffer solution.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP.

  • Development: A development reagent containing a site-specific protease is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate.

  • Stopping the Reaction: A stop reagent is added to terminate the development reaction.

  • Signal Detection: The fluorescence is read on a plate reader, measuring the emission from both Coumarin (donor) and Fluorescein (acceptor).

  • Data Analysis: The ratio of the emission signals is used to determine the extent of phosphorylation and, subsequently, the inhibitory effect of this compound at different concentrations to calculate the IC50 value.

The assay is typically performed at room temperature, and the concentrations of ATP are kept near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.[5]

Conclusion

This compound demonstrates high potency for its primary target, MAP4K4, with an IC50 in the low nanomolar range. Its selectivity profile, as determined by broad kinase panel screening, reveals minimal off-target activity, highlighting its utility as a specific chemical probe for studying MAP4K4 biology. When compared to other MAP4K4 inhibitors such as PF-06260933, this compound exhibits a similar on-target potency. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings in further research endeavors.

References

A Comparative Guide: GNE-495 vs. RNAi for MAP4K4 Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical regulator in a multitude of biological processes, including cell migration, inflammation, angiogenesis, and cancer progression.[1][2][3] Consequently, robust methods for inhibiting its function are essential for both basic research and therapeutic development. This guide provides an objective comparison of two predominant techniques for MAP4K4 knockdown: the small molecule inhibitor GNE-495 and RNA interference (RNAi).

Mechanism of Action: Inhibition vs. Silencing

This compound: Direct Kinase Inhibition this compound is a potent and selective chemical inhibitor that directly targets the ATP-binding site of the MAP4K4 kinase domain.[4][5] By occupying this site, it prevents the phosphorylation of downstream substrates, effectively blocking the enzyme's catalytic activity. This leads to an immediate but reversible cessation of MAP4K4-mediated signaling. The effect of this compound is dependent on its concentration and pharmacokinetic properties within the experimental system.[1][4]

RNA Interference (RNAi): Post-Transcriptional Gene Silencing RNAi is a biological process that uses short interfering RNA (siRNA) duplexes to achieve gene silencing.[6][7] When introduced into a cell, siRNAs complementary to the MAP4K4 messenger RNA (mRNA) are incorporated into the RNA-Induced Silencing Complex (RISC).[7][8] This complex then seeks out and cleaves the target MAP4K4 mRNA, leading to its degradation.[6][7] The result is a significant reduction in the synthesis of new MAP4K4 protein, effectively "knocking down" its expression levels.[6]

Comparative Data Overview

The following table summarizes the key characteristics and performance metrics of this compound and RNAi for MAP4K4 knockdown studies.

FeatureThis compound (Small Molecule Inhibitor)RNAi (siRNA-mediated)
Target MAP4K4 protein (kinase domain)MAP4K4 messenger RNA (mRNA)
Mode of Action Competitive inhibition of kinase activityDegradation of target mRNA, preventing protein synthesis
Potency & Efficacy Biochemical IC50: 3.7 nM[4][5] Cellular IC50 (HUVEC migration): 0.057 nM[5]Typically achieves 70-80% or greater reduction in target mRNA/protein levels.[6][9]
Specificity Highly selective for MAP4K4, but shows some inhibitory activity against highly homologous kinases MINK1 and TNIK.[1][10]High on-target specificity determined by siRNA sequence. Potential for off-target effects via "seed sequence" homology with unintended mRNAs.[8][11][12]
Onset of Effect Rapid, limited only by cell permeability and binding kinetics.Delayed, requires time for existing protein to be degraded (typically 24-72 hours).[6]
Duration of Effect Transient; effect is lost upon compound washout and is dependent on its half-life.[4]Can be long-lasting (several days), depending on cell division rate and rate of siRNA dilution/degradation.
System Suitability Effective for both in vitro (cell culture) and in vivo (animal model) studies.[1][3][13]Primarily used for in vitro studies. In vivo delivery can be a significant challenge, though specialized vehicles exist.[9]
Key Advantages - Rapid and reversible action- Dose-dependent control of inhibition- Well-established in vivo efficacy and favorable pharmacokinetics[1][4]- High degree of specificity to the target protein- Can distinguish between kinase-dependent and -independent (e.g., scaffolding) functions of the protein- Reduces total protein levels, not just activity
Key Limitations - Does not reduce MAP4K4 protein levels, only inhibits activity- Potential off-target effects on related kinases (MINK1, TNIK)[1][10]- Cannot address non-catalytic functions of MAP4K4- Delayed onset of action- Knockdown is often incomplete- Potential for off-target gene silencing[11]- In vivo delivery is complex and can induce immune responses[14]

Experimental Protocols

Protocol 1: MAP4K4 Inhibition in Cell Culture using this compound

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on MAP4K4 signaling and cellular phenotypes.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (B87167) (DMSO).[4]

    • Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[4]

  • Cell Seeding:

    • Plate cells at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of analysis.

  • Compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

    • Include a vehicle control group treated with an equivalent concentration of DMSO.

    • Remove the existing medium from the cells and replace it with the this compound or vehicle-containing medium.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.

  • Downstream Analysis:

    • After incubation, cells can be lysed for biochemical analysis (e.g., Western blotting to assess phosphorylation of downstream targets like JNK).[15]

    • Alternatively, perform cell-based assays such as migration, invasion, or proliferation assays.[5][16]

Protocol 2: siRNA-Mediated Knockdown of MAP4K4

This protocol provides a standard workflow for transfecting cells with siRNA to reduce MAP4K4 protein expression.

  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed cells in antibiotic-free medium at a density that will result in 50-75% confluency at the time of transfection.[17]

  • Transfection Complex Preparation (per well of a 6-well plate):

    • Tube A (siRNA): Dilute 2 µL of MAP4K4-specific siRNA (e.g., 20 µM stock) in 132 µL of serum-free medium (e.g., Opti-MEM). Mix gently. Use at least two independent siRNAs to confirm phenotypes.[15] Include a non-targeting (scrambled) siRNA control.

    • Tube B (Lipid Reagent): Dilute 4.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 112.5 µL of serum-free medium.[18] Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the contents of Tube A to Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[18]

  • Transfection:

    • Add the ~250 µL of siRNA-lipid complex dropwise to the cells in their culture vessel.[18]

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal time will depend on the rate of protein turnover and should be determined empirically.

  • Validation and Analysis:

    • Once knockdown is confirmed, proceed with the desired functional assays.

Mandatory Visualizations

Signaling and Experimental Workflows

MAP4K4_Signaling_Pathway cluster_GNE This compound Action cluster_RNAi RNAi Action GNE495 This compound MAP4K4 MAP4K4 Protein GNE495->MAP4K4 inhibition siRNA MAP4K4 siRNA mRNA MAP4K4 mRNA siRNA->mRNA degradation mRNA->MAP4K4 translation JNK JNK MAP4K4->JNK phosphorylation Migration Cell Migration & Invasion JNK->Migration

Caption: MAP4K4 signaling pathway and points of intervention.

Experimental_Workflows cluster_GNE This compound Workflow cluster_RNAi RNAi Workflow GNE_Start Seed Cells GNE_Treat Add this compound (Hours) GNE_Start->GNE_Treat GNE_Analyze Analyze Phenotype or Downstream Signaling GNE_Treat->GNE_Analyze RNAi_Start Seed Cells RNAi_Transfect Transfect with siRNA (24-72 Hours) RNAi_Start->RNAi_Transfect RNAi_Validate Validate Knockdown (qRT-PCR / Western) RNAi_Transfect->RNAi_Validate RNAi_Analyze Analyze Phenotype RNAi_Validate->RNAi_Analyze

Caption: Comparison of experimental workflows.

References

GNE-495: A Comparative Analysis of Cross-reactivity with Ste20 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-495 is a potent, small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Sterile 20 (Ste20) family of serine/threonine kinases. This guide provides a comparative analysis of the cross-reactivity of this compound with other Ste20 kinases, supported by experimental data and detailed protocols. Understanding the selectivity profile of this compound is crucial for its application as a research tool and for its potential therapeutic development.

Quantitative Analysis of this compound Cross-reactivity

This compound demonstrates high potency against its primary target, MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of 3.7 nM. However, evaluation against other members of the Ste20 kinase family reveals cross-reactivity, particularly with the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase). The kinase domains of MAP4K4, MINK1, and TNIK share a high degree of sequence identity, which likely contributes to the observed inhibitory activity of this compound against these kinases.

Kinase TargetSubfamilyThis compound IC50 (nM)
MAP4K4GCK-IV3.7
MINK1GCK-IV5.2
TNIKGCK-IV4.8

Experimental Protocols

The inhibitory activity of this compound against Ste20 kinases can be determined using a variety of biochemical assays. The following is a representative protocol for determining the IC50 value of this compound, based on the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro inhibitory potency of this compound against a panel of Ste20 kinases.

Materials:

  • Recombinant human Ste20 kinases (e.g., MAP4K4, MINK1, TNIK)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Appropriate kinase-specific peptide substrate and ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1000-fold the expected IC50. Further dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the recombinant kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP at a concentration near the Km for each respective kinase.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Serial Dilution reaction Kinase Reaction (Incubation) compound->reaction kinase Recombinant Ste20 Kinases kinase->reaction reagents Substrate & ATP reagents->reaction termination Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) reaction->termination detection Add Kinase Detection Reagent (Generate Luminescence) termination->detection readout Measure Luminescence detection->readout analysis IC50 Curve Fitting readout->analysis result Determine Potency & Selectivity analysis->result

GNE-495's advantages over first-generation MAP4K4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GNE-495 versus First-Generation MAP4K4 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, angiogenesis, and cell migration.[1][2] Its role in various pathologies has made it an attractive target for therapeutic intervention. Early drug discovery efforts yielded several small molecule inhibitors of MAP4K4. While valuable as research tools, these first-generation inhibitors often presented challenges in terms of selectivity, potency, and pharmacokinetic properties. This compound, a second-generation inhibitor, was developed to address these limitations, offering significant advantages for both in vitro and in vivo research. This guide provides a detailed comparison of this compound with first-generation MAP4K4 inhibitors, supported by experimental data.

Superior Potency and Selectivity of this compound

A key advantage of this compound is its high potency and selectivity for MAP4K4. Compared to first-generation inhibitors, which often exhibit off-target effects due to their broader kinase activity, this compound was designed for greater specificity, minimizing the potential for confounding experimental results.

Table 1: Comparison of Inhibitor Potency against MAP4K4

InhibitorTypeMAP4K4 IC50 (nM)
This compound Second-Generation3.7[3]
PF-06260933First-Generation3.7[4]
DMX-5804First-Generation3[1]
URMC-099First-Generation (Multi-kinase)Not specific for MAP4K4

While PF-06260933 and DMX-5804 show comparable in vitro potency to this compound, their selectivity profiles differ. For instance, DMX-5804 also shows potent inhibition of MINK1 and TNIK.[1] URMC-099 is a broad-spectrum mixed-lineage kinase (MLK) inhibitor with activity against a wide range of kinases, making it a less specific tool for studying MAP4K4 function.[5]

Table 2: Kinase Selectivity Profile of Selected MAP4K4 Inhibitors

KinaseDMX-5804 (pIC50)[1][6]
MAP4K4 8.55
MINK1/MAP4K68.18
TNIK/MAP4K77.96
MLK1/MAP3K97.19
MLK3/MAP3K116.99
NUAK6.88
GCK/MAP4K26.50
KHS/MAP4K56.36
ABL15.80
VEGFR5.72
Aurora B5.49
FLT35.31
GSK3β4.66
GLK/MAP4K34.95

Note: A higher pIC50 value indicates greater potency.

The enhanced selectivity of this compound allows for more precise interrogation of MAP4K4-specific signaling pathways and cellular functions.

The MAP4K4 Signaling Pathway

MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[2][7] It is involved in cellular responses to stress, inflammatory signals, and growth factors.

MAP4K4_Signaling Growth_Factors Growth Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα) Inflammatory_Cytokines->MAP4K4 Cellular_Stress Cellular Stress Cellular_Stress->MAP4K4 JNK_Pathway JNK Pathway Cell_Migration Cell_Migration JNK_Pathway->Cell_Migration Cell Migration Apoptosis Apoptosis JNK_Pathway->Apoptosis p38_MAPK_Pathway p38 MAPK Pathway Inflammation Inflammation p38_MAPK_Pathway->Inflammation Hippo_Pathway Hippo Pathway Cell_Proliferation Cell_Proliferation Hippo_Pathway->Cell_Proliferation mTOR_AMPK_Pathway mTOR/AMPK Pathway Metabolism Metabolism mTOR_AMPK_Pathway->Metabolism MAP4K4->JNK_Pathway MAP4K4->p38_MAPK_Pathway MAP4K4->Hippo_Pathway MAP4K4->mTOR_AMPK_Pathway Kinase_Assay_Workflow cluster_workflow LanthaScreen™ Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (MAP4K4) - Eu-labeled Antibody - Fluorescent Tracer - Test Compound (e.g., this compound) Start->Prepare_Reagents Dispense_Compound Dispense serial dilutions of test compound into assay plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab Add Kinase/Antibody mixture Dispense_Compound->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at room temperature Add_Tracer->Incubate Read_FRET Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal Incubate->Read_FRET Analyze_Data Analyze data to determine IC50 Read_FRET->Analyze_Data End End Analyze_Data->End Retinal_Angiogenesis_Model cluster_timeline Experimental Timeline P3 Postnatal Day 3 (P3): Administer inhibitor (e.g., this compound) via intraperitoneal injection P5 Postnatal Day 5 (P5): Euthanize pups and enucleate eyes P3->P5 Dissection Dissect retinas P5->Dissection Staining Immunostain retinas for blood vessels (e.g., with isolectin B4) Dissection->Staining Imaging Image retinas using confocal microscopy Staining->Imaging Quantification Quantify vascular parameters (e.g., vessel area, branch points) Imaging->Quantification

References

A Comparative Analysis of GNE-495 and Sunitinib in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two angiogenesis inhibitors, GNE-495 and sunitinib (B231). By examining their mechanisms of action, biochemical and cellular activities, and the experimental protocols used to evaluate them, this document aims to offer a valuable resource for researchers in the field of angiogenesis and cancer therapeutics.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer. The inhibition of angiogenesis has become a cornerstone of cancer therapy. This guide focuses on two small molecule inhibitors: sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor widely used in the clinic, and this compound, a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). While both compounds exhibit anti-angiogenic properties, they do so through distinct molecular mechanisms, offering different therapeutic opportunities and challenges.

Mechanism of Action

This compound: A Selective MAP4K4 Inhibitor

This compound is a highly potent and selective inhibitor of MAP4K4.[1][2][3] MAP4K4 is a serine/threonine kinase that has been implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[4] The anti-angiogenic effects of this compound are mediated through the inhibition of the MAP4K4 signaling pathway, which plays a role in endothelial cell motility and the development of vascular networks. Its efficacy has been demonstrated in preclinical models of retinal angiogenesis.[5][6]

Sunitinib: A Multi-Targeted RTK Inhibitor

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[7][8] These receptors are crucial for the proliferation, migration, and survival of endothelial cells and pericytes, which are essential components of blood vessels. By inhibiting these key drivers of angiogenesis, sunitinib effectively reduces tumor vascularization and growth.[7][9] It also inhibits other RTKs such as c-Kit and FLT3.[8][10]

Biochemical and Cellular Activity

The following tables summarize the available quantitative data for this compound and sunitinib, highlighting their distinct inhibitory profiles and effects on endothelial cell functions.

Table 1: Biochemical Activity of this compound and Sunitinib

CompoundTargetAssay TypeIC50 / KiCitation
This compound MAP4K4Kinase AssayIC50: 3.7 nM[11][1][2][3]
Sunitinib VEGFR2 (Flk-1)Cell-free AssayIC50: 80 nM[10]
PDGFRβCell-free AssayIC50: 2 nM[10]
VEGFR2 (Flk-1)ATP-competitiveKi: 9 nM[10]
PDGFRβATP-competitiveKi: 8 nM[10]
c-Kit-Potent Inhibition[10]
FLT3-Potent Inhibition[10]

Table 2: Cellular Activity of this compound and Sunitinib on Endothelial Cells

CompoundAssayCell LineEffectConcentrationCitation
This compound HUVEC MigrationHUVECInhibitionNot specified[12]
Sunitinib VEGF-induced ProliferationHUVECInhibitionIC50: 40 nM[10]
PDGF-induced Proliferation (PDGFRβ)NIH-3T3InhibitionIC50: 39 nM[10]
PDGF-induced Proliferation (PDGFRα)NIH-3T3InhibitionIC50: 69 nM[10]
Endothelial Cell ProliferationHLMVECInhibition0.01–0.1 µmol/L[13]
Endothelial Cell Motility-Inhibition0.1 µmol/L[9]
Tube FormationHUVECInhibition1 µM (50% inhibition)[14]
Lymphatic Endothelial Cell GrowthLECComplete Inhibition100 nM[15]
Lymphatic Endothelial Cell MigrationLECPreventionNot specified[15]
Lymphatic Endothelial Cell Tube FormationLECPreventionNot specified[15]

Signaling Pathways

The distinct mechanisms of action of this compound and sunitinib are best understood by visualizing their respective signaling pathways.

GNE495_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Angiogenic Signals Receptor Receptor Growth_Factors->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Downstream_Effectors Downstream Effectors (e.g., JNK, p38) MAP4K4->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors GNE495 This compound GNE495->MAP4K4 Gene_Expression Gene Expression (Migration, Proliferation) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAP4K4 signaling pathway.

Sunitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival, Migration) PI3K_AKT->Gene_Expression RAS_MAPK->Gene_Expression Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Sunitinib inhibits VEGFR and PDGFR signaling.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the anti-angiogenic properties of compounds like this compound and sunitinib.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase (e.g., MAP4K4, VEGFR2, PDGFRβ), substrate (e.g., a generic peptide or protein), ATP, assay buffer, and the test inhibitor (this compound or sunitinib) at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are incubated together in the assay buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the product (phosphorylated substrate or ADP).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of an inhibitor on the proliferation of endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines are cultured in appropriate growth medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a medium containing various concentrations of the inhibitor (this compound or sunitinib) and a pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Quantification: Cell proliferation is measured using assays such as MTT, MTS, or by direct cell counting.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the control (stimulus alone), and the IC50 value is determined.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of an inhibitor on the migratory capacity of endothelial cells.

Methodology:

  • Cell Culture: Endothelial cells are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip or a specialized tool is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing the inhibitor at various concentrations and a chemoattractant (e.g., VEGF).

  • Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Data Analysis: The rate of wound closure is measured by quantifying the change in the wound area over time. The percentage of migration inhibition is calculated compared to the control.

Wound_Healing_Assay cluster_setup Assay Setup cluster_incubation Incubation & Imaging cluster_analysis Data Analysis Confluent_Monolayer 1. Grow Confluent Endothelial Cell Monolayer Create_Wound 2. Create a 'Wound' in the Monolayer Confluent_Monolayer->Create_Wound Add_Inhibitor 3. Add Inhibitor and Chemoattractant Create_Wound->Add_Inhibitor Time_0 4. Image at Time 0 Add_Inhibitor->Time_0 Incubate 5. Incubate for 6-24h Time_0->Incubate Time_X 6. Image at Time X Incubate->Time_X Measure_Area 7. Measure Wound Area at Both Time Points Time_X->Measure_Area Calculate_Closure 8. Calculate Rate of Wound Closure Measure_Area->Calculate_Closure

Caption: Workflow for a wound healing migration assay.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells.

Methodology:

  • Matrix Coating: A basement membrane matrix, such as Matrigel, is thawed and used to coat the wells of a multi-well plate. The plate is then incubated to allow the matrix to solidify.

  • Cell Seeding: Endothelial cells are harvested and resuspended in a medium containing the inhibitor at various concentrations. The cell suspension is then added to the matrix-coated wells.

  • Incubation: The plate is incubated for 4-18 hours, during which time the endothelial cells will form a network of tube-like structures in the control wells.

  • Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.

In Vivo Retinal Angiogenesis Model

Objective: To evaluate the anti-angiogenic efficacy of an inhibitor in a physiological model of angiogenesis.

Methodology:

  • Animal Model: Neonatal mouse pups are used, as their retinal vasculature undergoes significant development in the first few weeks after birth.[16][17]

  • Inhibitor Administration: this compound or another test compound is administered to the pups, typically via intraperitoneal injection, at various doses.[5]

  • Tissue Collection and Staining: At a specific time point (e.g., postnatal day 7), the pups are euthanized, and their eyes are enucleated. The retinas are dissected and stained with fluorescently labeled isolectin B4 to visualize the blood vessels.[18][19][20]

  • Imaging and Analysis: The stained retinas are flat-mounted on microscope slides and imaged using a fluorescence or confocal microscope. The extent of vascular outgrowth, vessel density, and the presence of any vascular abnormalities are quantified.

Conclusion

This compound and sunitinib represent two distinct approaches to the inhibition of angiogenesis. Sunitinib, with its broad-spectrum activity against key RTKs like VEGFR and PDGFR, has established itself as an effective anti-angiogenic agent in the clinic. Its mechanism is well-characterized, directly targeting the primary drivers of endothelial cell and pericyte function.

This compound, on the other hand, offers a more targeted approach by selectively inhibiting MAP4K4. This specificity may offer advantages in terms of side-effect profiles and could be effective in tumors where the MAP4K4 pathway is a dominant driver of angiogenesis. The data presented in this guide highlights the potent and selective nature of this compound and its demonstrated efficacy in a relevant in vivo model.

For researchers and drug development professionals, the choice between a multi-targeted and a selective inhibitor depends on the specific therapeutic context. The experimental protocols outlined here provide a framework for the continued investigation and comparison of these and other novel anti-angiogenic compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two distinct inhibitory strategies in various preclinical models of cancer.

References

GNE-495 in Gemcitabine-Resistant Pancreatic Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical efficacy of the MAP4K4 inhibitor GNE-495 in the context of gemcitabine-resistant pancreatic cancer, benchmarked against current standard-of-care therapies.

This guide provides a comprehensive comparison of the investigational therapeutic agent this compound with standard-of-care treatments for gemcitabine-resistant pancreatic cancer. While direct preclinical studies evaluating this compound in explicitly gemcitabine-resistant models are not yet available in published literature, this document synthesizes the existing data on this compound's efficacy in pancreatic cancer and contrasts it with the performance of established therapies in gemcitabine-resistant settings.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is characterized by profound resistance to chemotherapy, with gemcitabine (B846) being a cornerstone of treatment for decades. However, the majority of patients eventually develop resistance, necessitating alternative therapeutic strategies. This compound, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), has demonstrated significant preclinical anti-tumor activity in pancreatic cancer models. This guide delves into the mechanism of action of this compound, presents available preclinical efficacy data, and compares it to FOLFIRINOX and nab-paclitaxel plus gemcitabine, two standard regimens used in gemcitabine-refractory pancreatic cancer.

This compound: Mechanism of Action

This compound targets MAP4K4, a serine/threonine kinase that is overexpressed in human pancreatic tumors and correlates with disease progression.[1][2] MAP4K4 promotes pancreatic tumorigenesis by phosphorylating and activating Mixed Lineage Kinase 3 (MLK3).[1][2] This activation of the MAP4K4-MLK3 signaling axis is implicated in cancer cell proliferation, migration, and survival.[1][2] By inhibiting MAP4K4, this compound disrupts this oncogenic signaling cascade, leading to decreased cancer cell growth, induction of apoptosis, and cell cycle arrest.[1][2]

GNE_495_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway MAP4K4 Signaling Pathway cluster_effects Cellular Effects Growth_Factors Growth Factors, Cytokines (e.g., TNFα) MAP4K4 MAP4K4 Growth_Factors->MAP4K4 MLK3 MLK3 MAP4K4->MLK3 Phosphorylation (Activation) Downstream_Signaling Downstream Signaling (e.g., JNK pathway) MLK3->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Migration Cell Migration Downstream_Signaling->Migration Survival Cell Survival Downstream_Signaling->Survival GNE_495 This compound GNE_495->MAP4K4 Inhibition

This compound Signaling Pathway

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound in pancreatic cancer models and for comparator therapies in gemcitabine-resistant models. It is important to note that the data for this compound was not generated in models explicitly defined as gemcitabine-resistant.

In Vitro Efficacy
TreatmentCell LineIC50 / EffectReference
This compound Multiple PDAC cell linesConcentration-dependent induction of significant cell death[2]
F389-0746 (another MAP4K4 inhibitor) Panc-1IC50: 10.34 µM (72h)[3]
F389-0746 (another MAP4K4 inhibitor) AsPC-1IC50: 17.85 µM (72h)[3]
Gemcitabine Gemcitabine-Resistant (GR) MiaPaCa-2EC50: 8.77 µM[4]
MK2206 (AKT inhibitor) Gemcitabine-Resistant (GR) MiaPaCa-2More effective in GR cells (EC50 ratio > 6.5)[4]
In Vivo Efficacy
TreatmentAnimal ModelKey FindingsReference
This compound KPC mice with pancreatic cancerReduced tumor burden and extended survival[1][2]
F389-0746 (another MAP4K4 inhibitor) Panc-1 xenograftComparable tumor growth inhibition to gemcitabine[3]
Nab-paclitaxel + Gemcitabine KPC mouse modelSignificantly smaller tumors compared to gemcitabine alone; some tumor regression[5]
Altered schedule Nab-paclitaxel + Gemcitabine Orthotopic xenograft modelsSignificantly delayed tumor growth compared to concurrent treatment[1]
Modified FOLFIRINOX Gemcitabine-refractory unresectable PC patients (Clinical Trial)Median PFS: 5.8 months; Median OS: 9.0 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

This compound In Vivo Study in KPC Mice
  • Animal Model: KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice, which spontaneously develop pancreatic cancer.

  • Treatment: Once tumors were established, mice were treated with this compound.

  • Efficacy Endpoints: Tumor burden was assessed, and overall survival was monitored.

  • Analysis: Tumor tissue was analyzed for MAP4K4 protein expression, tumor stroma, and markers of cell death.[1][2]

Nab-paclitaxel + Gemcitabine in KPC Mouse Model
  • Animal Model: KPC mice with established tumors of comparable size.

  • Treatment Groups: Vehicle, gemcitabine alone, nab-paclitaxel alone, or nab-paclitaxel in combination with gemcitabine.

  • Dosing: Treatment was administered for 8 days.

  • Efficacy Endpoints: Tumor growth was monitored, and survival was assessed.

  • Analysis: Intratumoral gemcitabine levels and the expression of cytidine (B196190) deaminase (Cda) were measured.[5]

F389-0746 In Vivo Xenograft Study
  • Animal Model: Four-week-old male nude mice.

  • Tumor Implantation: Subcutaneous injection of 1x10^7 Panc-1 cells mixed with Matrigel.

  • Treatment: Once tumors reached a specific volume, mice were randomized into control (vehicle), positive control (gemcitabine 100 mg/kg), and treatment (F389-0746 200 mg/kg) groups.

  • Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.[3]

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment Cell_Culture Pancreatic Cancer Cell Lines (Gemcitabine-Sensitive or -Resistant) Animal_Model In Vivo Model Generation (Xenograft or GEMM) Cell_Culture->Animal_Model Implantation Randomization Randomization of Animals into Treatment Groups Animal_Model->Randomization Treatment Drug Administration (this compound vs. Comparators) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Biomarker_Analysis Biomarker Analysis (e.g., IHC, Western Blot) Survival_Monitoring->Biomarker_Analysis Post-mortem

General Preclinical Experimental Workflow

Comparison and Alternatives

The primary challenge in positioning this compound as a therapy for gemcitabine-resistant pancreatic cancer is the absence of direct comparative preclinical data. However, its mechanism of action, targeting a key signaling pathway involved in pancreatic tumorigenesis, provides a strong rationale for its potential efficacy in this setting.

  • This compound: As a targeted therapy, this compound offers the potential for a more specific anti-tumor effect with a potentially different toxicity profile compared to broad-spectrum cytotoxic chemotherapies. Its efficacy in the aggressive KPC mouse model is promising.[1][2]

  • Nab-paclitaxel + Gemcitabine: This combination has shown efficacy in preclinical models and is a standard of care. Its mechanism of overcoming gemcitabine resistance, in part by reducing cytidine deaminase levels, is a key advantage.[5]

  • FOLFIRINOX: This multi-drug regimen is a standard first- or second-line treatment for patients with good performance status. Clinical data in the gemcitabine-refractory setting demonstrates its activity.

treatment_comparison Start Patient with Gemcitabine-Resistant Pancreatic Cancer GNE_495 This compound (MAP4K4 Inhibitor) Start->GNE_495 Novel Targeted Approach Nab_Gem Nab-paclitaxel + Gemcitabine Start->Nab_Gem Standard of Care FOLFIRINOX FOLFIRINOX Start->FOLFIRINOX Standard of Care Other_Targeted Other Targeted Therapies (e.g., PARP inhibitors for BRCA mutations) Start->Other_Targeted Personalized Medicine (Biomarker-driven)

Treatment Options Overview

Conclusion

This compound represents a promising novel targeted therapy for pancreatic cancer due to its inhibition of the MAP4K4 signaling pathway. Preclinical studies have demonstrated its ability to reduce tumor growth and prolong survival in a robust animal model of the disease.[1][2] However, to establish its role in the treatment of gemcitabine-resistant pancreatic cancer, further preclinical studies are imperative. Direct, head-to-head comparisons of this compound with standard-of-care regimens like nab-paclitaxel plus gemcitabine and FOLFIRINOX in well-characterized gemcitabine-resistant in vitro and in vivo models are necessary to fully elucidate its therapeutic potential in this challenging clinical setting. The development of predictive biomarkers for this compound response would also be a critical step towards its clinical translation.

References

Validating the Downstream Effects of GNE-495 on JNK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-495, a potent and selective MAP4K4 inhibitor, with other alternative inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The information presented herein is supported by experimental data to aid in the validation of this compound's downstream effects and to provide a framework for its evaluation against other compounds.

Introduction to this compound and the JNK Signaling Pathway

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), an upstream regulator of the JNK signaling cascade.[1][2][3] The JNK pathway is a critical cellular signaling cascade involved in a variety of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention. This compound exerts its effects by inhibiting MAP4K4, thereby preventing the subsequent phosphorylation and activation of downstream components of the JNK pathway, such as JNK and the transcription factor c-Jun.[1][4]

Comparative Analysis of Inhibitor Potency and Downstream Effects

The efficacy of this compound in modulating the JNK signaling pathway can be evaluated by comparing its biochemical potency and its cellular effects on downstream markers with other MAP4K4 inhibitors and direct JNK inhibitors.

MAP4K4 Inhibitors: Biochemical Potency and Cellular Activity

This compound has been benchmarked against other MAP4K4 inhibitors, demonstrating potent inhibition of the kinase and its downstream cellular signaling. The table below summarizes the available comparative data on the half-maximal inhibitory concentration (IC50) against MAP4K4 and the half-maximal effective concentration (EC50) for the inhibition of phosphorylated c-Jun (p-c-Jun), a key downstream substrate of JNK.

InhibitorTargetBiochemical IC50 (nM)Cellular p-c-Jun Inhibition EC50 (µM)
This compound MAP4K4 2.24 0.0476
MAP4Ki_10MAP4K41.050.0343
MAP4Ki_29MAP4K414.51.605
MAP4Ki_26MAP4K416.01.027
PF-06260933MAP4K43.70.160

Data sourced from a study on the role of Ste20 family kinases in stress-induced JNK signaling.[1]

JNK Inhibitors: A Comparison of Direct JNK Inhibition
InhibitorTarget(s)Biochemical IC50 (nM)
SP600125JNK1, JNK2, JNK340, 40, 90
AS601245hJNK1, hJNK2, hJNK3150, 220, 70

Data for SP600125 and AS601245 are compiled from various pharmacological studies.[5][6]

Experimental Protocols

To facilitate the validation and comparison of these inhibitors, detailed methodologies for key experiments are provided below.

Western Blotting for Phosphorylated JNK and c-Jun

This protocol outlines the steps to quantify the phosphorylation status of JNK and c-Jun in response to inhibitor treatment.

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluence and treat with inhibitors at various concentrations for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

HUVEC Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of inhibitors on the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a process where JNK signaling can play a role.

1. Cell Preparation:

  • Culture HUVECs in appropriate endothelial growth medium.

  • Starve the cells in a serum-free medium for 4-6 hours before the assay.

2. Assay Setup:

  • Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

  • Add a chemoattractant (e.g., VEGF or serum) to the lower chamber of the Transwell plate.

  • Resuspend the starved HUVECs in a serum-free medium containing the test inhibitor (e.g., this compound or an alternative) at various concentrations.

  • Seed the HUVEC suspension into the upper chamber of the Transwell insert.

3. Incubation and Analysis:

  • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert with a crystal violet solution.

  • Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

In Vivo Neonatal Mouse Retinal Angiogenesis Model

This in vivo model is used to evaluate the effect of inhibitors on angiogenesis, a process in which MAP4K4 and JNK signaling are implicated.[2]

1. Animal Dosing:

  • Use neonatal mouse pups (e.g., postnatal day 1 to 5).

  • Administer this compound or a vehicle control intraperitoneally (IP) at the desired dosage.

2. Tissue Collection and Preparation:

  • At the desired endpoint (e.g., postnatal day 6), euthanize the pups and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde (PFA).

  • Dissect the retinas from the eyecups.

3. Immunostaining and Imaging:

  • Permeabilize and block the retinas.

  • Incubate the retinas with a fluorescently labeled primary antibody that specifically binds to vascular endothelial cells (e.g., isolectin B4).

  • Wash the retinas and mount them on microscope slides.

  • Image the retinal vasculature using a confocal or fluorescence microscope.

4. Quantification:

  • Analyze the images to quantify various parameters of angiogenesis, such as vascular outgrowth area, vessel density, and the number of branch points.

Signaling Pathways and Experimental Workflows

Visualizing the JNK signaling pathway and the experimental workflow can aid in understanding the mechanism of action of this compound and the process of its validation.

JNK_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAP4K4 MAP4K4 Stress Stimuli->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 MKK4_7 MKK4/7 MAP4K4->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene Expression Gene Expression cJun->Gene Expression Apoptosis, Proliferation, etc. Apoptosis, Proliferation, etc. Gene Expression->Apoptosis, Proliferation, etc. GNE495 This compound GNE495->MAP4K4 JNK_Inhibitors JNK Inhibitors (e.g., SP600125) JNK_Inhibitors->JNK

Caption: JNK Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis Cell Culture Treat Cells with Inhibitors (e.g., this compound, Alternatives) Western Blot Western Blot for p-JNK & p-c-Jun Cell Culture->Western Blot Migration Assay HUVEC Migration Assay Cell Culture->Migration Assay Data Analysis 1 Quantify Protein Levels & Cell Migration Western Blot->Data Analysis 1 Migration Assay->Data Analysis 1 Compare Results Compare Efficacy of This compound vs Alternatives Data Analysis 1->Compare Results Animal Model Administer Inhibitors to Neonatal Mice Tissue Collection Collect and Prepare Retinas Animal Model->Tissue Collection Immunostaining Stain Retinal Vasculature Tissue Collection->Immunostaining Data Analysis 2 Quantify Angiogenesis Immunostaining->Data Analysis 2 Data Analysis 2->Compare Results

Caption: Experimental Workflow for Inhibitor Validation.

Conclusion

This compound is a potent and selective inhibitor of MAP4K4 that effectively modulates the downstream JNK signaling pathway. The comparative data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to validate the effects of this compound and objectively compare its performance against other inhibitors targeting the JNK cascade. The provided diagrams offer a clear visualization of the signaling pathway and the experimental logic for such validation studies. This information is intended to support informed decision-making in research and drug development projects focused on the JNK signaling pathway.

References

A Comparative Guide to GNE-495, a Novel MAP4K4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GNE-495, a potent and selective Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) inhibitor, with other notable MAP4K4 inhibitors, PF-06260933 and DMX-5804. The information presented is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to MAP4K4 Inhibition

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a therapeutic target in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2] As a member of the Ste20-like kinase family, MAP4K4 is involved in regulating diverse cellular processes such as cell migration, inflammation, and insulin (B600854) signaling. The development of selective inhibitors of MAP4K4, such as this compound, offers a promising avenue for therapeutic intervention in these disease areas. This guide focuses on the comparative pharmacology of this compound against other known MAP4K4 inhibitors.

In Vitro Potency and Selectivity

A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its target. This compound, PF-06260933, and DMX-5804 all demonstrate potent inhibition of MAP4K4 in biochemical assays.

CompoundTargetIC50 (nM)Cellular IC50 (nM)Notes
This compound MAP4K43.7[1][3]-Demonstrates excellent potency and good pharmacokinetic profiles.[1]
PF-06260933 MAP4K43.7[3][4]160[4]Orally active and highly selective.[4]
DMX-5804 MAP4K43[3]-Potent, orally active, and selective inhibitor.[3]

Pharmacokinetic Profile Comparison

The preclinical pharmacokinetic profiles of this compound have been characterized in multiple species, demonstrating favorable properties for in vivo studies.[1][5] While comprehensive, directly comparable pharmacokinetic data for PF-06260933 and DMX-5804 is not available in a single consolidated source, the following tables summarize the available data for each compound.

This compound Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
MouseIV1--10603.1-
PO51180287403.737
RatIV1--13403.9-
PO5934499804.247
DogIV1--21605.1-
PO5730270505.441

Data sourced from Ndubaku CO, et al. ACS Med Chem Lett. 2015.

PF-06260933 Pharmacokinetic Information

Published studies indicate that PF-06260933 has suitable pharmacokinetic properties in mice for use as an in vivo tool.[6][7] However, a potential for time-dependent inhibition of the liver enzyme CYP3A4 has been noted, which could lead to drug accumulation and toxicity.[7]

DMX-5804 Pharmacokinetic Information

In mouse studies, oral administration of DMX-5804 at 50 mg/kg resulted in plasma concentrations that exceeded the EC50 for cardiomyocyte protection for nearly a day, especially with a second dose at 10 hours.[8] For intravenous administration in larger animals, a soluble pro-drug, DMX-10001, was developed, which rapidly converts to DMX-5804 in vivo.[9][10]

Pharmacodynamic Effects and Experimental Models

The in vivo efficacy of these MAP4K4 inhibitors has been evaluated in different disease models, reflecting the diverse roles of MAP4K4 in pathophysiology.

This compound in Retinal Angiogenesis

This compound has demonstrated efficacy in a neonatal mouse model of retinal angiogenesis.[11] Intraperitoneal administration to neonatal pups at high doses (25 and 50 mg/kg) resulted in sustained exposure and recapitulated the phenotype observed in Map4k4 inducible knockout mice, confirming its in vivo activity.[1][5]

PF-06260933 in Endothelial Permeability and Metabolic Disease

PF-06260933 has been shown to prevent TNF-α-mediated endothelial permeability in vitro.[4] In vivo studies in insulin-resistant mouse models demonstrated that treatment with PF-06260933 improved glucose tolerance and reduced fasting blood glucose levels.[2]

DMX-5804 in Myocardial Infarction

DMX-5804 has been investigated for its cardioprotective effects. In a mouse model of myocardial infarction, DMX-5804 reduced ischemia-reperfusion injury by more than 50%.[12][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAP4K4 signaling pathway and a general workflow for evaluating MAP4K4 inhibitors.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_inhibitors MAP4K4 Inhibitors Growth Factors Growth Factors MAP4K4 MAP4K4 Growth Factors->MAP4K4 Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α)->MAP4K4 JNK_pathway JNK Pathway MAP4K4->JNK_pathway NFkB_pathway NF-κB Pathway MAP4K4->NFkB_pathway Other_pathways Other Pathways (e.g., Hippo) MAP4K4->Other_pathways GNE_495 This compound GNE_495->MAP4K4 PF_06260933 PF-06260933 PF_06260933->MAP4K4 DMX_5804 DMX-5804 DMX_5804->MAP4K4

Caption: MAP4K4 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (IC50 determination) cellular_assay Cellular Assay (e.g., Endothelial Permeability) biochemical_assay->cellular_assay pk_studies Pharmacokinetic Studies (Mouse, Rat, Dog) cellular_assay->pk_studies pd_models Pharmacodynamic Models (e.g., Angiogenesis, MI) pk_studies->pd_models candidate_selection Candidate Selection pd_models->candidate_selection

Caption: General workflow for preclinical evaluation of MAP4K4 inhibitors.

Detailed Experimental Protocols

Neonatal Mouse Retinal Angiogenesis Model (as applied to this compound)
  • Animal Model: Neonatal C57BL/6 mouse pups.

  • Compound Administration: this compound is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg.

  • Tissue Collection: At desired time points post-injection (e.g., 24 hours), pups are euthanized. The eyes are enucleated and fixed in 4% paraformaldehyde.

  • Retinal Dissection and Staining: Retinas are dissected, and the retinal vasculature is stained with an endothelial cell marker (e.g., isolectin B4 conjugated to a fluorescent probe).

  • Imaging and Analysis: Flat-mounted retinas are imaged using a confocal microscope. The extent of vascular outgrowth, vessel density, and branching can be quantified using image analysis software.

In Vitro Endothelial Permeability Assay (General Protocol)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a porous transwell insert.

  • Treatment: The endothelial monolayer is treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the MAP4K4 inhibitor (e.g., PF-06260933).

  • Permeability Measurement: A high-molecular-weight fluorescent tracer (e.g., FITC-dextran) is added to the upper chamber of the transwell. The amount of tracer that passes through the monolayer into the lower chamber over a specific time is measured using a fluorescence plate reader.

  • Data Analysis: The permeability is expressed as the percentage of the tracer that has crossed the monolayer compared to control conditions.

Mouse Myocardial Infarction Model (as applied to DMX-5804)
  • Animal Model: Adult male C57BL/6 mice.

  • Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia. After a defined period of ischemia (e.g., 30-60 minutes), the ligature is released to allow for reperfusion.

  • Compound Administration: DMX-5804 (e.g., 50 mg/kg) is administered orally at a specific time relative to the ischemia-reperfusion injury (e.g., before ischemia or after reperfusion).

  • Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the hearts are excised. The area at risk and the infarcted area are delineated using staining techniques (e.g., Evans blue and TTC staining).

  • Data Analysis: The infarct size is calculated as a percentage of the area at risk.

Conclusion

This compound, PF-06260933, and DMX-5804 are all potent inhibitors of MAP4K4 with demonstrated in vivo activity in relevant disease models. This compound has a well-characterized pharmacokinetic profile across multiple species and has shown efficacy in a model of retinal angiogenesis. PF-06260933 is effective in models of endothelial dysfunction and metabolic disease, though its potential for CYP3A4 inhibition warrants consideration. DMX-5804 shows promise as a cardioprotective agent. The choice of inhibitor for further research will depend on the specific biological question and the desired therapeutic application. This guide provides a foundation for such an evaluation by presenting key comparative data in a structured format.

References

GNE-495 in Focus: A Head-to-Head Comparison of MAP4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-495 and other leading Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) inhibitors. This analysis, supported by experimental data, aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the MAP4K family.

The MAP4K family of serine/threonine kinases, which includes MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK), plays a pivotal role in a multitude of cellular processes. These kinases are implicated in signaling pathways that regulate inflammation, immune responses, cell proliferation, and apoptosis.[1] Their involvement in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, has positioned them as attractive targets for therapeutic intervention.

This compound has emerged as a potent and selective inhibitor of MAP4K4, demonstrating efficacy in preclinical models of retinal angiogenesis.[2][3][4] This guide will objectively compare this compound with other notable MAP4K inhibitors, presenting key performance data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Performance Data: A Quantitative Comparison

To provide a clear overview of the potency and selectivity of this compound relative to other MAP4K inhibitors, the following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency (IC50) of MAP4K Inhibitors
InhibitorMAP4K4 (HGK)MINK1 (MAP4K6)TNIK (MAP4K7)Other KinasesReference
This compound 3.7 nM InhibitsInhibitsHigh selectivity[2][5][6][7]
PF-062609333.7 nM--Highly selective[6]
DMX-58043 nMpIC50 = 8.18pIC50 = 7.96-[6][7]
MAP4K4-IN-314.9 nM---[6]
URMC-099Inhibits--MAP3K inhibitor[3][8]
Table 2: Cellular Activity of MAP4K Inhibitors
InhibitorCell-Based AssayCellular Potency (IC50/EC50)Reference
This compound HUVEC MigrationEffective[4]
PF-06260933TNF-α-mediated endothelial permeability160 nM[6]
MAP4K4-IN-3-470 nM[6]
Table 3: Pharmacokinetic Properties of this compound
SpeciesRouteClearanceHalf-lifeOral Bioavailability (F)Brain PenetrationReference
Mouse, Rat, DogIV, POLowModerate37-47%Minimal[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

MAP4K4 Signaling Pathway

MAP4K4_Signaling Extracellular_Signals Extracellular Signals (e.g., TNF-α, Stress) MAP4K4 MAP4K4 (HGK) Extracellular_Signals->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Cell_Migration Cell Migration JNK_Pathway->Cell_Migration GNE_495 This compound GNE_495->MAP4K4 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution (e.g., this compound) Incubation Incubation Compound_Dilution->Incubation Enzyme_Prep Kinase Preparation (e.g., MAP4K4) Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

References

GNE-495: On-Target Efficacy Confirmed by Genetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor development, confirming on-target activity is a critical step to validate a compound's mechanism of action and potential therapeutic utility. This guide provides a comprehensive comparison of the potent and selective MAP4K4 inhibitor, GNE-495, with genetic approaches aimed at validating its on-target effects. The data presented herein demonstrates a strong correlation between the pharmacological inhibition of MAP4K4 by this compound and the phenotypes observed through genetic manipulation of the MAP4K4 gene.

Executive Summary

This compound is a highly potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, angiogenesis, and cancer. Genetic approaches, such as inducible gene knockout and siRNA-mediated knockdown, provide the gold standard for validating the on-target effects of a small molecule inhibitor. This guide illustrates that the in vivo and in vitro effects of this compound on MAP4K4-mediated signaling pathways and associated phenotypes closely mirror those achieved by genetic ablation of MAP4K4, thereby confirming its on-target activity.

Data Presentation: this compound vs. Genetic Approaches and Alternative Inhibitors

The following tables summarize the quantitative data comparing the efficacy of this compound with genetic approaches and other known MAP4K4 inhibitors.

Parameter This compound PF-06260933 MAP4K4 Knockdown (siRNA) MAP4K4 Knockout (Mouse Model) Reference
Target MAP4K4MAP4K4MAP4K4MAP4K4[1]
Biochemical IC50 3.7 nM3.7 nMN/AN/A[2][1]
Cellular Potency 160 nM (HUVEC migration)160 nM (Endothelial permeability)~50-66% inhibition of cell migrationN/A[1][3][4]
In Vivo Efficacy Delayed retinal vascular outgrowthAmeliorates plaque development in atherosclerosis modelSuppresses systemic inflammationDelayed retinal vascular outgrowth, improved insulin (B600854) sensitivity[1][3][5]
Phenotype Recapitulation Recapitulates retinal vascular defects of Map4k4 knockout miceSimilar effects on endothelial permeability as MAP4K4 knockdownN/AN/A[1][3]

Note: N/A indicates that the parameter is not applicable for the given approach.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAP4K4 signaling pathway and the general workflows for confirming on-target effects using both pharmacological and genetic approaches.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses TNFa TNFα MAP4K4 MAP4K4 TNFa->MAP4K4 TAK1 TAK1 TAK1->MAP4K4 JNK JNK MAP4K4->JNK p38 p38 MAPK MAP4K4->p38 ERK ERK1/2 MAP4K4->ERK cJun c-Jun JNK->cJun Angiogenesis Angiogenesis JNK->Angiogenesis Inflammation Inflammation p38->Inflammation Cell_Migration Cell Migration ERK->Cell_Migration

MAP4K4 Signaling Pathway

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach cluster_validation On-Target Validation GNE495 Treat with this compound Biochemical_Assay Biochemical Kinase Assay GNE495->Biochemical_Assay Cell_Based_Assay Cell-Based Phenotypic Assay GNE495->Cell_Based_Assay In_Vivo_Model In Vivo Disease Model GNE495->In_Vivo_Model Comparison Compare Phenotypes & Molecular Markers Cell_Based_Assay->Comparison In_Vivo_Model->Comparison siRNA siRNA Knockdown of MAP4K4 Genetic_Cell_Assay Cell-Based Phenotypic Assay siRNA->Genetic_Cell_Assay CRISPR CRISPR Knockout of MAP4K4 Knockout_Model Inducible Knockout Mouse Model CRISPR->Knockout_Model Genetic_Cell_Assay->Comparison Knockout_Model->Comparison

Experimental Workflow for On-Target Validation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

siRNA-Mediated Knockdown of MAP4K4

This protocol describes a general procedure for transiently knocking down MAP4K4 expression in cultured cells using small interfering RNA (siRNA).

Materials:

  • Pre-designed and validated siRNAs targeting MAP4K4 (e.g., from Thermo Fisher Scientific or MedchemExpress)[6][7]

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent or similar

  • Opti-MEM Reduced Serum Medium

  • Appropriate cell culture medium and supplements

  • 6-well tissue culture plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 10-30 pmol of MAP4K4 siRNA or control siRNA into 100 µL of Opti-MEM medium.

    • In a separate tube, dilute 1-3 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess MAP4K4 mRNA or protein levels by qRT-PCR or Western blot, respectively, to confirm knockdown efficiency. A study reported that four independent siRNAs targeting MAP4K4 resulted in a 64% to 94% reduction in transcript levels.[4]

CRISPR/Cas9-Mediated Knockout of MAP4K4

This protocol provides a general workflow for generating a stable MAP4K4 knockout cell line using the CRISPR/Cas9 system.

Materials:

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting MAP4K4. A validated gRNA sequence for human MAP4K4 is ACTCACACCAAAGTCAACTG.[8]

  • HEK293T cells for lentivirus production

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Target cell line for knockout

  • Polybrene

  • Puromycin (B1679871) or other selection antibiotic

  • 96-well plates for single-cell cloning

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the MAP4K4 gene into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9-expressing plasmid and the packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells: Transduce the target cell line with the collected lentivirus in the presence of polybrene (4-8 µg/mL).

  • Selection: 24-48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived colonies.

  • Validation of Knockout: Expand the single-cell clones and screen for MAP4K4 knockout by Western blot to confirm the absence of the protein and by sequencing the genomic DNA to identify the specific indel mutations.

In Vivo Retinal Angiogenesis Model

The on-target effects of this compound were confirmed in a neonatal mouse model of retinal angiogenesis, where its administration phenocopied the effects of inducible Map4k4 knockout.[3]

Animal Model:

  • C57BL/6 neonatal mice.

  • For genetic comparison, inducible Map4k4 knockout mice (e.g., Map4k4fl/fl crossed with a tamoxifen-inducible Cre recombinase line) can be used.[9][10]

Procedure:

  • Inhibitor Administration: Administer this compound or vehicle control intraperitoneally to neonatal mice at desired dosages (e.g., 25 and 50 mg/kg) at specific postnatal days.[3]

  • Genetic Knockout Induction: For inducible knockout models, administer tamoxifen (B1202) to induce Cre-mediated recombination and subsequent knockout of Map4k4.[11][12]

  • Retinal Tissue Collection and Analysis: At a defined endpoint (e.g., postnatal day 7 or 8), euthanize the mice and dissect the retinas.

  • Immunofluorescence Staining: Perform whole-mount immunofluorescence staining of the retinas using an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.

  • Quantification: Quantify the radial expansion of the superficial retinal vascular plexus and the total vascularized area of the retina.[13] In the study by Ndubaku et al. (2015), this compound dose-dependently delayed retinal vascular outgrowth.[3]

Conclusion

References

GNE-495: Unlocking Synergistic Potential in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: December 12, 2025

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on combination strategies to overcome resistance and enhance therapeutic efficacy. GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), has emerged as a promising candidate for such combination approaches. This guide provides a comprehensive comparison of this compound's synergistic potential with other targeted therapies, supported by available preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound: A Selective MAP4K4 Inhibitor

This compound is a small molecule inhibitor that specifically targets MAP4K4, a serine/threonine kinase involved in various cellular processes, including cell migration, inflammation, and apoptosis.[1][2] this compound exhibits high potency with an IC50 of 3.7 nM for MAP4K4.[3] Its mechanism of action involves the direct inhibition of MAP4K4's kinase activity, thereby modulating downstream signaling pathways, notably the JNK and MLK3 pathways, which are implicated in cancer progression.[4]

Synergy with Radiotherapy in Radioresistant Breast Cancer

Preclinical studies have demonstrated the potential of this compound to overcome resistance to radiotherapy, a cornerstone of cancer treatment. In radioresistant breast cancer cell lines, the combination of this compound with radiation has shown a significant enhancement in therapeutic efficacy compared to either treatment alone.

Quantitative Data on this compound and Radiotherapy Combination

The following tables summarize the key findings from a study investigating the synergistic effects of this compound and radiotherapy in radioresistant breast cancer cell lines, SR (derived from SK-BR-3) and MR (derived from MCF-7).

Table 1: Effect of this compound on Cell Viability of Radioresistant Breast Cancer Cells

Cell LineTreatmentConcentration% Cell Viability (Mean ± SD)
SRThis compound500 nM~55%
MRThis compound500 nM~45%

Data extracted from a study on overcoming radioresistance in breast cancer cells. The study showed that this compound exhibited greater cytotoxic effects on radioresistant (SR and MR) cells compared to their parental counterparts.

Table 2: Clonogenic Survival Assay of Radioresistant Breast Cancer Cells Treated with this compound and Radiation

Cell LineTreatmentSurviving Fraction
SRRadiation (2 Gy x 5 days)Reduced
SRThis compound (500 nM) + Radiation (2 Gy x 5 days)Further Reduced
MRRadiation (2 Gy x 5 days)Reduced
MRThis compound (500 nM) + Radiation (2 Gy x 5 days)Further Reduced

This table summarizes the qualitative results from the clonogenic survival assay, which indicated that the combination of this compound and radiation led to a greater reduction in the surviving fraction of radioresistant cells compared to radiation alone.

Comparison with another MAP4K4 inhibitor: PF-06260933

A similar MAP4K4 inhibitor, PF-06260933, was also evaluated in the same study, providing a basis for comparison.

Table 3: Comparative Effects of this compound and PF-06260933 on MAP4K4

InhibitorEffect on MAP4K4 Kinase ActivityEffect on MAP4K4 Protein Expression
This compoundInhibitedNo significant change
PF-06260933InhibitedInhibited

This comparison highlights a key difference in the mechanism of action between the two inhibitors at the protein level, which could have implications for long-term efficacy and potential off-target effects.

Experimental Protocols

Clonogenic Survival Assay for this compound and Radiotherapy Combination

This protocol is adapted from the methodology used in the study "Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors".

  • Cell Seeding: Seed radioresistant breast cancer cells (SR and MR) and their parental counterparts (SK-BR-3 and MCF-7) into 6-well plates at a density of 500 cells per well.

  • Treatment Administration:

    • For the combination group, pre-treat the cells with 500 nM this compound.

    • For the radiation-only group, treat with vehicle control.

  • Irradiation: Irradiate the cells with a daily dose of 2 Gy for 5 consecutive days using an X-ray irradiator.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the untreated control group.

Signaling Pathways and Experimental Workflow

MAP4K4 Signaling in Cancer

The following diagram illustrates the central role of MAP4K4 in signaling pathways relevant to cancer progression, which are targeted by this compound.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Growth Factors Growth Factors MAP4K4 MAP4K4 Growth Factors->MAP4K4 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP4K4 Stress Signals Stress Signals Stress Signals->MAP4K4 JNK JNK Pathway MAP4K4->JNK MLK3 MLK3 Pathway MAP4K4->MLK3 SASH1 SASH1 MAP4K4->SASH1 Cell Migration Cell Migration JNK->Cell Migration Invasion Invasion JNK->Invasion Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation MLK3->Proliferation Tumorigenesis Tumorigenesis SASH1->Tumorigenesis GNE495 This compound GNE495->MAP4K4 Inhibits

Caption: this compound inhibits MAP4K4, blocking downstream signaling pathways involved in cancer.

Experimental Workflow for Assessing Synergy

The following diagram outlines the experimental workflow for evaluating the synergistic effects of this compound with other targeted therapies.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assessment of Synergy cluster_analysis Data Analysis Cell Culture Cell Culture Dose-Response Single Agent Dose-Response Assays Cell Culture->Dose-Response Drug Preparation Preparation of this compound and Combination Agent Drug Preparation->Dose-Response Combination Treatment Combination Treatment (e.g., with Radiotherapy) Dose-Response->Combination Treatment Viability Assay Cell Viability Assay (e.g., MTT, SRB) Combination Treatment->Viability Assay Clonogenic Assay Clonogenic Survival Assay Combination Treatment->Clonogenic Assay Data Collection Quantitative Data Collection Viability Assay->Data Collection Clonogenic Assay->Data Collection Synergy Calculation Calculation of Synergy (e.g., Combination Index) Data Collection->Synergy Calculation

Caption: Workflow for evaluating the synergy of this compound with other therapies.

Potential Synergy via the MAP4K4-SASH1-YAP1 Pathway

Recent research has uncovered a novel signaling cascade involving MAP4K4, SASH1, and YAP1 in luminal breast cancer.[5] This pathway suggests another avenue for synergistic therapeutic intervention.

The study found that in a subset of luminal breast cancers, the expression of SASH1 (SAM and SH3 domain containing 1) is negatively correlated with MAP4K4 expression. Downregulated SASH1 and upregulated MAP4K4 were found to synergistically regulate the proliferation, migration, and invasion of luminal-subtype breast cancer cells. The proposed pathway is a noncanonical Hippo pathway: MAP4K4-LATS2-SASH1-YAP1 .

This finding suggests that this compound, by inhibiting MAP4K4, could potentially synergize with therapies that target other components of this pathway or with hormonal therapies in estrogen receptor-positive breast cancers. While quantitative synergy data for such combinations are not yet available, this represents a promising area for future investigation.

MAP4K4_SASH1_Pathway cluster_cascade MAP4K4-LATS2-SASH1-YAP1 Cascade cluster_nucleus Nucleus MAP4K4 MAP4K4 LATS2 LATS2 MAP4K4->LATS2 Inhibits YAP1_p p-YAP1 (Inactive) MAP4K4->YAP1_p Inhibits Phosphorylation SASH1 SASH1 LATS2->SASH1 Phosphorylates SASH1->YAP1_p Promotes Phosphorylation YAP1 YAP1 (Active) YAP1_p->YAP1 Dephosphorylation TEAD TEAD YAP1->TEAD Gene Transcription Gene Transcription (Proliferation, Migration) TEAD->Gene Transcription GNE495 This compound GNE495->MAP4K4 Inhibits

Caption: this compound targets the MAP4K4-SASH1-YAP1 pathway, a potential point for synergy.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound has the potential to act synergistically with other cancer therapies, most notably radiotherapy in the context of radioresistant breast cancer. The differential effect of this compound on MAP4K4 protein expression compared to other inhibitors like PF-06260933 warrants further investigation to understand the long-term implications of these mechanistic differences.

While the current body of evidence is promising, further research is needed to:

  • Quantify Synergy: Conduct studies to determine the Combination Index (CI) for this compound with various targeted therapies and chemotherapies using the Chou-Talalay method to provide a standardized measure of synergy.

  • Explore Novel Combinations: Investigate the synergistic potential of this compound with inhibitors of the MAP4K4-LATS2-SASH1-YAP1 pathway and with hormonal therapies in relevant cancer models.

  • In Vivo Validation: Conduct in vivo studies to confirm the synergistic efficacy and assess the safety profiles of promising this compound combination therapies in animal models.

The continued exploration of this compound in combination with other targeted agents holds the promise of developing more effective and durable treatment strategies for a range of cancers.

References

Evaluating the Specificity of the MAP4K4 Inhibitor GNE-495 Using Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of GNE-495, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with a focus on assessing its specificity through the Cellular Thermal Shift Assay (CETSA). This document is intended for researchers, scientists, and professionals in drug development interested in understanding the target engagement and selectivity of kinase inhibitors within a cellular context.

This compound is a selective, isoquinoline-based inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[1] It was developed through a structure-based design approach to achieve high potency and selectivity, with a specific effort to minimize central nervous system penetration to avoid potential off-target toxicities.[2] While this compound is a valuable tool for studying the biological functions of MAP4K4 in various disease models, including retinal angiogenesis and cancer, a critical aspect of its characterization is the confirmation of its direct interaction with MAP4K4 in living cells and the assessment of its broader selectivity profile.[2][3]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[4][5] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[6][7] When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, CETSA can provide direct evidence of target engagement.[8][9] Furthermore, when coupled with mass spectrometry (CETSA-MS), this technique can be used to assess the selectivity of a compound across the proteome, identifying potential off-targets.[10][11]

Comparative Data on Kinase Inhibitor Specificity

While specific CETSA data for this compound is not available in the public domain, this guide presents its known selectivity profile alongside data for other kinase inhibitors that have been evaluated using CETSA. This comparison serves to illustrate how CETSA can be applied to evaluate the specificity of compounds like this compound.

InhibitorPrimary TargetIC50 (nM)Known Off-TargetsCETSA Data AvailabilityReference
This compound MAP4K4 3.7 MINK, TNIK Not Publicly Available [1][2]
PF-06260933MAP4K43.1Not specifiedNot Publicly Available[3][12]
B-Raf InhibitorsB-RafVariableVarious kinasesAvailable[10]
PARP1 InhibitorsPARP1VariableNot specifiedAvailable[10]

Table 1: Comparison of this compound with other kinase inhibitors. The table highlights the primary target, potency, and known off-targets of this compound. While direct CETSA data for this compound is not available, other kinase inhibitors are included to demonstrate the utility of CETSA in specificity profiling.

Experimental Protocols

General Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol provides a generalized workflow for performing a CETSA experiment to evaluate the target engagement of a small molecule inhibitor like this compound.

1. Cell Culture and Treatment:

  • Culture the selected cell line to approximately 80-90% confluency.

  • Treat the cells with the desired concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient period to allow for compound uptake and target binding (e.g., 1-2 hours).

2. Heating Step:

  • After treatment, harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3-5 minutes). A typical temperature gradient might range from 40°C to 70°C.[13]

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13]

  • Separate the soluble fraction containing the non-denatured proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 12,000 x g for 20 minutes at 4°C).[13]

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).[13]

  • Analyze the amount of the target protein (e.g., MAP4K4) in the soluble fraction. This can be done using several methods:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific primary antibody.[9]
    • AlphaScreen® or other immunoassay formats: For higher throughput, use antibody-based detection methods in a microplate format.[6]
    • Mass Spectrometry (CETSA-MS): For proteome-wide analysis, digest the proteins and analyze the resulting peptides by mass spectrometry to identify and quantify thousands of proteins simultaneously.[10]

5. Data Interpretation:

  • Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and inhibitor-treated samples.

  • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.

Visualizations

MAP4K4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving MAP4K4. This compound inhibits MAP4K4, which can affect downstream signaling cascades, such as the JNK pathway, that are involved in cellular processes like proliferation, migration, and apoptosis.[3]

MAP4K4_Pathway cluster_upstream Upstream Signals cluster_map4k4 MAP4K4 Complex cluster_downstream Downstream Signaling TNFa TNFα MAP4K4 MAP4K4 TNFa->MAP4K4 Activates MLK3 MLK3 MAP4K4->MLK3 Phosphorylates JNK JNK MLK3->JNK Activates cJun c-Jun JNK->cJun Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) cJun->Cellular_Responses Regulates GNE495 This compound GNE495->MAP4K4 Inhibits

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA) Workflow

The diagram below outlines the key steps in a typical CETSA experiment, from cell treatment to the analysis of protein thermal stability.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis A 1. Cell Culture B 2. Treat with this compound or Vehicle A->B C 3. Heat Cells across a Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Centrifugation to Separate Soluble and Precipitated Proteins D->E F 6. Quantify Soluble Protein (e.g., Western Blot, MS) E->F G 7. Plot Melting Curves to Determine Thermal Shift (ΔTm) F->G

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Safety Operating Guide

GNE-495: Standard Operating Procedure for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of GNE-495, a potent and selective MAP4K4 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure that this compound is managed safely, minimizing risk to personnel and the environment. Adherence to these protocols, in conjunction with institutional and local regulations, is critical.

Safety and Handling Data

Proper disposal procedures begin with an understanding of the compound's characteristics and associated hazards. All personnel handling this compound must be familiar with the information outlined in the Safety Data Sheet (SDS).

ParameterInformation
Chemical Name 8-amino-N-[1-(cyclopropylcarbonyl)-3-azetidinyl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide[1][2]
CAS Number 1449277-10-4[1][2][3][4][5][6][7]
Molecular Formula C22H20FN5O2[1][3][4][5][6][7]
Hazard Classification Causes skin irritation (Category 2)[3]. Causes serious eye irritation (Category 2A/2B)[3].
Required PPE Wear protective gloves, protective clothing, eye protection, and face protection[3].
Environmental Precautions Do not allow to enter sewers or surface/ground water[2][3]. Prevent further leakage or spillage[3].

Procedural Guidance for Disposal

The disposal of this compound must be managed as a controlled chemical waste process. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles[3]. Work in a well-ventilated area, such as a chemical fume hood.

Step 2: Waste Segregation and Collection All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated, sealed hazardous waste bag or container[8].

Step 3: Labeling and Containment Properly label the hazardous waste container with the full chemical name "this compound," the associated hazards (e.g., "Irritant"), the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department. Ensure the container is securely sealed to prevent spills or leakage[8].

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending collection.

Step 5: Final Disposal Arrange for the collection and disposal of the this compound waste through your institution's EHS department or an approved chemical waste disposal contractor. It is the user's responsibility to follow all local, state, and federal regulations for hazardous waste disposal[2][8].

Experimental Protocols

This document provides operational guidance for disposal. No experimental protocols are cited.

Disposal Workflow Visualization

The following diagram illustrates the required step-by-step workflow for the safe disposal of this compound.

GNE_495_Disposal_Workflow cluster_waste start Start: Identify this compound Waste for Disposal ppe Step 1: Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Streams ppe->segregate solid Solid this compound segregate->solid liquid Liquid Solutions segregate->liquid labware Contaminated Labware segregate->labware collect Step 3: Collect in a Designated, Sealed, and Properly Labeled Hazardous Waste Container solid->collect liquid->collect labware->collect store Step 4: Store Container Securely in a Designated Area collect->store contact Step 5: Contact EHS or Approved Contractor for Waste Pickup store->contact end_node End: Professional Disposal via Approved Facility contact->end_node

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling GNE-495

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of GNE-495, a potent and selective MAP4K4 inhibitor. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.

This compound is a chemical compound intended for laboratory research use.[1][2] While comprehensive toxicological properties may not be fully investigated, the available Safety Data Sheet (SDS) indicates that this compound can cause skin irritation and serious eye irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

Understanding the potential hazards of this compound is the first step in safe handling. The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Serious Eye Damage/IrritationCategory 2BH320: Causes eye irritation

Source: MedchemExpress Safety Data Sheet[3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Body PartPPEStandardSpecifications and Use
Eyes/Face Safety Glasses with Side Shields or GogglesANSI Z87.1Must be worn at all times when in the laboratory.
Face ShieldANSI Z87.1Recommended when there is a splash hazard, such as during bulk handling or solvent preparation.
Hands Chemical-Resistant GlovesEN 374Nitrile or neoprene gloves are recommended. Check for breakthrough times if prolonged contact is anticipated. Always inspect gloves for tears or holes before use.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant splash risk.
Respiratory Not Generally RequiredUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following experimental workflow should be followed. This workflow covers the entire process from receiving the compound to the final disposal of waste.

GNE495_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log Compound Store_Compound Store at Recommended Temperature (-20°C for long-term) Receive_and_Log->Store_Compound Don_PPE Don Appropriate PPE Store_Compound->Don_PPE Prepare_Work_Area Prepare Work Area (e.g., chemical fume hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid this compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent (e.g., DMSO) Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste According to Institutional Guidelines Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory system.

  • Store this compound in a cool, dry, and dark place. For long-term storage (months to years), it is recommended to store it at -20°C.[4]

  • Perform all weighing and handling of solid this compound within a chemical fume hood to avoid inhalation of any dust particles.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • When dissolving, add the solvent slowly to the compound to prevent splashing. This compound is soluble in DMSO.[5]

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container. Do not pour down the drain.[3]

  • Sharps: Any contaminated sharps (needles, pipette tips) must be disposed of in a designated sharps container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the necessary steps to take for different types of exposure.

Accidental_Exposure cluster_exposure Accidental Exposure to this compound cluster_response Immediate Response Skin_Contact IF ON SKIN Wash_Skin Wash with plenty of soap and water. Skin_Contact->Wash_Skin Eye_Contact IF IN EYES Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Inhalation IF INHALED Move_to_Fresh_Air Move person into fresh air and keep comfortable for breathing. Inhalation->Move_to_Fresh_Air Ingestion IF SWALLOWED Seek_Medical_Attention_Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Ingestion->Seek_Medical_Attention_Ingestion Remove_Contaminated_Clothing Remove_Contaminated_Clothing Wash_Skin->Remove_Contaminated_Clothing Take off contaminated clothing and wash before reuse. Seek_Medical_Attention_Eyes Seek_Medical_Attention_Eyes Rinse_Eyes->Seek_Medical_Attention_Eyes Promptly call a physician. Seek_Medical_Attention_Inhalation Seek_Medical_Attention_Inhalation Move_to_Fresh_Air->Seek_Medical_Attention_Inhalation Call a POISON CENTER or doctor/physician if you feel unwell.

Caption: Emergency procedures for accidental exposure to this compound.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always refer to the most current Safety Data Sheet for this compound before use.

References

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